molecular formula C18H18FNO B1327286 4'-Fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-55-5

4'-Fluoro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327286
CAS No.: 898774-55-5
M. Wt: 283.3 g/mol
InChI Key: NBOFRIRCITVUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18FNO and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Fluoro-2-pyrrolidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-2-pyrrolidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFRIRCITVUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643649
Record name (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-55-5
Record name (4-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a complex organic molecule that holds significance as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzophenone core and a pyrrolidinomethyl substituent, provides a unique scaffold for the synthesis of a wide range of pharmacologically active compounds. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides an in-depth exploration of a viable synthetic route to this important intermediate, focusing on the underlying chemical principles and practical experimental considerations.

The synthesis of unsymmetrical benzophenones is a cornerstone of organic chemistry, often accomplished through Friedel-Crafts acylation.[3][4][5][6] This powerful reaction allows for the introduction of an acyl group onto an aromatic ring.[3] For the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a multi-step approach is necessary, beginning with the formation of the benzophenone core, followed by the introduction of the aminomethyl group.

A plausible and efficient pathway involves a two-step sequence:

  • Friedel-Crafts Acylation: The reaction between fluorobenzene and 2-methylbenzoyl chloride to form 4'-fluoro-2-methylbenzophenone.

  • Benzylic Bromination followed by Nucleophilic Substitution: The subsequent functionalization of the methyl group and introduction of the pyrrolidine moiety.

An alternative and often more direct approach for the introduction of the aminomethyl group is the Mannich reaction.[7][8][9][10] This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[8][10]

This guide will focus on a synthetic strategy that combines the reliability of Friedel-Crafts acylation with a subsequent functionalization step to introduce the pyrrolidinomethyl group. This approach offers a clear and controllable pathway to the target molecule.

Synthetic Strategy and Mechanism

The chosen synthetic route is a two-step process designed for clarity and efficiency. The initial step establishes the core benzophenone structure, and the second step introduces the desired aminomethyl functionality.

Part 1: Synthesis of 4'-Fluoro-2-methylbenzophenone via Friedel-Crafts Acylation

The first stage of the synthesis involves the electrophilic aromatic substitution reaction between fluorobenzene and 2-methylbenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.

Reaction:

Fluorobenzene + 2-Methylbenzoyl Chloride --(AlCl₃)--> 4'-Fluoro-2-methylbenzophenone

Mechanism:

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl chloride by the Lewis acid catalyst.

  • Formation of the Acylium Ion: The lone pair of electrons on the chlorine atom of 2-methylbenzoyl chloride coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻).

  • Electrophilic Attack: The electron-rich aromatic ring of fluorobenzene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. The fluorine atom is an ortho-, para-directing deactivator. Due to steric hindrance from the acyl group, the para-substitution product, 4'-fluoro-2-methylbenzophenone, is the major product. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of the Catalyst: A weak base, in this case, the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, along with the formation of HCl.

Part 2: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

The second part of the synthesis involves the functionalization of the methyl group of 4'-fluoro-2-methylbenzophenone to introduce the pyrrolidine moiety. This can be achieved through a two-step sequence of benzylic bromination followed by nucleophilic substitution.

Step 2a: Benzylic Bromination

The methyl group is first converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN and light.

Reaction:

4'-Fluoro-2-methylbenzophenone + NBS --(Initiator, hv)--> 2-(Bromomethyl)-4'-fluorobenzophenone

Mechanism:

This reaction proceeds via a free radical chain mechanism:

  • Initiation: The initiator (e.g., benzoyl peroxide) undergoes homolytic cleavage upon heating or exposure to UV light to generate free radicals. These radicals then react with NBS to produce a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 4'-fluoro-2-methylbenzophenone to form a resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with a molecule of NBS to form the product, 2-(bromomethyl)-4'-fluorobenzophenone, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Step 2b: Nucleophilic Substitution

The resulting 2-(bromomethyl)-4'-fluorobenzophenone undergoes a nucleophilic substitution reaction with pyrrolidine. The nitrogen atom of pyrrolidine acts as a nucleophile, displacing the bromide ion to form the final product.

Reaction:

2-(Bromomethyl)-4'-fluorobenzophenone + Pyrrolidine --> 4'-Fluoro-2-pyrrolidinomethyl benzophenone + HBr

Mechanism:

This reaction typically proceeds via an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the bromomethyl group, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-Br bond. A base is often added to neutralize the HBr formed during the reaction.

Alternative: The Mannich Reaction

As an alternative to the two-step functionalization of the methyl group, the Mannich reaction offers a one-pot method for the aminomethylation of a ketone.[7][9] In this case, benzophenone itself could be reacted with formaldehyde and pyrrolidine in the presence of an acid catalyst.[8]

Reaction:

Benzophenone + Formaldehyde + Pyrrolidine --(Acid Catalyst)--> 2-(Pyrrolidin-1-ylmethyl)benzophenone

However, controlling the regioselectivity of the Mannich reaction on an unsymmetrical ketone like 4'-fluorobenzophenone can be challenging, potentially leading to a mixture of products. Therefore, the two-step sequence of bromination and substitution often provides a more controlled and predictable synthesis.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
FluorobenzeneC₆H₅F96.10≥99%
2-Methylbenzoyl chlorideC₈H₇ClO154.60≥98%
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.2375%, remainder water
Carbon Tetrachloride (CCl₄)CCl₄153.82Anhydrous, ≥99.5%
PyrrolidineC₄H₉N71.12≥99%
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%
Sodium BicarbonateNaHCO₃84.01Saturated solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Protocol 1: Synthesis of 4'-Fluoro-2-methylbenzophenone
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a syringe.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM is added dropwise from the dropping funnel.

  • Addition of Fluorobenzene: Following the addition of the acid chloride, add fluorobenzene (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Step 2a: Benzylic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-2-methylbenzophenone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Initiation: Heat the reaction mixture to reflux using a heating mantle and irradiate with a UV lamp.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the solid succinimide floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-4'-fluorobenzophenone. This crude product is often used in the next step without further purification.

Step 2b: Nucleophilic Substitution

  • Reaction Setup: Dissolve the crude 2-(bromomethyl)-4'-fluorobenzophenone (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add pyrrolidine (2.2 eq) and triethylamine (TEA) (1.2 eq) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by column chromatography on silica gel.

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Synthesis_Workflow Fluorobenzene Fluorobenzene Intermediate 4'-Fluoro-2-methylbenzophenone Fluorobenzene->Intermediate Friedel-Crafts Acylation (AlCl₃) TwoMethylbenzoylChloride 2-Methylbenzoyl Chloride NBS NBS, BPO, hv TwoMethylbenzoylChloride->Intermediate Friedel-Crafts Acylation (AlCl₃) Pyrrolidine Pyrrolidine, TEA BrominatedIntermediate 2-(Bromomethyl)-4'-fluorobenzophenone FinalProduct 4'-Fluoro-2-pyrrolidinomethyl benzophenone Intermediate->BrominatedIntermediate Benzylic Bromination BrominatedIntermediate->FinalProduct Nucleophilic Substitution

Caption: Synthetic pathway for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected)
4'-Fluoro-2-methylbenzophenoneC₁₄H₁₁FO214.2475-85¹H NMR: Aromatic protons, methyl singlet. ¹⁹F NMR: Singlet. IR: C=O stretch.
2-(Bromomethyl)-4'-fluorobenzophenoneC₁₄H₁₀BrFO293.1380-90¹H NMR: Aromatic protons, bromomethyl singlet.
4'-Fluoro-2-pyrrolidinomethyl benzophenoneC₁₈H₁₈FNO283.3460-75¹H NMR: Aromatic protons, pyrrolidine protons, methylene singlet. ¹³C NMR, ¹⁹F NMR, MS.

Conclusion

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone presented in this guide provides a robust and logical pathway for researchers and drug development professionals. The two-step approach, beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by a well-established benzylic bromination and nucleophilic substitution, offers a high degree of control and predictability. The detailed protocols and mechanistic explanations provide a solid foundation for the successful synthesis of this valuable intermediate. The incorporation of fluorinated moieties is a critical strategy in modern drug design, and a thorough understanding of the synthesis of such building blocks is essential for the advancement of medicinal chemistry.

References

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

  • Enders, D., Adam, J., Oberbörsch, S., & Ward, D. (2002). Asymmetric Mannich Reactions by α-Silyl Controlled Aminomethylation of Ketones. Synthesis, 2002(18), 2737–2748.
  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available from: [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link]

  • ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Available from: [Link]

  • DigitalCommons@EMU. Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Available from: [Link]

  • PMC. Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. Available from: [Link]

  • Semantic Scholar. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Mini-Review: Synthesis of 2-Aminobenzophenones. Available from: [Link]

  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. Available from: [Link]

  • UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available from: [Link]

  • Angewandte Chemie International Edition. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available from: [Link]

  • Google Patents. US5053543A - Synthesis of 2-aminobenzophenones.
  • PubMed. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Available from: [Link]

  • JETIR. Synthesis of 2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst. Available from: [Link]

  • ResearchGate. Proposed mechanism for synthesis of 2‐amino benzophenone. Available from: [Link]

  • PMC. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Available from: [Link]

  • Macquarie University Research PURE. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available from: [Link]

  • ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. Available from: [Link]

Sources

An In-depth Technical Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No: 898774-55-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The landscape of modern drug discovery is characterized by an intricate dance between established pharmacophores and novel molecular architectures. Within this dynamic, the benzophenone scaffold has consistently emerged as a privileged structure, lending its rigid yet versatile framework to a multitude of biologically active agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4] The strategic incorporation of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, and a pyrrolidine moiety, a common feature in many pharmaceuticals, further enhances the potential of this chemical class. This guide provides a comprehensive technical overview of a specific derivative, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Compound Profile: 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Identifier Value Source
CAS Number 898774-55-5[5]
Molecular Formula C18H18FNO[5]
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[5]
Molecular Weight 283.34 g/mol [5]
Appearance Clear light yellow liquid (typical)
Boiling Point 423 °C (predicted)[5]
Density 1.178 g/cm³ (predicted)[5]

Synthetic Strategy: A Modular Approach

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be approached through a logical and well-established sequence of reactions, primarily centered around the formation of the benzophenone core via a Friedel-Crafts acylation, followed by the introduction of the pyrrolidinomethyl side chain.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection strategy, highlighting the key bond formations.

G Target 4'-Fluoro-2-pyrrolidinomethyl benzophenone Intermediate1 2-(Bromomethyl)-4'-fluorobenzophenone Target->Intermediate1 Nucleophilic Substitution Precursor3 Pyrrolidine Target->Precursor3 Precursor1 4-Fluorobenzoyl chloride Intermediate1->Precursor1 Friedel-Crafts Acylation Precursor2 2-Methylbenzonitrile or Toluene Intermediate1->Precursor2 Side-chain Bromination

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methodologies for the synthesis of substituted benzophenones.[6] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for achieving optimal yields and purity.

Step 1: Friedel-Crafts Acylation for Benzophenone Core Formation

The initial step involves the Lewis acid-catalyzed acylation of a suitable aromatic precursor with 4-fluorobenzoyl chloride. The choice of the second aromatic ring precursor is critical and can influence the subsequent functionalization steps.

  • Materials:

    • 2-Methylbenzonitrile or Toluene

    • 4-Fluorobenzoyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in the chosen anhydrous solvent, add 4-fluorobenzoyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the second aromatic precursor (e.g., 2-methylbenzonitrile) to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and wash successively with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-acyl-benzonitrile or 2-methyl-4'-fluorobenzophenone.

Step 2: Functionalization of the Ortho Position

If starting from 2-methyl-4'-fluorobenzophenone, a side-chain bromination is necessary to introduce a leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • 2-Methyl-4'-fluorobenzophenone

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • Dissolve the 2-methyl-4'-fluorobenzophenone in CCl₄.

    • Add NBS and a catalytic amount of BPO or AIBN.

    • Reflux the mixture with stirring, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The crude 2-(bromomethyl)-4'-fluorobenzophenone may be used directly in the next step or purified by chromatography if necessary.

Step 3: Introduction of the Pyrrolidine Moiety

The final step involves the nucleophilic substitution of the bromide with pyrrolidine.

  • Materials:

    • 2-(Bromomethyl)-4'-fluorobenzophenone

    • Pyrrolidine

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (as a base)

    • Acetonitrile or Dimethylformamide (DMF) (as a solvent)

  • Procedure:

    • Dissolve the 2-(bromomethyl)-4'-fluorobenzophenone in the chosen solvent.

    • Add K₂CO₃ or TEA, followed by the dropwise addition of pyrrolidine.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by column chromatography to afford 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Side-chain Bromination cluster_2 Step 3: Nucleophilic Substitution A 2-Methylbenzonitrile C 2-Acyl-benzonitrile intermediate A->C AlCl₃, DCM B 4-Fluorobenzoyl chloride B->C D 2-Methyl-4'-fluorobenzophenone E 2-(Bromomethyl)-4'-fluorobenzophenone D->E NBS, BPO, CCl₄ F 2-(Bromomethyl)-4'-fluorobenzophenone H 4'-Fluoro-2-pyrrolidinomethyl benzophenone F->H K₂CO₃, Acetonitrile G Pyrrolidine G->H

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the pyrrolidine ring protons. The fluorine atom on the benzoyl ring will cause splitting of the adjacent aromatic protons, resulting in complex multiplets. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear significantly downfield. The carbon atoms on the fluorinated ring will exhibit C-F coupling, which can be a useful diagnostic tool.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): These ionization methods will generate a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), respectively, corresponding to the molecular weight of the compound. The fragmentation pattern can reveal characteristic losses, such as the pyrrolidine ring or fragments of the benzophenone core. A prominent fragment ion would likely be the immonium ion derived from the pyrrolidine moiety.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (ketone): A strong absorption band typically in the region of 1650-1680 cm⁻¹.

  • C-N stretch (amine): A medium absorption band around 1100-1300 cm⁻¹.

  • C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Potential Biological Activity and Mechanism of Action: A Hypothesis-Driven Approach

While specific biological data for 4'-Fluoro-2-pyrrolidinomethyl benzophenone is not extensively documented, its structural motifs suggest several plausible avenues for pharmacological activity. This section presents a hypothesis-driven exploration of its potential biological targets and mechanisms of action, grounded in the known activities of related compounds.

The Benzophenone Core: A Versatile Pharmacophore

The benzophenone scaffold is a recurring motif in compounds with a wide array of biological activities, including:

  • Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4]

  • Anti-inflammatory Effects: Substituted benzophenones have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.[10]

  • Antiviral Activity: Notably, certain benzophenone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[11]

The Pyrrolidine Ring: A Key to Bioactivity

The pyrrolidine ring is a common structural feature in many FDA-approved drugs and is known to impart favorable pharmacokinetic and pharmacodynamic properties. In the context of benzophenone derivatives, the pyrrolidinomethyl group can:

  • Enhance Solubility and Bioavailability: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, increasing the aqueous solubility of the molecule.

  • Modulate Receptor Binding: The size, shape, and basicity of the pyrrolidine ring can influence the binding affinity and selectivity of the compound for its biological target.[10]

The Role of Fluorine Substitution

The incorporation of a fluorine atom can significantly impact the biological properties of a molecule by:

  • Altering Electronic Properties: The high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups and affect metabolic stability.

  • Improving Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage, which can prolong the half-life of a drug.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[6]

Hypothesized Mechanism of Action

Based on the structural components, 4'-Fluoro-2-pyrrolidinomethyl benzophenone could potentially exert its biological effects through one or more of the following mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in disease pathogenesis, such as kinases, polymerases, or proteases.

  • Receptor Modulation: It could function as an agonist or antagonist at specific receptors.

  • Intercalation with DNA: While less common for this structural class, some aromatic compounds can interact with DNA.

G cluster_0 Structural Features cluster_1 Potential Biological Activities cluster_2 Potential Mechanisms of Action A Benzophenone Core D Anticancer A->D E Anti-inflammatory A->E F Antiviral A->F B Pyrrolidine Moiety I Improved PK/PD Properties B->I C Fluorine Substitution C->I G Enzyme Inhibition D->G H Receptor Modulation D->H E->G F->G

Caption: Relationship between structural features and potential biological effects.

Future Directions and Research Opportunities

This technical guide provides a foundational understanding of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. However, significant opportunities for further research exist:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete, unambiguous analytical data (¹H NMR, ¹³C NMR, HRMS, IR) are crucial next steps.

  • In Vitro Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory targets, and viral assays would provide valuable insights into its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the benzophenone core, the position and nature of the halogen, and the aminoalkyl side chain would help to elucidate the key structural features required for activity.

  • Computational Modeling: Molecular docking and other computational studies could be employed to predict potential biological targets and guide the design of more potent and selective analogs.

Conclusion

4'-Fluoro-2-pyrrolidinomethyl benzophenone represents a promising, yet underexplored, chemical entity at the intersection of several pharmacologically relevant scaffolds. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for diverse biological activities. This guide is intended to catalyze further investigation into this and related compounds, with the ultimate goal of advancing the discovery of novel and effective therapeutic agents.

References

  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2023). SciELO.
  • Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. (2005). PubMed.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2020). RSC Publishing.
  • Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. (2022). Journal of Chinese Pharmaceutical Sciences.
  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prost
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI.
  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2020). Molecular Pharmaceutics.
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.).
  • 2-(4-Fluorophenyl)
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). The Royal Society of Chemistry.
  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2022).
  • 13C NMR Spectrum (PHY0124467). (n.d.). PhytoBank.
  • (4-Fluorophenyl)(pyrrolidin-1-yl)methanone. (n.d.). BLDpharm.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. (2005). Journal of Medicinal Chemistry.
  • 4-Fluoro-α-pyrrolidinopentiophenone. (n.d.). mzCloud.
  • (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2020). RSC Advances.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2005). PubMed Central.
  • Synthesis method for empagliflozin key intermediate. (2023).
  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2012).
  • Mass Spectrometry-Based Metabolomics. (2007). PubMed.
  • Methanone, (4-methylphenyl)phenyl-. (n.d.). NIST WebBook.
  • 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzophenone. (n.d.). PubChem.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
  • 4'-fluoro-2-pyrrolidinomethyl benzophenone. (n.d.). Echemi.

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a synthetic molecule of interest within medicinal chemistry. In the absence of direct, extensive research on this specific compound, this document synthesizes data from structurally analogous compounds and the well-established pharmacological profiles of its core chemical moieties: the benzophenone scaffold and the pyrrolidine ring. By examining the known biological activities of related molecules, we infer a plausible mechanistic framework, offering a foundation for future empirical investigation. This guide is intended to equip researchers and drug development professionals with a detailed, logical, and technically grounded perspective to inform hypothesis-driven studies into this and similar chemical entities.

Introduction: Deconstructing the Molecule

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic organic compound characterized by a central benzophenone core.[1] This core consists of two phenyl rings attached to a carbonyl group, a structure renowned for its photochemical properties and its prevalence in a wide array of biologically active molecules.[1][2] One phenyl ring is substituted with a fluorine atom at the 4-position, a common modification in medicinal chemistry known to enhance metabolic stability and binding affinity. The second phenyl ring bears a pyrrolidinomethyl group at the 2-position. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key pharmacophore found in numerous natural products and synthetic drugs, contributing to a diverse range of pharmacological activities.[3]

The specific arrangement of these functional groups—the halogenated benzophenone skeleton and the pyrrolidinomethyl substituent—suggests a molecule designed to interact with biological targets, though its precise mechanism of action remains to be fully elucidated. The IUPAC name for this compound is (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone.[4]

Molecular Structure:

Caption: Chemical structure of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Inferred Mechanism of Action: A Synthesis of Analog Data

Insights from a Structurally Similar Analog: 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

A closely related compound, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, has been investigated for its potential biological activities, offering valuable clues.[5]

  • Anticancer Activity: Studies on this analog have demonstrated significant cytotoxicity against cancer cell lines. The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways .[5] This suggests that our topic compound may also possess pro-apoptotic properties, potentially through interaction with key regulators of programmed cell death.

  • Antimicrobial Properties: The analog has also shown promising antimicrobial efficacy against various bacterial strains.[5] The hypothesized mechanism is the disruption of bacterial cell wall synthesis .[5] This mode of action is characteristic of many successful antibiotics and suggests that the benzophenone scaffold, in combination with the pyrrolidinomethyl group, might interfere with essential bacterial enzymatic processes.

The Pharmacological Significance of the Benzophenone and Pyrrolidine Scaffolds

The broader families of benzophenone and pyrrolidine derivatives are rich in pharmacologically active compounds, further informing our mechanistic hypothesis.

  • Benzophenone Derivatives: This class of compounds exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] Their mechanism of action can be diverse, ranging from enzyme inhibition to the modulation of signaling pathways. For instance, some fluorinated benzophenone derivatives have been investigated as inhibitors of β-secretase (BACE-1) and acetylcholinesterase (AChE), targets relevant to Alzheimer's disease.[1]

  • Pyrrolidine Derivatives: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural and synthetic bioactive molecules.[3] Pyrrolidine-containing compounds have demonstrated a vast array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3] Some pyrrolidine derivatives act as central nervous system stimulants.[6]

Proposed Mechanistic Pathways

Based on the available evidence from analogous compounds, we can postulate two primary, and not mutually exclusive, mechanistic avenues for 4'-Fluoro-2-pyrrolidinomethyl benzophenone:

  • Induction of Apoptosis in Cancer Cells: The compound may trigger the intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of a caspase cascade.

  • Inhibition of Bacterial Growth: The molecule could interfere with key bacterial enzymes essential for cell wall biosynthesis, such as transpeptidases or other penicillin-binding proteins. This would lead to a compromised cell envelope and eventual cell lysis.

The following diagram illustrates a hypothetical signaling pathway for the proposed anticancer activity.

Apoptosis_Pathway cluster_cell Cancer Cell Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase_9 Caspase_9 Mitochondrion->Caspase_9 Cytochrome c release Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Postulated apoptotic pathway initiated by the compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental workflows are necessary. The following protocols are proposed as a starting point for investigation.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and pro-apoptotic effects of 4'-Fluoro-2-pyrrolidinomethyl benzophenone on cancer cell lines.

Methodology:

  • Cell Viability Assay (MTT or MTS):

    • Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 24, 48, and 72 hours.

    • Add MTT or MTS reagent and incubate according to the manufacturer's protocol.

    • Measure the absorbance to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.

  • Caspase Activity Assay:

    • Treat cells with the compound as described above.

    • Lyse the cells and measure the activity of key caspases (e.g., Caspase-3, -8, -9) using colorimetric or fluorometric substrate assays.

Experimental Workflow Diagram:

Anticancer_Workflow Cell_Culture Cell_Culture MTT_Assay MTT_Assay Cell_Culture->MTT_Assay Determine IC50 Annexin_V_PI Annexin_V_PI Cell_Culture->Annexin_V_PI Quantify Apoptosis Caspase_Assay Caspase_Assay Cell_Culture->Caspase_Assay Measure Activity Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Caspase_Assay->Data_Analysis

Sources

"4'-Fluoro-2-pyrrolidinomethyl benzophenone" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a highly functionalized synthetic compound that merges three key structural motifs of significant interest in medicinal chemistry: the benzophenone core, a fluorine substituent, and a pyrrolidinomethyl group. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic pathways, and analytical characterization. Positioned as a valuable intermediate rather than a final active pharmaceutical ingredient, this molecule serves as a versatile scaffold for the development of novel therapeutics. The strategic placement of its functional groups offers researchers a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar intermediates in their discovery programs.

The Benzophenone Scaffold in Modern Drug Discovery

The benzophenone nucleus is a privileged structure in medicinal chemistry, found in numerous pharmacologically active molecules.[1] Its rigid, diaryl ketone framework provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. Benzophenone derivatives are associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The value of this scaffold is significantly enhanced through strategic functionalization. Specifically, the introduction of fluorine atoms is a widely adopted strategy in drug design to improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Fluorine's high electronegativity and small atomic size allow it to modulate the electronic properties and conformation of a molecule without introducing significant steric bulk.[4] Concurrently, the incorporation of a basic amino group, such as the pyrrolidinomethyl moiety, can enhance aqueous solubility and provide a key interaction point for engaging with acidic residues in protein binding pockets.

Physicochemical and Structural Properties

4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5) is a synthetic intermediate characterized by the properties summarized below.[5]

PropertyValueReference
CAS Number 898774-55-5[5]
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[5]
Molecular Formula C₁₈H₁₈FNO[5]
Molecular Weight 283.34 g/mol [5]
Density 1.178 g/cm³[5]
Boiling Point 423 °C (Predicted)[5]
Flash Point 209.6 °C[5]
Refractive Index 1.588[5]

The molecule's structure features a central carbonyl group linking two phenyl rings. One ring is substituted at the 4-position with a fluorine atom, while the other is substituted at the 2-position with a pyrrolidinomethyl group. This ortho-substitution on one ring relative to the carbonyl bridge introduces significant torsional strain, influencing the molecule's preferred conformation.

Caption: 2D structure of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Synthesis and Mechanistic Considerations

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be logically approached through a multi-step process, beginning with the construction of the core benzophenone structure, followed by the introduction of the aminomethyl side chain.

Synthesis of the Benzophenone Core: Friedel-Crafts Acylation

The most common and robust method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For this target molecule, the reaction would occur between 4-fluorobenzoyl chloride and toluene.

  • Causality: Toluene is chosen as the starting material for the second ring because the methyl group is an ortho-, para-director and can be subsequently functionalized to introduce the pyrrolidinomethyl group. 4-Fluorobenzoyl chloride provides the fluorinated phenyl ring and the ketone functionality.

Introduction of the Pyrrolidinomethyl Group

Following the creation of the 4-fluoro-2'-methylbenzophenone intermediate, the pyrrolidinomethyl group is introduced. A reliable method involves a two-step radical bromination and nucleophilic substitution sequence.

  • Benzylic Bromination: The methyl group of the intermediate is selectively halogenated at the benzylic position using a radical initiator like N-Bromosuccinimide (NBS) and a light source or radical initiator (e.g., AIBN). This step forms 2'-(bromomethyl)-4-fluorobenzophenone.

  • Nucleophilic Substitution: The resulting benzylic bromide is a potent electrophile. It readily reacts with pyrrolidine, a secondary amine nucleophile, to displace the bromide and form the final product.[7] This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, often with a non-nucleophilic base like K₂CO₃ to scavenge the HBr byproduct.

G cluster_ketone Ketone Modification cluster_aromatic Aromatic Ring Functionalization cluster_amine Amine Modification core 4'-Fluoro-2-pyrrolidinomethyl benzophenone (Scaffold) reduction Reduction to Alcohol (e.g., NaBH₄) core->reduction Synthetic Modification heterocycle Heterocycle Formation (e.g., with Hydrazine) core->heterocycle Synthetic Modification add_substituent Further Electrophilic Substitution core->add_substituent Synthetic Modification quat_salt Quaternary Salt Formation core->quat_salt Synthetic Modification outcome2 Anti-inflammatory Agents (e.g., Kinase Inhibitors) reduction->outcome2 heterocycle->outcome2 outcome1 CNS Agents (Enhanced BBB Penetration) add_substituent->outcome1 outcome3 Antimicrobial Agents quat_salt->outcome3

Sources

An In-Depth Technical Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a member of the pyrrolidinophenone class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document, based on established chemical principles and data from analogous structures, offers a detailed exploration of its molecular structure, plausible synthetic routes, and predicted physicochemical and pharmacological properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development, particularly in the context of monoamine reuptake inhibition.

Introduction: The Significance of the Pyrrolidinophenone Scaffold

The benzophenone core is a prevalent scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. A significant subclass of benzophenones is the α-pyrrolidinophenones, which are characterized by a pyrrolidine ring attached to the α-carbon of a propiophenone backbone. These compounds have garnered considerable attention for their potent psychostimulant effects, which are primarily mediated through the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2].

The introduction of a fluorine atom into a pharmacologically active molecule can significantly modulate its properties, including metabolic stability, binding affinity, and lipophilicity. 4'-Fluoro-2-pyrrolidinomethyl benzophenone, with its unique combination of a fluorinated benzoyl group and a pyrrolidinomethyl substituent on the second phenyl ring, represents an intriguing target for medicinal chemistry research. This guide will delve into the technical aspects of this molecule, providing a projected pathway for its synthesis and characterization, and discussing its potential pharmacological profile based on the known structure-activity relationships of related compounds.

Molecular Structure and Physicochemical Properties

4'-Fluoro-2-pyrrolidinomethyl benzophenone, with the IUPAC name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, possesses the molecular formula C₁₈H₁₈FNO and a molecular weight of 283.34 g/mol .

Table 1: Physicochemical Properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

PropertyValueSource
CAS Number 898774-55-5Echemi
Molecular Formula C₁₈H₁₈FNOEchemi
Molecular Weight 283.34 g/mol Echemi
Boiling Point 423°CEchemi
Density 1.178 g/cm³Echemi
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanoneEchemi

The structure combines a polar pyrrolidinomethyl group with a lipophilic benzophenone core, and the electron-withdrawing fluorine atom on one of the phenyl rings is expected to influence the electronic properties of the ketone and the overall molecule.

Figure 1: 2D structure of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Synthetic Strategies

Approach A: Friedel-Crafts Acylation

This approach involves the acylation of fluorobenzene with a suitable derivative of 2-(pyrrolidinomethyl)benzoic acid.

Synthesis_Scheme_A cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 4'-Fluoro-2-pyrrolidinomethyl benzophenone Intermediate_A1 2-(Pyrrolidinomethyl)benzoyl chloride Target->Intermediate_A1 Friedel-Crafts Disconnection Fluorobenzene Fluorobenzene Target->Fluorobenzene Start_A1 2-Methylbenzonitrile Intermediate_A2 2-(Bromomethyl)benzonitrile Start_A1->Intermediate_A2 NBS, AIBN Intermediate_A3 2-(Pyrrolidinomethyl)benzonitrile Intermediate_A2->Intermediate_A3 Pyrrolidine, Base Intermediate_A4 2-(Pyrrolidinomethyl)benzoic acid Intermediate_A3->Intermediate_A4 Hydrolysis (H+ or OH-) Intermediate_A1_fwd 2-(Pyrrolidinomethyl)benzoyl chloride Intermediate_A4->Intermediate_A1_fwd SOCl₂ or (COCl)₂ Product_A Target Molecule Intermediate_A1_fwd->Product_A Fluorobenzene, AlCl₃

Figure 2: Retrosynthetic analysis and proposed forward synthesis via Friedel-Crafts acylation.

Detailed Protocol (Proposed):

  • Synthesis of 2-(Bromomethyl)benzonitrile: 2-Methylbenzonitrile is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a nonpolar solvent like carbon tetrachloride under reflux. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography[3][4][5][6][7].

  • Synthesis of 2-(Pyrrolidinomethyl)benzonitrile: The crude 2-(bromomethyl)benzonitrile is dissolved in a suitable solvent like acetonitrile, and pyrrolidine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate are added. The mixture is stirred at room temperature or gently heated to drive the nucleophilic substitution to completion. After an aqueous workup and extraction, the product is purified by column chromatography.

  • Hydrolysis to 2-(Pyrrolidinomethyl)benzoic acid: The nitrile is hydrolyzed to the corresponding carboxylic acid under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.

  • Formation of 2-(Pyrrolidinomethyl)benzoyl chloride: The carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane.

  • Friedel-Crafts Acylation: In a moisture-free setup, anhydrous aluminum chloride (AlCl₃) is suspended in an excess of fluorobenzene, which serves as both the solvent and the reactant. The 2-(pyrrolidinomethyl)benzoyl chloride is added dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by pouring it onto ice and hydrochloric acid. After extraction with an organic solvent and subsequent purification, the final product, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, is obtained[8][9][10][11][12][13][14][15].

Approach B: Grignard Reaction

This alternative approach involves the reaction of a Grignard reagent derived from a 2-(pyrrolidinomethyl)halobenzene with a 4-fluorobenzoyl derivative.

Synthesis_Scheme_B cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 4'-Fluoro-2-pyrrolidinomethyl benzophenone Intermediate_B1 2-(Pyrrolidinomethyl)phenyl Grignard Reagent Target->Intermediate_B1 Grignard Disconnection Reagent_B1 4-Fluorobenzoyl chloride Target->Reagent_B1 Start_B1 2-Bromotoluene Intermediate_B2 2-Bromo-1-(bromomethyl)benzene Start_B1->Intermediate_B2 NBS, AIBN Intermediate_B3 1-(2-Bromobenzyl)pyrrolidine Intermediate_B2->Intermediate_B3 Pyrrolidine, Base Intermediate_B1_fwd 2-(Pyrrolidinomethyl)phenyl- magnesium bromide Intermediate_B3->Intermediate_B1_fwd Mg, THF Product_B Target Molecule Intermediate_B1_fwd->Product_B 4-Fluorobenzoyl chloride

Figure 3: Retrosynthetic analysis and proposed forward synthesis via a Grignard reaction.

Detailed Protocol (Proposed):

  • Synthesis of 1-(2-Bromobenzyl)pyrrolidine: This intermediate can be prepared by the reaction of 2-bromobenzyl bromide with pyrrolidine in the presence of a base, similar to the synthesis of Intermediate A3 in the previous approach. 2-Bromobenzyl bromide is accessible from 2-bromotoluene via radical bromination with NBS.

  • Formation of the Grignard Reagent: 1-(2-Bromobenzyl)pyrrolidine is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2-(pyrrolidinomethyl)phenylmagnesium bromide[5][16][17][18].

  • Reaction with 4-Fluorobenzoyl Chloride: The freshly prepared Grignard reagent is then reacted with 4-fluorobenzoyl chloride at a low temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the desired product is obtained.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 4'-Fluoro-2-pyrrolidinomethyl benzophenone is not available, this section provides predicted data based on the analysis of its structure and comparison with similar compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the pyrrolidine ring protons. The aromatic region will be complex due to the substitution patterns. The protons on the fluorinated ring will likely appear as multiplets due to coupling with the fluorine atom. The protons on the other phenyl ring will also show complex splitting patterns due to their ortho, meta, and para relationships to the carbonyl and pyrrolidinomethyl groups. The methylene protons of the benzyl group would likely appear as a singlet, and the protons of the pyrrolidine ring would likely appear as multiplets.

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 18 carbon atoms. The carbonyl carbon will appear at a characteristic downfield shift. The carbon atoms of the fluorinated phenyl ring will show coupling with the fluorine atom, resulting in doublets. The signals for the pyrrolidine and methylene carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry

The mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak at m/z 283. The fragmentation pattern would likely involve cleavage at the benzylic position, leading to the formation of a stable pyrrolidinomethyl-substituted benzyl cation or a tropylium-like ion. Other characteristic fragments would arise from the benzoyl and fluorobenzoyl moieties. In silico fragmentation tools can provide a more detailed prediction of the mass spectrum[14][18][19][20][21].

Pharmacological Profile (Predicted)

The pharmacological activity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is predicted based on its structural similarity to other pyrrolidinophenone derivatives, which are known to be potent monoamine reuptake inhibitors.

Interaction with Monoamine Transporters

It is highly probable that 4'-Fluoro-2-pyrrolidinomethyl benzophenone will exhibit inhibitory activity at DAT, NET, and SERT. The pyrrolidinophenone scaffold is a well-established pharmacophore for binding to these transporters. The precise affinity and selectivity for each transporter will depend on the specific substitution pattern. For instance, studies on related compounds have shown that modifications to the phenyl rings can significantly alter the binding affinities[2][9][10][17][22][23][24][25][26][27][28][29]. The presence of the 4'-fluoro substituent may enhance the binding affinity to certain transporters through favorable electrostatic interactions.

Table 2: Predicted Monoamine Transporter Affinity Profile

TransporterPredicted Affinity (Kᵢ)Rationale
Dopamine Transporter (DAT) HighThe pyrrolidinophenone core is a potent DAT inhibitor.
Norepinephrine Transporter (NET) Moderate to HighMany pyrrolidinophenones also exhibit significant NET affinity.
Serotonin Transporter (SERT) Low to ModerateAffinity for SERT can vary significantly among this class of compounds.
Potential Therapeutic and Research Applications

Given its predicted activity as a monoamine reuptake inhibitor, 4'-Fluoro-2-pyrrolidinomethyl benzophenone could be a valuable tool for neuroscience research. It could be used to probe the structure and function of monoamine transporters. Depending on its selectivity profile, it could also serve as a lead compound for the development of novel therapeutics for conditions such as depression, ADHD, or substance use disorders. However, it is also important to consider the potential for abuse, as many potent DAT inhibitors have stimulant properties.

Toxicological Considerations (Predicted)

The toxicological profile of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is not known. However, potential toxicities can be inferred from the general class of benzophenones and psychostimulants.

  • Cytotoxicity: Substituted benzophenones have been shown to exhibit cytotoxic effects in various cell lines, often through the induction of apoptosis[1][8][30][31].

  • Cardiovascular Effects: As a potential stimulant, this compound could have cardiovascular side effects, such as increased heart rate and blood pressure.

  • Neurotoxicity: High doses of potent dopamine reuptake inhibitors can be neurotoxic.

Further in vitro and in vivo studies are necessary to determine the specific toxicological profile of this compound[32][33].

Conclusion

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a structurally interesting molecule with a high potential for biological activity, particularly as a monoamine reuptake inhibitor. While specific experimental data is currently lacking in the public domain, this technical guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic routes are feasible and should allow for the efficient preparation of this compound for further study. The predicted spectroscopic and pharmacological profiles provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is warranted to fully elucidate its properties and potential as a research tool or therapeutic lead.

References

  • A Comparative Analysis of the Toxicity of Substituted Benzophenones. (2025). BenchChem.
  • Application Notes and Protocols: Biological Activity of Substituted Benzophenones. (2025). BenchChem.
  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hep
  • Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. (n.d.).
  • Grignard Reaction with 4-Fluorobenzaldehyde. (2025). BenchChem.
  • Rothman, R. B., Baumann, M. H., & Prisinzano, T. E. (2018). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 9(10), 2446–2454.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing.
  • Clickable photoaffinity ligands for the human serotonin transporter based on the selective serotonin reuptake inhibitor (S)-citalopram. (2018). Bioorganic & Medicinal Chemistry Letters, 28(22), 3563–3567.
  • In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA. (2017).
  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (n.d.). bioRxiv.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. (2012). Medicinal Chemistry Research, 21(3), 373–381.
  • Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. (n.d.). Journal of Pharmacology and Experimental Therapeutics.
  • In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. (2020).
  • Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. (n.d.).
  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. (1995). Molecular Pharmacology, 47(4), 847–855.
  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). Molecular Imaging and Biology.
  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). HMDB.
  • An in vitro and in vivo study on mutagenic activity of fluoranthene: comparison between cytogenetic studies and HPLC analysis. (1986).
  • Synthesis and Affinity for Serotonin and Dopamine Transporters of Some Benzophenone Oxime Ether Derivatives. (2003). Il Farmaco, 58(9), 977–981.
  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.).
  • Method for acylating fluorobenzene. (n.d.).
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). The Journal of Organic Chemistry.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • CFM-ID 4.
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.).
  • CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. (2022). Nucleic Acids Research, 50(W1), W638–W645.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry.
  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. (n.d.). The Royal Society of Chemistry.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-8.
  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021).
  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021).
  • Overview of the structure and function of the dopamine transporter and its protein interactions. (n.d.). Frontiers in Neuroscience.
  • Antidepressant affinity groups by affinity for serotonin transporter. (n.d.).
  • Friedel-Crafts acyl
  • Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. (2012). Bioorganic & Medicinal Chemistry, 20(22), 6596–6607.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. (2008). Journal of Medicinal Chemistry, 51(24), 8125–8133.
  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. (n.d.). PubChem.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
  • Affinity labeling the dopamine transporter ligand binding site. (n.d.). Methods in Molecular Medicine.
  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. (n.d.). The Journal of Neuroscience.
  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr.Oracle.
  • Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. (n.d.). European Journal of Pharmacology.
  • Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female r
  • 2-(4-Fluorophenyl)

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a derivative of benzophenone, a chemical scaffold that is prevalent in medicinal chemistry and materials science. The incorporation of a fluorine atom and a pyrrolidinomethyl group can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. As such, unambiguous structural confirmation and purity assessment are critical for researchers and drug development professionals working with this and related compounds. This guide provides a detailed exploration of the expected spectroscopic characteristics of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures to present a robust, predictive analysis for its characterization. The methodologies and interpretations provided herein are designed to serve as a practical reference for scientists engaged in its synthesis and analysis.

Molecular Structure and Physicochemical Properties

4'-Fluoro-2-pyrrolidinomethyl benzophenone has the chemical formula C18H18FNO and a molecular weight of approximately 283.34 g/mol .[1] Its structure features a central benzophenone core, with a fluorine atom at the 4'-position of one phenyl ring and a pyrrolidinomethyl substituent at the 2-position of the other.

Table 1: Physicochemical Properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

PropertyValueSource
Molecular FormulaC18H18FNOEchemi[1]
Molecular Weight283.34 g/mol Echemi[1]
Exact Mass283.137242360 DaEchemi[1]
PSA20.31 ŲEchemi[1]
XLogP33.59Echemi[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For 4'-Fluoro-2-pyrrolidinomethyl benzophenone, Electron Ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) would be expected to yield a prominent protonated molecule [M+H]+.

Predicted Mass Spectrum (ESI-MS)

Under positive ion ESI conditions, 4'-Fluoro-2-pyrrolidinomethyl benzophenone is expected to be readily protonated, likely on the nitrogen atom of the pyrrolidine ring, to produce a strong signal for the [M+H]+ ion at an m/z of approximately 284.145. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]+ ion of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is anticipated to be dominated by cleavage of the benzylic C-N bond, a common fragmentation pathway for compounds containing a pyrrolidinomethyl group.[2][3] This would result in the formation of a stable immonium ion, which is often the base peak in the mass spectra of such compounds.

Diagram 1: Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway M [M+H]+ m/z = 284.145 F1 Immonium Ion m/z = 84.081 M->F1 Benzylic Cleavage F2 4-Fluorobenzoyl Cation m/z = 123.030 M->F2 Carbonyl Cleavage F3 [M+H - C4H8N]+ m/z = 214.066 M->F3 Loss of Pyrrolidine

Caption: Predicted fragmentation of protonated 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum

m/z (Predicted)Proposed FormulaFragment Identity
284.145[C18H19FNO]+Protonated Molecule [M+H]+
214.066[C14H10FO]+Loss of pyrrolidine
123.030[C7H4FO]+4-Fluorobenzoyl cation
84.081[C5H10N]+Pyrrolidinemethyl immonium ion

The formation of the 4-fluorobenzoyl cation (m/z 123.030) is also a plausible fragmentation pathway, arising from cleavage at the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra would provide crucial information for the structural confirmation of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the pyrrolidinomethyl group, and the protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom, as well as the electron-donating effect of the pyrrolidinomethyl group.

Diagram 2: Molecular Structure with Proton Numbering for NMR

Caption: Numbering scheme for ¹H and ¹³C NMR assignments. (Note: A placeholder for an image of the numbered structure is used here. In a full implementation, the image would be generated or linked.)

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton NumberPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3', H-5'7.10 - 7.20t~8.7Coupling to H-2', H-6' and F
H-2', H-6'7.80 - 7.90dd~8.7, ~5.5Coupling to H-3', H-5' and F
H-37.40 - 7.50m-Aromatic multiplet
H-47.50 - 7.60m-Aromatic multiplet
H-57.30 - 7.40m-Aromatic multiplet
H-67.60 - 7.70m-Aromatic multiplet
H-7~3.60s-Benzylic methylene protons
H-8, H-11~2.50t~6.5Pyrrolidine methylene protons adjacent to N
H-9, H-10~1.80m-Pyrrolidine methylene protons

The protons on the fluorinated phenyl ring (H-2', H-3', H-5', H-6') are expected to exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The benzylic protons (H-7) are anticipated to appear as a singlet, being adjacent to the quaternary carbon of the phenyl ring and the nitrogen of the pyrrolidine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to appear at a significantly downfield chemical shift. The carbon atoms of the fluorinated phenyl ring will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon NumberPredicted δ (ppm)Rationale
C=O~195Carbonyl carbon
C-1'~133 (d)Carbon attached to carbonyl, split by F
C-2', C-6'~132 (d)Aromatic CH, split by F
C-3', C-5'~115 (d)Aromatic CH, split by F
C-4'~165 (d)Carbon attached to F, large ¹JCF
C-1~138Aromatic quaternary carbon
C-2~140Aromatic quaternary carbon
C-3, C-4, C-5, C-6125 - 132Aromatic CH carbons
C-7~58Benzylic methylene carbon
C-8, C-11~54Pyrrolidine methylene carbons adjacent to N
C-9, C-10~24Pyrrolidine methylene carbons

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over several minutes is a good starting point.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • MS/MS Analysis: Perform product ion scans on the [M+H]+ ion using collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

Diagram 3: General LC-MS Workflow

LCMS_Workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC Ionization ESI Source HPLC->Ionization MS Mass Analyzer Ionization->MS Detector Detector MS->Detector Data Data Analysis Detector->Data

Caption: A typical workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Conclusion

The structural elucidation of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be confidently achieved through a combined application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data based on established principles and analysis of related structures. The predicted fragmentation patterns in MS, along with the detailed chemical shifts and coupling constants in ¹H and ¹³C NMR, offer a robust framework for the unambiguous identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers, ensuring the acquisition of high-quality data for reliable analysis.

References

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available at: [Link]

  • PubChem. Proadifen. Available at: [Link]

  • ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • mzCloud. 4-Fluoro-α-pyrrolidinopentiophenone. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]

  • PubMed. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]

  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • PubChem. 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Available at: [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Available at: [Link]

  • PubMed. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Available at: [Link]

  • Wikipedia. Proadifen. Available at: [Link]

  • PubMed. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • ResearchGate. Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b).... Available at: [Link]

Sources

A Technical Guide to the Research Applications of 4'-Fluoro-2-pyrrolidinomethyl benzophenone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to accelerating the discovery of novel therapeutics. 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic compound that emerges from the strategic combination of three pharmacologically significant motifs: the ubiquitous benzophenone core, the versatile pyrrolidine ring, and a bio-potentiating fluorine atom. The benzophenone scaffold is a privileged structure found in numerous natural and synthetic molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The pyrrolidine moiety, a five-membered nitrogen heterocycle, is integral to drug design for its ability to enhance physicochemical properties, introduce critical stereochemistry, and serve as a key pharmacophoric element.[3][4] Furthermore, the incorporation of fluorine is a well-established strategy in drug development to modulate metabolic stability, binding affinity, and membrane permeability.[5] This guide provides an in-depth analysis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, postulating its potential research applications based on the established activities of its constituent parts and structurally related analogs. We will explore its synthetic pathway, propose detailed experimental workflows for screening its activity in oncology and inflammatory diseases, and discuss the rationale behind these research directions for professionals in drug development.

Deconstruction of a Privileged Scaffold

The therapeutic potential of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be logically inferred by examining the individual contributions of its core structural components. This composite structure is not merely a random assortment of functional groups but a deliberate design that leverages decades of medicinal chemistry insights.

The Benzophenone Core: A Foundation of Bioactivity

Benzophenone (diphenyl ketone) and its derivatives are of significant interest to researchers due to their prevalence in pharmacologically active natural products and their utility as synthetic building blocks.[2] This diaryl ketone structure is the foundation for compounds demonstrating a remarkable spectrum of biological activities. Published research over the last fifteen years has highlighted its role in developing agents with potent anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2] For instance, certain 4-aminobenzophenone derivatives have shown potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, while other analogs exhibit significant anti-tumor effects.[2] The core's rigid, yet conformationally aware, structure allows it to serve as a scaffold for positioning functional groups in precise three-dimensional orientations to interact with biological targets.

The Pyrrolidine Moiety: Enhancing "Drug-Likeness"

The pyrrolidine ring is a saturated nitrogen heterocycle that is a cornerstone of many natural products and approved pharmaceuticals.[6] Its inclusion in a drug candidate offers several distinct advantages. The sp3-hybridized carbons of the non-planar ring allow for a thorough exploration of three-dimensional pharmacophore space, a critical factor for achieving high target specificity and potency.[3] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, facilitating critical interactions with enzyme active sites or receptors.[4] Furthermore, the pyrrolidine motif often enhances aqueous solubility and other desirable physicochemical properties, improving the overall "drug-likeness" of a molecule.[4] Its presence is common in drugs targeting the central nervous system, infectious diseases, and cancer.[3][6]

Strategic Fluorination: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design.[7] A fluorine atom is sterically small, similar to a hydrogen atom, allowing it to be incorporated with minimal structural perturbation. However, its high electronegativity can profoundly alter a molecule's properties. In pharmaceuticals, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve cell membrane penetration, and modulate the acidity or basicity of nearby functional groups to fine-tune receptor binding affinity.[5] The placement of a fluorine atom on the benzophenone core, as in 4'-Fluoro-2-pyrrolidinomethyl benzophenone, is a deliberate choice to leverage these benefits.

Physicochemical Profile

A summary of the key physicochemical properties for 4'-Fluoro-2-pyrrolidinomethyl benzophenone is presented below.

PropertyValueSource
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[8]
CAS Number 898774-55-5[8]
Molecular Formula C18H18FNO[8]
Molecular Weight 283.34 g/mol [8]
InChIKey NBOFRIRCITVUQY-UHFFFAOYSA-N[8]

Potential Therapeutic Applications and Research Directions

Based on the analysis of its structural components and data from analogous compounds, 4'-Fluoro-2-pyrrolidinomethyl benzophenone presents several compelling avenues for investigation. While specific biological data for this exact molecule is not yet prevalent in public literature, we can formulate strong hypotheses for its potential applications.

Oncology Research

Hypothesis: The compound possesses cytotoxic or cytostatic activity against cancer cell lines.

Causality: The benzophenone core is associated with anti-tumor and pro-apoptotic effects.[2] Certain analogs of the subject compound, such as 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, have been specifically highlighted for their potential in anticancer research.[9] The pyrrolidine ring is also a feature of numerous anticancer agents.[3] The mechanism could involve the inhibition of key signaling kinases, interference with DNA replication, or the induction of apoptosis. The fluorophenyl moiety could enhance binding to a target protein's active site.

Anti-inflammatory Drug Discovery

Hypothesis: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Causality: Synthetic benzophenones are well-documented for their anti-inflammatory activity, including the inhibition of crucial cytokines like TNF-α and IL-6.[2] The mechanism often involves the suppression of signaling pathways such as NF-κB. The pyrrolidinomethyl group could confer specificity for certain enzymes or receptors within the inflammatory cascade. An initial screening against lipopolysaccharide (LPS)-stimulated macrophages would be a logical first step to test this hypothesis.

Neuropharmacology

Hypothesis: The compound may act as a modulator of central nervous system (CNS) targets.

Causality: The pyrrolidine scaffold is a common feature in drugs designed for CNS disorders, including anticonvulsants.[3] Additionally, fluorinated benzophenone derivatives have been investigated as multipotent agents for Alzheimer's disease through the inhibition of enzymes like β-secretase (BACE-1).[2] The overall structure possesses features—moderate lipophilicity and potential hydrogen bonding capabilities—that are often compatible with crossing the blood-brain barrier.

Experimental Design and Methodologies

To empirically validate the hypothesized applications, a structured, multi-stage screening process is required. The following protocols are designed to be self-validating and provide a clear path from initial synthesis to biological characterization.

General Synthetic Pathway

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be logically achieved through a two-step process involving a Friedel-Crafts acylation followed by a nucleophilic substitution. This approach is standard for this class of compounds.[9]

Step 1: Friedel-Crafts Acylation to form 2-Bromomethyl-4'-fluorobenzophenone

  • To a cooled (0 °C) and stirred solution of fluorobenzene (1.1 equivalents) and aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane), add 2-(bromomethyl)benzoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and extracting with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the intermediate, 2-Bromomethyl-4'-fluorobenzophenone.

Step 2: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the 2-Bromomethyl-4'-fluorobenzophenone intermediate (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).[9]

  • Add pyrrolidine (1.5 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.[9]

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify the final product, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, by column chromatography or recrystallization.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution A Fluorobenzene + 2-(Bromomethyl)benzoyl chloride B AlCl₃, DCM, 0°C to RT A->B Reactants C Intermediate: 2-Bromomethyl-4'-fluorobenzophenone B->C Product D Intermediate + Pyrrolidine C->D Purify & Proceed E K₂CO₃, DMF, 60-80°C D->E Reactants F Final Product: 4'-Fluoro-2-pyrrolidinomethyl benzophenone E->F Product

Caption: General two-step synthesis workflow.

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with medium + DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

High-Level Drug Discovery Screening Cascade

A logical progression of experiments is crucial for efficiently evaluating a new chemical entity.

G A Compound Synthesis & Characterization B Primary Screening (e.g., MTT Assay @ 10 µM) A->B C Dose-Response Analysis (IC₅₀ Determination) B->C Active 'Hits' D Secondary Assays (Mechanism of Action) - Apoptosis Assay - Kinase Panel Screen C->D E Lead Optimization (SAR Studies) D->E E->C Iterate F In Vivo Studies (Animal Models) E->F Optimized Lead

Caption: A typical workflow for new compound evaluation.

Data Interpretation and Future Outlook

The initial screening results will guide the subsequent research trajectory. An IC₅₀ value below 10 µM in the anticancer assay would be considered a promising result, warranting further investigation into the mechanism of action. Similarly, significant inhibition of cytokine release in an anti-inflammatory screen would justify follow-up studies.

Future work should focus on Structure-Activity Relationship (SAR) studies. By systematically modifying the scaffold—for example, by altering the substitution on the benzoyl ring, changing the position of the pyrrolidinomethyl group, or replacing the pyrrolidine with other heterocycles—researchers can identify the key structural features required for optimal activity and selectivity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

ModificationRationaleDesired Outcome
Vary Fluoro Position Probe the electronic and steric requirements of the binding pocket.Identify optimal substitution pattern for potency.
Replace Pyrrolidine Modulate basicity, size, and H-bonding (e.g., piperidine, morpholine).Improve potency, selectivity, or ADME properties.
Add Substituents to Pyrrolidine Introduce chirality and new interaction points.Enhance binding affinity and explore stereoselectivity.
Modify Benzophenone Linker Alter the angle and distance between the two aryl rings (e.g., thiobenzophenone).Optimize geometry for target engagement.

References

  • Benchchem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.
  • Benchchem. (n.d.). 4-Methoxy-4'-pyrrolidinomethyl benzophenone.
  • PubChem. (2026). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. National Center for Biotechnology Information.
  • Echemi. (n.d.). 4'-fluoro-2-pyrrolidinomethyl benzophenone.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Reddy, T. S., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(53), 33149-33166.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.
  • Mzozoyana, V. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone.

Sources

An In-Depth Technical Guide to 4'-Fluoro-2-pyrrolidinomethyl Benzophenone: Synthesis, Analogs, and Bio-analytical Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, its derivatives, and analogs, targeting researchers and professionals in drug development. The benzophenone-pyrrolidine scaffold is a versatile platform in medicinal chemistry, with the strategic incorporation of a fluorine atom significantly influencing its pharmacokinetic and pharmacodynamic properties. This document delves into the synthetic pathways for these compounds, details their biological activities with a focus on anticancer and antimicrobial applications, and outlines robust analytical methodologies for their characterization and quantification. By integrating detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide serves as an authoritative resource for advancing research and development of this promising class of molecules.

Section 1: Introduction to the Benzophenone-Pyrrolidine Scaffold

The fusion of a benzophenone core with a pyrrolidine moiety creates a class of compounds with significant therapeutic potential. Each component contributes unique properties that can be synergistically enhanced through strategic chemical modification.

The Benzophenone Core in Medicinal Chemistry

Benzophenones are diaryl ketones that serve as a fundamental structural motif in a wide array of biologically active compounds. Their rigid, yet conformationally adaptable, structure allows them to interact with various biological targets. Benzophenone analogs have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The carbonyl group can act as a hydrogen bond acceptor, while the two phenyl rings provide a scaffold for diverse substitutions to modulate target affinity and selectivity.

The Pyrrolidine Moiety: A Privileged Scaffold

The five-membered, saturated pyrrolidine ring is considered a "privileged scaffold" in drug discovery[2]. Its non-planar, three-dimensional structure allows for the exploration of chemical space more effectively than flat aromatic rings. The nitrogen atom can be basic, serving as a key interaction point or a handle for further functionalization. The stereochemistry of substituted pyrrolidine rings can profoundly influence biological activity, enabling the fine-tuning of drug candidates for specific enantioselective protein binding[2].

The Role of Fluorine in Modulating Drug Properties

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can lead to several beneficial effects:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, increasing binding potency[3].

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Improved Pharmacokinetics: Fluorination often increases lipophilicity, which can enhance membrane permeability and oral bioavailability[3].

Profile of the Core Compound: 4'-Fluoro-2-pyrrolidinomethyl benzophenone

The subject of this guide, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, combines the key features discussed above. Its unique substitution pattern distinguishes it from more studied isomers and analogs, presenting a unique opportunity for investigation.

Property Value
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[4]
CAS Number 898774-55-5[4]
Molecular Formula C₁₈H₁₈FNO[4]
Molecular Weight 283.34 g/mol [4]
Structure

Section 2: Synthesis and Chemical Characterization

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and its analogs requires a multi-step approach that is both robust and adaptable for generating a library of related compounds for SAR studies.

Retrosynthetic Analysis and Strategy

A logical synthetic strategy involves the formation of the benzophenone core followed by the introduction of the pyrrolidinomethyl side chain. This approach allows for late-stage diversification.

G target Target Molecule (4'-Fluoro-2-pyrrolidinomethyl benzophenone) intermediate1 2-(Pyrrolidinomethyl)benzoyl chloride target->intermediate1 Friedel-Crafts Acylation intermediate2 Fluorobenzene target->intermediate2 Friedel-Crafts Acylation intermediate3 2-Methylbenzoyl chloride intermediate1->intermediate3 Radical Halogenation & Amination intermediate4 Pyrrolidine intermediate3->intermediate4 Amidation (conceptual) G Start Crude Product Purify Column Chromatography Start->Purify Purity Purity Assessment (HPLC >95%) Purify->Purity Purity->Purify If Impure Identity Structural Elucidation (¹H NMR, ¹³C NMR, MS) Purity->Identity If Pure Final Pure Compound Identity->Final G Compound Benzophenone Derivative Mito Mitochondrial Stress Compound->Mito Casp9 Pro-Caspase 9 Mito->Casp9 activates aCasp9 Active Caspase 9 Casp9->aCasp9 activates Casp3 Pro-Caspase 3 aCasp9->Casp3 activates aCasp3 Active Caspase 3 (Executioner) Casp3->aCasp3 activates Apoptosis Apoptosis aCasp3->Apoptosis

Sources

Methodological & Application

"4'-Fluoro-2-pyrrolidinomethyl benzophenone" in fluorescence polarization assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Development of Novel Fluorescence Polarization Probes from a 4'-Fluoro-2-pyrrolidinomethyl benzophenone Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely used in high-throughput screening (HTS) to study molecular interactions. The success of any FP assay hinges on the availability of a high-affinity, specific fluorescent probe. This document outlines the rationale, design strategy, and detailed protocols for leveraging the 4'-Fluoro-2-pyrrolidinomethyl benzophenone scaffold to develop novel fluorescent probes. We present this compound not as a direct fluorophore, but as a "privileged" starting scaffold for chemical elaboration.[1] This guide provides a conceptual framework for probe synthesis, followed by comprehensive, step-by-step protocols for developing, optimizing, and validating a competitive FP binding assay for drug discovery applications.

Introduction: The Intersection of Privileged Scaffolds and Assay Technology

In modern drug discovery, the identification of small molecule modulators for biological targets is a cornerstone of therapeutic development.[2] Fluorescence Polarization (FP) has emerged as a leading technology for this purpose, offering a robust, solution-based method to quantify binding events in real-time without separation steps.[3][4] The principle is elegant: a small, fluorescently-labeled ligand (tracer) tumbles rapidly in solution, depolarizing emitted light.[5] Upon binding to a much larger biological target (e.g., a protein), its rotation slows dramatically, and the emitted light remains highly polarized.[6] This change in polarization provides a direct measure of the binding event.

The benzophenone core is recognized as a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[7][8] The specific derivative, 4'-Fluoro-2-pyrrolidinomethyl benzophenone , presents a unique starting point for creating bespoke fluorescent probes. Its features include:

  • A rigid benzophenone core, providing a stable platform.

  • A 4'-fluoro substitution, which can enhance binding affinity to target proteins through halogen bond formation.[1]

  • A pyrrolidinomethyl group, which can improve aqueous solubility and serve as a potential attachment point for a linker and fluorophore.

This application note details the strategic pathway from this scaffold to a functional FP probe and its subsequent application in a validated binding assay.

From Scaffold to Probe: A Strategic Design

The transformation of a non-fluorescent scaffold into a high-performance FP probe requires careful chemical design. The primary goal is to attach a fluorescent reporter molecule (fluorophore) without disrupting the scaffold's intrinsic ability to bind the target of interest.

Key Design Considerations:

  • Fluorophore Selection: The choice of fluorophore is critical. Properties to consider include quantum yield, fluorescence lifetime, photostability, and spectral properties to avoid interference from library compounds.[3] Red-shifted dyes like BODIPY™ TMR or TAMRA are often preferred to minimize background fluorescence from biological samples and colored compounds.[9][10]

  • Linker Chemistry: A flexible linker is typically inserted between the scaffold and the fluorophore. This linker provides spatial separation, preventing the bulky fluorophore from sterically hindering the scaffold's interaction with the target protein's binding pocket.

  • Attachment Point: The pyrrolidinomethyl group on the scaffold is a logical site for modification, allowing for the attachment of a linker-fluorophore construct without altering the core benzophenone structure likely responsible for primary binding interactions.

The diagram below illustrates the conceptual workflow for converting the initial scaffold into a functional fluorescent tracer ready for use in an FP assay.

G cluster_0 Phase 1: Probe Synthesis Scaffold 4'-Fluoro-2-pyrrolidinomethyl benzophenone Scaffold Functionalization Functionalization of Scaffold (e.g., expose reactive group) Scaffold->Functionalization Conjugation Chemical Conjugation Functionalization->Conjugation Linker Linker-Fluorophore Conjugate Linker->Conjugation Purification Purification & Characterization (HPLC, Mass Spec) Conjugation->Purification Probe Final Fluorescent Probe Purification->Probe

Caption: Conceptual workflow for the synthesis of a fluorescent probe.

The Principle of Fluorescence Polarization

FP assays measure the change in the rotational speed of a fluorescent molecule.[5] When a small fluorescent tracer is unbound, it tumbles rapidly due to Brownian motion, and when excited with plane-polarized light, it emits depolarized light. When this tracer binds to a large protein, the resulting complex tumbles much more slowly. Consequently, the emitted light retains a higher degree of polarization. The degree of polarization is measured in millipolarization (mP) units and is directly proportional to the fraction of bound tracer.[11]

FP_Principle cluster_unbound Unbound Tracer (Fast Rotation) cluster_bound Bound Tracer-Target Complex (Slow Rotation) Unbound Tracer Emission1 Depolarized Emission Light Unbound->Emission1 emits Target Target Protein Excitation1 Polarized Excitation Light Excitation1->Unbound excites Emission2 Polarized Emission Light Target->Emission2 emits TracerBound Tracer Excitation2 Polarized Excitation Light Excitation2->Target excites

Caption: Principle of Fluorescence Polarization (FP) Assay.

Protocol: FP Assay Development and Optimization

This section provides a comprehensive, step-by-step protocol for developing a robust competitive binding assay using a novel fluorescent probe derived from the benzophenone scaffold.

Objective: To establish optimized assay conditions for HTS of unlabeled compounds that compete with the fluorescent probe for binding to a target protein.

Materials:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 or similar surfactant to prevent nonspecific binding.

  • Target Protein: Purified protein of interest at a known concentration.

  • Fluorescent Probe (Tracer): Synthesized benzophenone-derived probe, dissolved in DMSO at a high concentration (e.g., 1 mM).

  • Unlabeled Competitor: Known ligand for the target protein (for positive control) or library compounds.

  • Microplates: Low-volume, black, non-binding surface 384-well plates are recommended to minimize background and nonspecific binding.[11]

  • Plate Reader: Equipped with polarizing filters for the appropriate excitation and emission wavelengths of the chosen fluorophore.

Workflow for Assay Development

Assay_Dev_Workflow start Start step1 Step 1: Tracer Concentration Optimization start->step1 step2 Step 2: Target Saturation Binding (Determine Kd) step1->step2 Select tracer conc. from linear range step3 Step 3: Assay Validation (Z'-Factor Determination) step2->step3 Select target conc. (~Kd) step4 Step 4: Competitive Binding Assay (Screening) step3->step4 If Z' > 0.5 end End step4->end

Caption: Workflow for developing a competitive FP binding assay.

Step 1: Tracer Concentration Optimization

Rationale: To find the lowest concentration of the tracer that gives a stable and sufficient fluorescence intensity signal, well above the buffer background. Using excessive tracer can lead to high background and waste of material.

Procedure:

  • Prepare a serial dilution of the fluorescent probe in assay buffer, ranging from low pM to high nM concentrations.

  • Add a fixed volume (e.g., 20 µL) of each dilution to the wells of a 384-well plate.

  • Include wells with assay buffer only as a blank.

  • Measure the total fluorescence intensity on the plate reader.

  • Plot total intensity vs. tracer concentration. Select the lowest concentration in the linear response range that is at least 10-fold above the buffer blank for subsequent experiments.

Step 2: Target Saturation Binding (Determination of Kd)

Rationale: To determine the equilibrium dissociation constant (Kd) of the probe for the target protein. This is crucial for selecting the appropriate protein concentration for the competitive assay.[12]

Procedure:

  • Prepare a serial dilution of the target protein in assay buffer.

  • In a 384-well plate, add the fluorescent probe at the fixed optimal concentration determined in Step 1 to all wells.

  • Add the serially diluted target protein to the wells. Include control wells with only the probe (no protein) to measure the baseline "low" mP value.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

  • Measure the FP value (in mP) for each well.

  • Plot the mP value against the log of the target protein concentration. Fit the data to a one-site binding equation using graphing software (e.g., GraphPad Prism) to calculate the Kd.

Component Sample Wells Control Wells (Min mP)
Fluorescent ProbeFixed Conc. (e.g., 1 nM)Fixed Conc. (e.g., 1 nM)
Target ProteinSerial Dilution (e.g., 0.1 nM to 1 µM)0 nM
Assay BufferTo final volumeTo final volume
Expected Result Sigmoidal increase in mP with protein conc.Baseline low mP value
Step 3: Assay Validation (Z'-Factor Determination)

Rationale: The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[13]

Procedure:

  • Prepare two sets of wells in a 384-well plate (e.g., 16-24 wells each).

  • Positive Control (Max Signal): Add the fluorescent probe and target protein at their optimized concentrations (target concentration is typically set at or near the Kd value). This represents the "bound" state.

  • Negative Control (Min Signal): Add only the fluorescent probe at its optimized concentration. This represents the "unbound" state.

  • Incubate and read the mP values.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| Where SD is the standard deviation and Mean is the average of the control groups.

Parameter Value Description
Assay Window Meanpos - MeannegThe dynamic range of the assay signal (in mP). A window >100 mP is generally good.[11]
Z'-Factor > 0.5Indicates a robust and reliable assay.
Step 4: Competitive Binding Assay Protocol

Rationale: To measure the ability of unlabeled test compounds to displace the fluorescent probe from the target protein. A successful displacement results in a decrease in the mP value.

Procedure:

  • Prepare serial dilutions of test compounds (and a known unlabeled inhibitor as a positive control) in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • In a 384-well plate, add the test compound dilutions.

  • Add the target protein at its pre-determined optimal concentration to all wells (except for the negative control).

  • Incubate briefly (e.g., 15 minutes) to allow the compound to interact with the protein.

  • Add the fluorescent probe at its optimal concentration to all wells.

  • Incubate the plate for the required time to reach equilibrium, protected from light.

  • Measure the FP value (in mP).

  • Data Analysis: Plot the mP value against the log of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound tracer).

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Signal Window (<50 mP) The molecular weight difference between tracer and target is too small.Ensure the target protein is sufficiently large (>10 kDa).[11] Consider using a smaller fluorophore or redesigning the probe.
The probe's fluorophore has too much rotational freedom (the "propeller effect").[6]Synthesize the probe with a more rigid linker or attach the fluorophore at a different position.
High Data Variability (Low Z') Nonspecific binding of probe or protein to the microplate.Use non-binding surface plates. Increase the surfactant (e.g., Tween-20) concentration in the assay buffer.
Reagents not fully mixed or equilibrated.Ensure proper mixing after each addition step. Optimize incubation time.
False Positives in Screening Test compounds are fluorescent at the assay wavelengths.Pre-screen compounds for intrinsic fluorescence and exclude problematic hits. Use red-shifted dyes to minimize interference.[9]
Compounds aggregate and scatter light.Add a higher concentration of non-ionic detergent to the buffer. Confirm hits with orthogonal assays (e.g., Surface Plasmon Resonance).

Conclusion

The 4'-Fluoro-2-pyrrolidinomethyl benzophenone scaffold represents a promising starting point for the rational design of novel, high-affinity fluorescent probes. While not intrinsically fluorescent, its chemical tractability and privileged structural features make it an ideal foundation for creating customized tracers for challenging biological targets. By following the systematic protocols for probe design, assay development, and validation outlined in this guide, researchers can establish robust and reliable Fluorescence Polarization assays. This enables the high-throughput screening and detailed pharmacological characterization of small molecule modulators, ultimately accelerating the pace of drug discovery.

References

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Fu, Y., et al. (2016). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Lin, C.-W., et al. (2017). Fluorescence polarization (FP) assay. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

  • S. K. Sharma, et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • V. V. Povarov. (2019). What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. [Link]

  • K. V. G. K. T. P. G. S. I. K. S. V. V. S. G. V. V. P. A. S. Shcherbakov, et al. (2018). Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs. Molecules. [Link]

  • S. Alegret. (2024). Fluorescence Polarization in GPCR Research. Sferiens. [Link]

  • C. Lei, et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • Y. Gao, et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters. [Link]

  • A. S. K. Hashmi, et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Y. Zhao, et al. (2019). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. Journal of Biological Chemistry. [Link]

  • A. D. Schmalz, et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry. [Link]

  • N. A. T. T. T. T. B. T. D. H. T. D. N. P. D. D. C. S. D. G. T. G. D. S. M. A. Inglese, et al. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • H. B. Le, et al. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Current Protocols in Chemical Biology. [Link]

Sources

Application Notes & Protocols: 4'-Fluoro-2-pyrrolidinomethyl benzophenone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the benzophenone core is a well-established "privileged scaffold," a molecular framework that can bind to a variety of biological targets.[1] The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No: 898774-55-5) is a prime example of such a strategically designed intermediate.[2]

This molecule incorporates three key structural motifs that make it a highly valuable building block in drug discovery:

  • The Benzophenone Ketone: This carbonyl group acts as a versatile chemical handle for a wide range of transformations, including reductions to form chiral alcohols or serving as a rigid linker between the two aryl rings.

  • The 4'-Fluoro Substituent: The introduction of a fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity.[3][4]

  • The 2-Pyrrolidinomethyl Group: This saturated nitrogen heterocycle is frequently incorporated into bioactive molecules to increase solubility, introduce a basic center for salt formation, and provide a key interaction point with biological targets.[5][6]

This guide provides a comprehensive overview of the synthesis, properties, and applications of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, offering detailed protocols and expert insights to facilitate its use in research and development.

Physicochemical and Structural Data

A clear understanding of the compound's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[2]
CAS Number 898774-55-5[2]
Molecular Formula C₁₈H₁₈FNO[2]
Molecular Weight 283.34 g/mol [2]
Density 1.178 g/cm³ (Predicted)[2]
Boiling Point 423 °C (Predicted)[2]
Flash Point 209.6 °C (Predicted)[2]

Synthesis Protocol: A Stepwise Approach

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a multi-step process that can be logically divided into two main stages: the formation of the benzophenone core via Friedel-Crafts acylation and the subsequent introduction of the pyrrolidinomethyl moiety.

G A 2-Methylbenzoyl chloride C Intermediate A: (4-Fluorophenyl)(2-methylphenyl)methanone A->C 1. Friedel-Crafts Acylation (AlCl₃, DCM) B Fluorobenzene B->C D Intermediate B: 2-(Bromomethyl)phenylmethanone C->D 2. Radical Bromination (NBS, AIBN, CCl₄) F Final Product: 4'-Fluoro-2-pyrrolidinomethyl benzophenone D->F 3. Nucleophilic Substitution (K₂CO₃, DMF) E Pyrrolidine E->F

Caption: Synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Protocol 1: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Step 1: Friedel-Crafts Acylation to form (4-Fluorophenyl)(2-methylphenyl)methanone

  • Rationale: This classic reaction forms the carbon-carbon bond that creates the benzophenone core. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the acyl chloride for electrophilic aromatic substitution on the electron-rich fluorobenzene ring. Dichloromethane (DCM) is a common inert solvent for this reaction.

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-methylbenzoyl chloride (1.0 equivalent) to the stirred suspension.

    • Add fluorobenzene (1.1 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product, (4-fluorophenyl)(2-methylphenyl)methanone, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Radical Bromination to form methanone

  • Rationale: This step functionalizes the benzylic methyl group, converting it into a bromomethyl group, which is an excellent leaving group for the subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

  • Procedure:

    • Dissolve the intermediate from Step 1 in carbon tetrachloride (CCl₄).

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with CCl₄.

    • Concentrate the filtrate under reduced pressure to yield the crude brominated intermediate, which should be used immediately in the next step due to its lachrymatory nature and instability.

Step 3: Nucleophilic Substitution to yield the Final Product

  • Rationale: The pyrrolidine nitrogen acts as a nucleophile, displacing the bromide from the benzylic position. Potassium carbonate (K₂CO₃) is a mild base used to scavenge the HBr byproduct. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.[7]

  • Procedure:

    • Dissolve the crude methanone in anhydrous DMF.

    • Add potassium carbonate (2.0 equivalents) and pyrrolidine (1.5 equivalents).

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4'-Fluoro-2-pyrrolidinomethyl benzophenone as the final product.

Application as a Synthetic Intermediate: Gateway to Bioactive Molecules

The title compound is not an end in itself but a crucial stepping stone. The benzophenone's ketone functionality is a prime target for further modification. For example, asymmetric reduction can lead to chiral diarylmethanols, a common feature in many pharmacologically active molecules.

G A 4'-Fluoro-2-pyrrolidinomethyl benzophenone B Chiral Diarylmethanol Derivative A->B Asymmetric Reduction (e.g., CBS Catalyst, BH₃•SMe₂)

Caption: Transformation of the intermediate into a chiral alcohol.

Protocol 2: Asymmetric Reduction of the Ketone
  • Rationale: Creating a specific stereoisomer is often critical for biological activity. A Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones to alcohols. Borane dimethyl sulfide complex (BH₃•SMe₂) serves as the reducing agent.

  • Procedure:

    • In a flame-dried flask under an inert nitrogen atmosphere, dissolve the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -20 °C.

    • Slowly add BH₃•SMe₂ (1.2 equivalents) to the catalyst solution and stir for 10 minutes.

    • Add a solution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at -20 °C and monitor by TLC.

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature, then remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting chiral alcohol by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

Analytical Characterization

Ensuring the identity and purity of the synthesized intermediate is paramount. A combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Results
HPLC-DAD [8][9]Purity assessment and quantificationA single major peak with a purity of >98%. The diode-array detector (DAD) provides UV spectral data.
Mass Spectrometry (MS) [9][10]Molecular weight confirmationDetection of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (284.1445 for C₁₈H₁₉FNO⁺).
¹H and ¹³C NMR Structural elucidationThe spectra should show characteristic peaks corresponding to the aromatic, benzylic, and pyrrolidine protons and carbons, confirming the structure.
¹⁹F NMR [10]Confirmation of fluorine incorporationA single resonance in the typical region for an aryl fluoride, confirming the presence of the fluorine atom.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and any reagents used in its synthesis.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Hazards: Be aware of the specific hazards associated with all reagents, particularly corrosive acids (HCl), flammable solvents (DCM, THF, Ether), and toxic/lachrymatory intermediates (bromomethyl derivative). Review the Safety Data Sheet (SDS) for each chemical before use.

References

  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Retrieved from [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Retrieved from [Link]

  • Scuola, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20096. Retrieved from [Link]

  • Pace, V., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(12), 5341-5350. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486. Retrieved from [Link]

  • Gembus, V., et al. (2014). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. Retrieved from [Link]

  • PubMed. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Retrieved from [Link]

  • MDPI. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • ResearchGate. (2024). A Convenient Synthesis of CHF 2 O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Retrieved from [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzophenone Scaffolds in Antimicrobial Drug Discovery

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unconventional mechanisms of action.[1][2] The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic derivative belonging to this versatile class of compounds. Its unique structural features, including a fluorinated phenyl ring and a pyrrolidinomethyl moiety, suggest its potential as a novel antimicrobial candidate.

This application note provides a comprehensive guide for researchers interested in evaluating the antimicrobial properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. It outlines detailed protocols for determining its efficacy against a panel of pathogenic bacteria and provides a framework for investigating its potential mechanism of action.

Physicochemical Properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

A thorough understanding of the compound's physicochemical properties is essential for accurate experimental design and data interpretation.

PropertyValueSource
Molecular Formula C18H18FNO[6]
Molecular Weight 283.34 g/mol [6]
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[6]
Boiling Point 423°C[6]
Density 1.178 g/cm³[6]

Solubility: The solubility of 4'-Fluoro-2-pyrrolidinomethyl benzophenone should be empirically determined in relevant solvents for biological assays, such as dimethyl sulfoxide (DMSO) and aqueous buffers. It is crucial to establish the maximum tolerated solvent concentration that does not affect microbial growth.

Stability: The stability of the compound under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure the integrity of the results.

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial evaluation of a potential antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These assays provide quantitative measures of the compound's potency.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • 4'-Fluoro-2-pyrrolidinomethyl benzophenone

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile DMSO

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 4'-Fluoro-2-pyrrolidinomethyl benzophenone B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined by sub-culturing from the clear wells of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Procedure:

  • Sub-culturing:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Data Interpretation:

  • If the MBC is equal to or within one to two dilutions of the MIC, the compound is considered bactericidal .

  • If the MBC is significantly higher than the MIC (typically ≥4 times the MIC), the compound is considered bacteriostatic .

PART 2: Investigating the Mechanism of Action

Preliminary evidence suggests that many benzophenone derivatives exert their antimicrobial effects by targeting the bacterial cell membrane.[1][9] The following protocols are designed to investigate if 4'-Fluoro-2-pyrrolidinomethyl benzophenone shares this mechanism.

Proposed Mechanism of Action:

Based on the literature for related compounds, 4'-Fluoro-2-pyrrolidinomethyl benzophenone may interact with the anionic components of the bacterial cell wall and membrane, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[1] This interaction could disrupt membrane integrity, leading to depolarization and leakage of essential intracellular components like potassium ions.[1][9]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer LPS_LTA LPS (Gram-negative) LTA (Gram-positive) Compound 4'-Fluoro-2-pyrrolidinomethyl benzophenone Compound->LPS_LTA Binds to Disruption Membrane Disruption & Depolarization Compound->Disruption Causes Leakage Leakage of Intracellular Components (e.g., K+) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Sources

Application Notes and Protocols for Fluorinated Benzophenone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Class of Cytotoxic Agents

Author's Note: The specific compound "4'-Fluoro-2-pyrrolidinomethyl benzophenone" is not well-documented in publicly available scientific literature as an anticancer agent. Therefore, this guide focuses on the broader, yet highly relevant and well-researched, class of fluorinated benzophenone and chalcone derivatives . These compounds share key structural similarities and exhibit significant potential in oncology research. The principles, mechanisms, and protocols detailed herein are directly applicable to the investigation of novel compounds within this chemical family.

Introduction: The Emerging Role of Fluorinated Benzophenones and Chalcones in Oncology

Benzophenones and their structural relatives, chalcones, represent a versatile scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1] The introduction of fluorine atoms into these molecules has been a particularly fruitful strategy in drug design.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

This guide provides a comprehensive overview of the application of fluorinated benzophenone and chalcone derivatives in anticancer research, with a focus on their mechanisms of action, protocols for their evaluation, and interpretation of results.

Mechanism of Action: Targeting Key Cellular Processes

Fluorinated benzophenone and chalcone derivatives exert their anticancer effects through various mechanisms, often involving the disruption of fundamental cellular processes required for tumor growth and survival. A prominent mechanism for many of these compounds is the inhibition of tubulin polymerization.[3][4]

2.1. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.

Certain fluorinated chalcones have been shown to bind to the colchicine-binding site on β-tubulin.[3] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][4]

G cluster_drug Fluorinated Benzophenone/Chalcone cluster_cell Cancer Cell drug Fluorinated Benzophenone/ Chalcone tubulin β-Tubulin (Colchicine Site) drug->tubulin binds to microtubules Microtubule Polymerization tubulin->microtubules essential for tubulin->microtubules inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle required for g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis leads to

Caption: Mechanism of action of fluorinated benzophenones/chalcones.

2.2. Other Potential Mechanisms

While tubulin inhibition is a key mechanism, these compounds can also induce apoptosis through other pathways, such as the collapse of the mitochondrial membrane potential.[4] Additionally, some derivatives may exhibit anti-angiogenic properties, crucial for inhibiting tumor growth and metastasis.[5]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel fluorinated benzophenone and chalcone derivatives.

3.1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-1080, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin polymerization inhibitors.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution (containing PI and RNase A).

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4][6]

G cluster_workflow Experimental Workflow for Compound Evaluation start Start: Novel Fluorinated Benzophenone mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Value mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis tubulin_pol Tubulin Polymerization Assay cell_cycle->tubulin_pol If G2/M Arrest end End: Characterized Anticancer Agent apoptosis->end tubulin_pol->end

Caption: In vitro evaluation workflow for novel compounds.

Data Interpretation and Troubleshooting

4.1. Quantitative Data Summary

The following table summarizes representative IC50 values for various benzophenone and chalcone derivatives against different cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Benzophenone-Triazole HybridCompound 8lHT-1080< Doxorubicin
Benzophenone-Triazole HybridCompound 8lA-549< Doxorubicin
Benzophenone AnalogCompound 9dA5499.1 ± 0.5[5]
Benzophenone AnalogCompound 9dHeLa10.4 ± 2.1[5]
Benzophenone AnalogCompound 9dMCF-79.4 ± 0.9[5]
Fluorinated ChalconeChalconoid 2aHepG267.51 ± 2.26[7]
2-Aminobenzophenone DerivativeCompound 7Colo 205, NUGC3, HA22T50-100x lower than Combretastatin A-4[6]
Benzophenone DerivativeCompound 10a5 human cancer cell lines0.029–0.062[4]

4.2. Troubleshooting Common Issues

  • Low Compound Solubility: If the compound precipitates in the culture medium, consider using a co-solvent (e.g., a small percentage of DMSO) or preparing a stock solution in a suitable organic solvent. Always include a vehicle control with the same concentration of the solvent.

  • Inconsistent Assay Results: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Passage number of cell lines can also affect their sensitivity to drugs.

  • No Cytotoxic Effect: If the compound shows no activity, consider testing higher concentrations or using different cancer cell lines. The lack of activity could also be due to the compound's inherent properties.

Conclusion and Future Directions

Fluorinated benzophenone and chalcone derivatives represent a promising avenue for the development of novel anticancer agents. Their ability to target fundamental cellular processes like microtubule dynamics, coupled with the favorable pharmacological properties conferred by fluorine, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical cancer models.

References

  • Journal of Chemistry Letters. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Retrieved from [Link]

  • ScienceDirect. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Retrieved from [Link]

  • MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

Sources

Experimental Protocols and Application Notes for 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals working with 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5). Benzophenone and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide details the synthesis, purification, and analytical characterization of the title compound. While specific biological data for this exact molecule is limited in published literature, we extrapolate from closely related analogs to propose and detail robust protocols for screening its potential anticancer, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices is explained, providing a framework for hypothesis-driven research and development.

Compound Overview and Chemical Properties

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic organic compound featuring the diaryl ketone core structure characteristic of benzophenones.[3] The strategic placement of a fluorine atom on one phenyl ring and a pyrrolidinomethyl group on the other suggests potential for unique pharmacological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the pyrrolidinomethyl group can improve solubility and provides a basic nitrogen atom for salt formation or key binding interactions.[4]

Table 1: Physicochemical Properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

PropertyValueSource
CAS Number 898774-55-5[5]
Molecular Formula C₁₈H₁₈FNO[5]
Molecular Weight 283.34 g/mol [5]
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[5]
Density (Predicted) 1.178 g/cm³[5]
Boiling Point (Predicted) 423 °C[5]
Flash Point (Predicted) 209.6 °C[5]

Synthesis and Analytical Characterization

The synthesis of benzophenone derivatives can be achieved through various established methods, with Friedel-Crafts acylation being a cornerstone technique.[2][6] The introduction of the aminomethyl moiety can be accomplished via a Mannich reaction or by nucleophilic substitution on a suitable precursor.[3][7]

Proposed Synthetic Workflow

The following diagram outlines a plausible two-step synthetic route. The first step involves the acylation of toluene with 4-fluorobenzoyl chloride to create an intermediate, which is then functionalized in the second step.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Nucleophilic Substitution Toluene Toluene FluorobenzoylChloride 4-Fluorobenzoyl Chloride Intermediate Intermediate: (4-Fluorophenyl)(2-methylphenyl)methanone DCM, 0°C to rt Toluene->Intermediate AlCl3 AlCl₃ NBS NBS, BPO BromoIntermediate Bromo-Intermediate: 2-(Bromomethyl)phenylmethanone CCl₄, Reflux Pyrrolidine Pyrrolidine FinalProduct Final Product: 4'-Fluoro-2-pyrrolidinomethyl benzophenone DMF, K₂CO₃ Intermediate->BromoIntermediate BromoIntermediate->FinalProduct

Caption: Proposed synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methodologies for analogous compounds.[2][7]

PART A: Friedel-Crafts Acylation

  • Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent: Add dry dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 4-fluorobenzoyl chloride (1.0 eq) to the suspension, followed by the dropwise addition of toluene (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (4-fluorophenyl)(2-methylphenyl)methanone.

PART B: Bromination and Nucleophilic Substitution

  • Bromination: Dissolve the product from Part A (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture for 2-3 hours until TLC indicates consumption of the starting material. Cool, filter the succinimide, and concentrate the filtrate to obtain the crude bromo-intermediate.

  • Substitution: Dissolve the crude bromo-intermediate in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and pyrrolidine (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.[7]

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the final crude product by column chromatography to yield 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Analytical Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Objective: Confirm the molecular weight of the compound.

    • Procedure: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the solution into the ESI-MS instrument.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 284.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR.

    • Objective: Elucidate the chemical structure and confirm the absence of impurities.

    • Procedure: Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer.

    • Expected ¹H NMR Features: Aromatic protons in the 7-8 ppm range, a singlet for the methylene bridge protons (~3.5-4.0 ppm), and multiplets for the pyrrolidine ring protons (~1.5-3.0 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reverse-Phase HPLC.

    • Objective: Determine the purity of the final compound.

    • Procedure:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

      • Detection: UV detector at 254 nm.

    • Expected Result: A single major peak, with purity calculated as >95% based on the peak area.

Postulated Biological Activity and Screening Protocols

While direct evidence is pending, the structural features of 4'-Fluoro-2-pyrrolidinomethyl benzophenone allow for hypothesis-driven screening based on the known activities of its analogs. A closely related compound, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, has reported anticancer and antimicrobial activities.[7] Furthermore, the benzophenone scaffold is a known inhibitor of inflammatory pathways like p38α MAPK.[8]

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SMMC-7721, HeLa, A-549)[2][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in growth medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Screening: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To assess the compound's potency against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])[7]

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Protocol:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

Anti-inflammatory Activity: p38α MAPK Inhibition Assay

The p38α MAPK pathway is a key regulator of pro-inflammatory cytokine production.[8] In vitro kinase assays can directly measure the compound's ability to inhibit this enzyme.

Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylates p38 p38α MAPK MAPKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2) p38->Substrates Phosphorylates Cytokines Production of Pro-inflammatory Cytokines Substrates->Cytokines Inhibitor 4'-Fluoro-2-pyrrolidinomethyl benzophenone Inhibitor->p38 Inhibits

Sources

"4'-Fluoro-2-pyrrolidinomethyl benzophenone" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone in Medicinal Chemistry

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the benzophenone framework is a ubiquitous and privileged scaffold. It is present in numerous natural products and synthetic molecules, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic functionalization of the benzophenone core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, thoughtfully designed derivative: 4'-Fluoro-2-pyrrolidinomethyl benzophenone .

This molecule is a prime example of a versatile building block, engineered with key chemical features that are highly sought after in drug discovery programs. Its structure can be dissected into three critical components:

  • The Benzophenone Core: This diaryl ketone structure provides a rigid, well-defined three-dimensional orientation for its substituents, making it an excellent platform for probing interactions with biological targets.[2]

  • The 4'-Fluoro Substituent: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins by participating in favorable electrostatic interactions.[3][4]

  • The 2-Pyrrolidinomethyl Group: The pyrrolidine ring is a five-membered nitrogen heterocycle frequently found in FDA-approved pharmaceuticals.[5] Its saturated, non-planar structure introduces valuable three-dimensionality, which can improve solubility and facilitate precise interactions within a protein's binding pocket. The basic nitrogen atom can also serve as a key pharmacophoric feature, forming salt bridges or hydrogen bonds.[5][6]

Consequently, 4'-Fluoro-2-pyrrolidinomethyl benzophenone is not typically an end-stage drug itself, but rather a sophisticated intermediate used in the synthesis of more complex and potent therapeutic agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and biological assays.

PropertyValueSource
CAS Number 898774-55-5[7]
IUPAC Name (4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone[7]
Molecular Formula C₁₈H₁₈FNO[7]
Molecular Weight 283.34 g/mol [7]
Density 1.178 g/cm³[7]
Boiling Point 423 °C[7]
Flash Point 209.6 °C[7]

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a robust and logical pathway from commercially available starting materials.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A 4-Fluorobenzoyl chloride + Toluene B 4'-Fluoro-2-methylbenzophenone A->B AlCl₃, DCM C 4'-Fluoro-2-methylbenzophenone D 2-(Bromomethyl)-4'-fluorobenzophenone C->D NBS, AIBN, CCl₄ E 2-(Bromomethyl)-4'-fluorobenzophenone F 4'-Fluoro-2-pyrrolidinomethyl benzophenone E->F Pyrrolidine, K₂CO₃, Acetonitrile

Caption: A three-step synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Protocol 1: Synthesis of 4'-Fluoro-2-methylbenzophenone (Intermediate 1)

Principle: This step employs a classic Friedel-Crafts acylation. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the 4-fluorobenzoyl chloride, generating an acylium ion which is then attacked by the electron-rich toluene ring to form the benzophenone core. Dichloromethane (DCM) is used as an inert solvent.

Materials:

  • 4-Fluorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere. Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) and toluene (1.1 equivalents) in anhydrous DCM.

  • Add the solution from step 3 dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4'-Fluoro-2-methylbenzophenone as a solid.

Protocol 2: Synthesis of 2-(Bromomethyl)-4'-fluorobenzophenone (Intermediate 2)

Principle: This step involves a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the bromine source, and Azobisisobutyronitrile (AIBN) is a radical initiator. The reaction is performed under reflux in a non-polar solvent like carbon tetrachloride (CCl₄).

Materials:

  • 4'-Fluoro-2-methylbenzophenone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Condenser, heating mantle

Procedure:

  • To a solution of 4'-Fluoro-2-methylbenzophenone (1.0 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction can be monitored by observing the consumption of the starting material via TLC.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Work-up: Wash the filtrate with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (Final Product)

Principle: The final product is formed via a nucleophilic substitution (Sₙ2) reaction. The basic pyrrolidine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. Potassium carbonate (K₂CO₃) is used as a mild base to neutralize the HBr formed during the reaction.

Materials:

  • 2-(Bromomethyl)-4'-fluorobenzophenone

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 2-(Bromomethyl)-4'-fluorobenzophenone (1.0 equivalent) in acetonitrile.

  • Add potassium carbonate (2.0 equivalents) and pyrrolidine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the final compound using flash column chromatography (e.g., using a DCM/methanol gradient) to obtain 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Applications & Strategic Value in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for building libraries of drug candidates. The structure contains multiple points for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).

SAR_Logic Core 4'-Fluoro-2-pyrrolidinomethyl benzophenone Ketone Fluoro-Aryl Ring Pyrrolidino-Aryl Ring Red Ketone Reduction (to alcohol) Core:f1->Red Diversification Point 1 Sub Aryl Substitution (e.g., SNAr) Core:f2->Sub Diversification Point 2 Mod Further Aryl Functionalization Core:f3->Mod Diversification Point 3

Caption: Key diversification points on the core scaffold for SAR studies.

Potential Therapeutic Targets: Derivatives synthesized from this scaffold are promising candidates for screening against a range of diseases, leveraging the known activities of its constituent parts.

  • Anticancer Agents: The benzophenone scaffold is a known component of molecules with antiproliferative and pro-apoptotic effects.[2] Further modifications could target specific kinases or signaling pathways implicated in cancer.

  • Antimicrobial Agents: Both benzophenones and pyrrolidine-containing compounds have demonstrated antimicrobial properties.[6][8] Derivatives could be screened for activity against drug-resistant bacterial or fungal strains.

  • Anti-inflammatory Drugs: Benzophenones have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α.[2]

  • Central Nervous System (CNS) Agents: The pyrrolidine moiety is a common feature in drugs targeting CNS receptors.[5] Modifications could lead to novel antidepressants, anticonvulsants, or neuroprotective agents.

Analytical Characterization & Quality Control

To ensure the integrity of any subsequent biological testing, the identity and purity of the synthesized 4'-Fluoro-2-pyrrolidinomethyl benzophenone must be rigorously confirmed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both rings, a characteristic singlet for the benzylic CH₂ group, and multiplets for the pyrrolidine ring protons. Integration should match the 18 protons.
¹³C NMR A signal for the ketone carbonyl carbon (~196 ppm), distinct signals for the aromatic carbons (with C-F coupling visible for the fluorinated ring), and signals for the aliphatic carbons of the pyrrolidinomethyl group.
¹⁹F NMR A singlet or simple multiplet corresponding to the single fluorine atom on the phenyl ring.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass (284.1445).
HPLC A single major peak, indicating high purity (typically >95%) for use in biological assays.

This multi-faceted analytical approach provides a self-validating system, ensuring that the material used in further research is unequivocally the correct compound at a high degree of purity.

References

  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd_CW_qNsWdCqKXUGzOay0gm6gjRenxJSwh_W5Mx2e49RoC1C0PnkrjKXpSDJWBdz4Q0wfOlmC4qVWZIhRq56rz0UvWr81o81vM7Y4Dj1G5p2DL9UiR53riCHY4USIRkPh6lf5OA==]
  • 4'-fluoro-2-pyrrolidinomethyl benzophenone - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyFm3WnXp4V-t0G0ephkhGkdbum9TzIxpZ0L_77Ucz8s6Yn8F1Sn-ykE5XEEm9D8a9dlEMbKAdus57h93RxD174D-We9EPK1m2-sliO71Clqt4-EesYRLy0KZ-pFpmCP0Ni9nW83xuoCVi04CdBVu1zXSsiRBxUlIW5m_CqfRn5UkvIN_xXg92UHm5rXeQRW5Ar7lEPOir]
  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-fluoro-4_-pyrrolidinomethyl-benzophenone]
  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004149/]
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00115e]
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4885461/]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6631]
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-Characterization%2C-and-Analysis-Siddaraju-Kumar/523f465a39648939c3666d610056972740292857]
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10499092/]
  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/323385472_Synthesis_of_Fluoropyrrolidines_and_Fluoroalkylpyrrolidines]
  • Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/advanced-synthesis-of-fluorinated-intermediates-the-role-of-4-fluoro-4-methoxybenzophenone-157984127.html]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4475]

Sources

Application Notes and Protocols: 4'-Fluoro-2-pyrrolidinomethyl benzophenone in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in material science. This document outlines the compound's properties, synthesis, and detailed protocols for its use as a UV absorber, photoinitiator, and photocatalyst. The information herein is based on the established functionalities of benzophenone derivatives, providing a strong starting point for exploring the unique attributes of this specific molecule.

Part 1: Core Concepts and Compound Overview

Introduction to 4'-Fluoro-2-pyrrolidinomethyl benzophenone

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative with the molecular formula C₁₈H₁₈FNO.[1] The presence of the benzophenone core suggests strong UV-absorbing properties, a characteristic widely exploited in material science. The fluorine substituent can enhance thermal and photochemical stability, while the pyrrolidinomethyl group may influence solubility and intermolecular interactions within a material matrix. These structural features make it a promising candidate for various applications, including photostabilization of polymers and as a component in photocurable resins.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is provided in the table below. These values are crucial for designing experimental protocols, such as determining appropriate solvents and processing temperatures.

PropertyValueSource
Molecular FormulaC₁₈H₁₈FNO[1]
Molecular Weight283.34 g/mol [1]
CAS Number898774-55-5[1]
AppearanceExpected to be a solidInferred from similar compounds
Melting PointNot available; likely a crystalline solidN/A
Boiling PointPredicted to be high, indicating thermal stability[2]
SolubilityExpected to be soluble in common organic solventsInferred from structure
Synthetic Pathway Overview

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be approached through a multi-step synthetic route, typically involving a Friedel-Crafts acylation followed by a nucleophilic substitution. A plausible synthetic scheme is outlined below. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]

Synthesis A Fluorobenzene D Friedel-Crafts Acylation A->D B 2-(Pyrrolidinomethyl)benzoyl chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst E 4'-Fluoro-2-pyrrolidinomethyl benzophenone D->E Crude Product F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Plausible synthetic route for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Part 2: Applications in Material Science

The unique combination of a UV-absorbing chromophore, a stabilizing fluorine atom, and a functional pyrrolidinomethyl group suggests several key applications in material science. The following sections provide detailed protocols for exploring these potentials.

Application as a UV Absorber for Polymer Stabilization

Principle: Benzophenone derivatives are excellent UV absorbers due to the efficient and reversible keto-enol tautomerization that dissipates UV energy as heat, thus preventing photodegradation of the polymer matrix. The incorporation of 4'-Fluoro-2-pyrrolidinomethyl benzophenone into a polymer is expected to enhance its resistance to UV radiation.

Protocol for Incorporating into a Polystyrene Film:

  • Preparation of Polymer Solution:

    • Dissolve 10 g of polystyrene in 90 mL of toluene to create a 10% (w/v) solution. Stir at room temperature until the polymer is fully dissolved.

  • Incorporation of UV Absorber:

    • Prepare a stock solution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (1% w/v) in toluene.

    • Add the UV absorber stock solution to the polystyrene solution to achieve final concentrations of 0.1%, 0.5%, and 1% (w/w) of the UV absorber relative to the polymer.

    • Prepare a control sample with no added UV absorber.

  • Film Casting:

    • Cast the solutions onto clean glass plates using a doctor blade with a defined gap (e.g., 200 µm) to ensure uniform thickness.

    • Allow the solvent to evaporate in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at 50°C for 12 hours to remove residual solvent.

  • UV Exposure and Characterization:

    • Expose the polymer films to a broadband UV source (e.g., a xenon arc lamp) for a defined period.

    • Monitor the photodegradation by measuring the change in yellowness index (ASTM E313) and the formation of carbonyl groups using FT-IR spectroscopy at various time intervals.

    • A significant reduction in the rate of yellowing and carbonyl group formation in the films containing the UV absorber compared to the control will indicate its efficacy as a photostabilizer.

Application as a Type II Photoinitiator for UV Curing

Principle: Benzophenones can act as Type II photoinitiators.[3] Upon UV irradiation, the benzophenone is excited to a triplet state and then abstracts a hydrogen atom from a co-initiator (typically an amine) to generate free radicals that initiate polymerization.[4][5] The pyrrolidinomethyl group in the target molecule might even participate in this process, potentially leading to a self-initiating system.

Photoinitiation BP Benzophenone (BP) BP_excited Excited BP* BP->BP_excited Absorption UV UV Light (hν) Radicals Free Radicals BP_excited->Radicals H-abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radicals Polymer Polymer Radicals->Polymer Initiation Monomer Monomer Monomer->Polymer Propagation

Caption: General mechanism of Type II photoinitiation using a benzophenone.

Protocol for a UV-Curable Acrylate Formulation:

  • Formulation Preparation:

    • Prepare a formulation by mixing the following components in a light-proof container:

      • Trimethylolpropane triacrylate (TMPTA) - 94% (w/w)

      • 4'-Fluoro-2-pyrrolidinomethyl benzophenone - 3% (w/w)

      • Ethyl 4-(dimethylamino)benzoate (EDAB) as a co-initiator - 3% (w/w)

    • Gently warm and stir the mixture until all components are fully dissolved.

  • Curing Process:

    • Apply a thin film of the formulation (e.g., 50 µm) onto a substrate (e.g., glass or metal).

    • Expose the film to a UV lamp (e.g., a medium-pressure mercury lamp) with an intensity of approximately 100 mW/cm².

    • Monitor the curing process by assessing the tack-free time (the time at which the surface is no longer sticky to the touch).

  • Characterization of the Cured Film:

    • Measure the hardness of the cured film using a pencil hardness tester (ASTM D3363).

    • Determine the solvent resistance by rubbing the surface with a methyl ethyl ketone (MEK) soaked cloth and counting the number of double rubs required to damage the film (ASTM D5402).

    • The efficiency of the photoinitiator can be compared with standard benzophenone-based systems.

Application as a Photocatalyst

Principle: The excited state of benzophenone can also be utilized in photocatalysis to promote various organic transformations.[6] For instance, it can facilitate [2+2] cycloadditions or C-H functionalization reactions. The specific substitutions on 4'-Fluoro-2-pyrrolidinomethyl benzophenone may influence its redox properties and catalytic activity.

Generic Protocol for a Photocatalytic C-H Alkylation:

  • Reaction Setup:

    • In a quartz reaction vessel, combine the substrate (e.g., an electron-rich heterocycle, 1 mmol), the alkylating agent (e.g., an activated alkyl halide, 1.2 mmol), and 4'-Fluoro-2-pyrrolidinomethyl benzophenone (5 mol%) in a suitable solvent (e.g., acetonitrile, 5 mL).

    • Degas the solution by bubbling with nitrogen or argon for 15 minutes.

  • Photoreaction:

    • Irradiate the reaction mixture with a 365 nm UV lamp while stirring vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Analysis:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the yield.

Part 3: Safety, Handling, and Storage

  • Safety: 4'-Fluoro-2-pyrrolidinomethyl benzophenone should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Handling: This compound is for research use only.[2] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Part 4: References

  • Synthesis and Application of New Benzophenone Photoinitiators - ResearchGate. Available from: [Link]

  • Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC - PubMed Central. Available from: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. Available from: [Link]

  • (PDF) Synthesis and application of novel benzophenone photoinitiators - ResearchGate. Available from: [Link]

  • Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification | Request PDF - ResearchGate. Available from: [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO - PubChem. Available from: [Link]

  • 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem - NIH. Available from: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. Available from: [Link]

  • Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore - PubMed. Available from: [Link]

  • Photoinitiator selection to advance the UV curing industry in an uncertain world - RadTech. Available from: [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a synthetic benzophenone derivative of increasing interest in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines a suite of protocols for the identification, purity assessment, and quantification of this compound. The methodologies are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step protocols.

Introduction: The Analytical Imperative for Novel Benzophenones

4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5, Molecular Formula: C18H18FNO, Molecular Weight: 283.34 g/mol ) belongs to the benzophenone class of compounds, which are pivotal scaffolds in medicinal chemistry.[4][5] The unique structural moieties of this molecule—a fluorinated phenyl ring, a benzoyl group, and a pyrrolidinomethyl substituent—suggest a wide range of potential pharmacological activities and synthetic applications. As with any compound intended for further development, the establishment of its chemical identity and purity is a non-negotiable prerequisite.

The analytical methods detailed herein are designed to provide a comprehensive profile of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, addressing identity, purity, and assay. The selection of these techniques is based on their suitability for analyzing related benzophenone and pyrrolidine derivatives, ensuring a high probability of success.[6][7][8]

Foundational Analytical Techniques & Rationale

A multi-faceted analytical approach is essential for the comprehensive characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. The following techniques are recommended, each providing unique and complementary information.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity determination and assay.[6][8] Its high resolution and sensitivity make it ideal for separating the target compound from impurities and degradation products.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for the identification and quantification of volatile and semi-volatile impurities. It is also a powerful tool for structural confirmation through mass fragmentation patterns.[7][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous confirmation of the molecular structure.[4][14][15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for identifying the key functional groups present in the molecule, serving as a preliminary identification method.[18][19][20][21][22]

The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose.[2][3] The protocols outlined below are presented with consideration for the validation parameters defined by the ICH, including specificity, linearity, accuracy, precision, and robustness.[1][23][24]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

3.1. Rationale and Method Development Considerations

A reversed-phase HPLC method is proposed due to the non-polar nature of the benzophenone backbone. A C18 column is a suitable starting point for method development.[6][9] The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, will be optimized to achieve adequate resolution of the main peak from any impurities. UV detection is appropriate given the chromophoric nature of the benzophenone structure.

3.2. Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Diluent A->B D Inject Sample C Sonicate & Filter B->C C->D E Isocratic/Gradient Elution (C18 Column) D->E G Integrate Peaks F UV Detection E->F F->G H Calculate Purity/Assay G->H

Caption: HPLC analysis workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

3.3. Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 4'-Fluoro-2-pyrrolidinomethyl benzophenone reference standard

Chromatographic Conditions (Starting Point):

Parameter Value
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample and standard solutions.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity by area normalization. For assay, compare the peak area of the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

4.1. Rationale and Method Development Considerations

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[7][11] The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities. The fragmentation pattern provides valuable structural information for the identification of unknown impurities.

4.2. Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B D Inject Sample C Filter B->C C->D E Temperature Programmed Separation D->E G Identify Peaks via Mass Spectra Library F Mass Spectrometry Detection (EI) E->F F->G H Quantify Impurities G->H

Sources

Application Note: Protocols for the Physicochemical Characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential solubility and stability testing protocols for the novel compound 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5). Characterizing these fundamental physicochemical properties is a critical, non-negotiable step in the early-stage drug discovery and development process. Poor aqueous solubility and suboptimal stability can lead to erratic bioavailability, hinder formulation development, and ultimately cause promising candidates to fail. This guide presents detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility, alongside a robust strategy for assessing chemical stability through forced degradation studies, as mandated by international regulatory standards. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the results effectively, enabling data-driven decisions in the progression of new chemical entities.

Introduction: The Imperative of Early Physicochemical Profiling

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a benzophenone derivative with a molecular formula of C18H18FNO and a molecular weight of 283.34 g/mol [1]. The benzophenone scaffold is a privileged structure in medicinal chemistry, but substitutions, such as the pyrrolidinomethyl group on one phenyl ring and the fluorine atom on the other, significantly influence its physicochemical properties. Early and accurate assessment of aqueous solubility and chemical stability is paramount. These two parameters dictate a compound's "developability" and directly impact its absorption, distribution, metabolism, and excretion (ADME) profile[2].

  • Solubility influences the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs. It is crucial to distinguish between thermodynamic and kinetic solubility[3].

    • Thermodynamic (or Equilibrium) Solubility is the true measure of a compound's saturation point in a solvent at equilibrium. It is a critical parameter for late-stage development and formulation[2][4].

    • Kinetic Solubility is determined by precipitating a compound from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This high-throughput method is invaluable for rank-ordering compounds in early discovery but can often overestimate the true solubility[4][5].

  • Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light[6][7]. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]. This information is foundational for developing stability-indicating analytical methods, which are a prerequisite for all further development and regulatory submissions[10][11][12].

This application note provides the protocols to generate this foundational dataset for 4'-Fluoro-2-pyrrolidinomethyl benzophenone, grounding the methodologies in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines.

Aqueous Solubility Determination

The aqueous solubility of an ionizable compound is highly dependent on pH. Therefore, testing should be conducted across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, as recognized by the United States Pharmacopeia (USP)[13][14][15]. It measures the concentration of a saturated solution after a prolonged equilibration period with an excess of the solid compound.

Rationale: This method ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most reliable solubility value. An incubation time of 24-48 hours is typically sufficient for most compounds to reach this state.

Materials:

  • 4'-Fluoro-2-pyrrolidinomethyl benzophenone (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N HCl (for pH 1.2 buffer)

  • Acetate Buffer, pH 4.5

  • Phosphate Buffer, pH 6.8

  • HPLC-grade Acetonitrile (ACN) and Water

  • Calibrated HPLC-UV system

  • Orbital shaker/incubator set to 25°C or 37°C

  • 1.5 mL microcentrifuge tubes or glass vials

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Preparation: Add an excess amount of solid 4'-Fluoro-2-pyrrolidinomethyl benzophenone to a vial (e.g., 2 mg) such that undissolved solid will remain at the end of the experiment.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial. Prepare each condition in triplicate.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour for the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., ACN).

    • Create a calibration curve by diluting the stock solution with the same buffer used in the experiment.

    • Dilute the filtered supernatant with the same buffer to fall within the linear range of the calibration curve.

    • Analyze the standards and samples via a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the saturated solution using the calibration curve. The result is the thermodynamic solubility in µg/mL or µM.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening and is suitable for early drug discovery when compound availability is limited[4][16]. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Rationale: This assay mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. While not a true equilibrium value, it provides a rapid and cost-effective way to flag potential solubility liabilities.[17][18].

Materials:

  • 10 mM stock solution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure (Nephelometric Method):

  • Plate Setup: Dispense 198 µL of the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This results in a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking[16].

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, tabular format for easy comparison.

Solubility Type Assay Method Medium (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM)
ThermodynamicShake-Flask0.1 N HCl (1.2)25[Insert Data][Insert Data]
ThermodynamicShake-FlaskAcetate Buffer (4.5)25[Insert Data][Insert Data]
ThermodynamicShake-FlaskPhosphate Buffer (6.8)25[Insert Data][Insert Data]
ThermodynamicShake-FlaskPBS (7.4)25[Insert Data][Insert Data]
KineticNephelometryPBS (7.4)25[Insert Data][Insert Data]

Chemical Stability Profiling (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method[19][20]. The goal is to achieve a target degradation of 5-20% to ensure that relevant degradation products are formed without causing secondary degradation[21]. These studies are guided by the ICH Q1A(R2) guideline[6][7][22].

Prerequisite: Development of a Stability-Indicating HPLC Method

Before initiating stability studies, a robust, stability-indicating analytical method must be in place. This is typically a reverse-phase HPLC method with UV detection[10][23].

Key Criteria for a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and process impurities[11][12]. This is confirmed by peak purity analysis (e.g., using a photodiode array detector) on stressed samples.

  • Accuracy & Precision: The method must provide accurate and precise quantification of the parent compound.

  • Linearity: The method should demonstrate a linear relationship between detector response and concentration over the desired range.

Protocol: Forced Degradation Studies

These studies expose the compound to stress conditions more severe than accelerated stability testing to provoke degradation[8].

Materials:

  • 4'-Fluoro-2-pyrrolidinomethyl benzophenone

  • Solutions for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • Validated stability-indicating HPLC-UV/PDA system

  • Photostability chamber (ICH Q1B compliant)

  • Temperature and humidity-controlled stability chambers

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 ACN:Water)[24]. For solid-state studies, use the neat powder.

  • Stress Conditions: Expose the samples to the following conditions. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved or it is clear the compound is stable to that condition.

    • Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 N HCl. Store at 60°C.

    • Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 N NaOH. Store at 60°C. Neutralize samples with an equal amount of acid before HPLC analysis.

    • Oxidation: Mix the compound solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation (Solution): Store the compound solution at 60°C.

    • Thermal Degradation (Solid): Store the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).

    • Photostability (Solid & Solution): Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[22][24]. Include a dark control wrapped in aluminum foil.

  • Analysis:

    • For each time point, analyze the stressed samples using the stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining.

    • Use a photodiode array (PDA) detector to assess peak purity of the parent peak and to obtain UV spectra of any new peaks (degradants).

    • Quantify the percentage of major degradation products formed.

Data Presentation: Forced Degradation Summary

Stress Condition Medium/State Temperature (°C) Duration % Assay of Parent % Total Degradation Major Degradants (% Area)
Acid Hydrolysis0.1 N HCl60[Insert Time][Insert Data][Insert Data][Insert Data]
Base Hydrolysis0.1 N NaOH60[Insert Time][Insert Data][Insert Data][Insert Data]
Oxidation3% H₂O₂25[Insert Time][Insert Data][Insert Data][Insert Data]
ThermalSolution60[Insert Time][Insert Data][Insert Data][Insert Data]
ThermalSolid80[Insert Time][Insert Data][Insert Data][Insert Data]
PhotostabilitySolution251.2 M lux h[Insert Data][Insert Data][Insert Data]
PhotostabilitySolid251.2 M lux h[Insert Data][Insert Data][Insert Data]

Experimental Workflows & Data Interpretation

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Solubility Assessment Workflow start Start: Compound Available kinetic Protocol 2.2: Kinetic Solubility (HTS) start->kinetic Early Discovery thermo Protocol 2.1: Thermodynamic Solubility (Shake-Flask) start->thermo Lead Optimization/ Pre-formulation analysis_sol HPLC-UV Quantification and Data Analysis kinetic->analysis_sol thermo->analysis_sol report_sol Final Solubility Profile analysis_sol->report_sol

Caption: High-level workflow for solubility assessment.

G cluster_1 Stability (Forced Degradation) Workflow start_stab Start: Compound & Method method_dev Protocol 3.1: Develop Stability-Indicating HPLC-PDA Method start_stab->method_dev stress Protocol 3.2: Execute Forced Degradation (Acid, Base, Peroxide, Heat, Light) method_dev->stress Method Validated analysis_stab Analyze Samples at Timepoints Assess Peak Purity stress->analysis_stab report_stab Final Stability Profile Identify Degradation Pathways analysis_stab->report_stab

Caption: Workflow for forced degradation stability studies.

Interpreting the Results:

  • Solubility: A large discrepancy between kinetic and thermodynamic solubility may indicate that the compound readily forms amorphous precipitates or supersaturated solutions, which could lead to inconsistent absorption in vivo[5]. Low solubility (<10 µM) across all pH values suggests the compound may be a candidate for bioavailability enhancement strategies.

  • Stability: Rapid degradation under specific conditions (e.g., acid hydrolysis) can pinpoint liabilities in the molecular structure and predict potential issues in certain physiological environments (e.g., the stomach). The degradation profile is critical for defining storage conditions, re-test periods, and packaging requirements[6]. The identified degradants must be monitored in all future long-term stability studies.

Conclusion

The protocols detailed in this application note provide a robust framework for the essential characterization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. By systematically evaluating its thermodynamic and kinetic solubility, and by probing its intrinsic chemical stability through forced degradation, researchers can build a foundational data package. This package is indispensable for making informed decisions, guiding formulation development, and ensuring compliance with global regulatory expectations for new drug candidates. Adherence to these scientifically-grounded and validated methods is a cornerstone of successful and efficient pharmaceutical development.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available at: [Link]

  • <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A High Throughput Solubility Assay For Drug Discovery. Scribd. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

  • 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | C18H17ClFNO. PubChem. Available at: [Link]

  • 4-CHLORO-3-FLUORO-2-PYRROLIDINOMETHYL BENZOPHENONE [898774-71-5]. Chemsigma. Available at: [Link]

Sources

A Robust Reversed-Phase HPLC Method for the Quantification and Purity Assessment of a Key Benzophenone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone by High-Performance Liquid Chromatography

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This compound, a key intermediate in pharmaceutical synthesis, requires a precise analytical method for purity determination and quality control.[1] Leveraging the physicochemical properties of the analyte, a reversed-phase HPLC (RP-HPLC) method was established. This document provides a comprehensive guide, from the foundational principles of the separation to a detailed, step-by-step protocol for implementation. The causality behind each methodological choice is explained to provide researchers with a framework for adapting this method to similar benzophenone derivatives.

Introduction and Analytical Objective

4'-Fluoro-2-pyrrolidinomethyl benzophenone (MW: 283.34 g/mol , Molecular Formula: C18H18FNO) is a synthetic organic compound with a structure featuring a benzophenone core.[1] Such structures are pivotal in medicinal chemistry.[2] The accurate quantification and impurity profiling of this intermediate are critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high-resolution separation of compounds in a mixture.

The primary objective of this work was to develop a selective, sensitive, and robust RP-HPLC method with UV detection suitable for routine quality control and stability testing of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Foundational Principles: The Rationale for Reversed-Phase HPLC

The selection of an appropriate chromatographic mode is the most critical step in method development.[3] The decision must be grounded in the physicochemical properties of the analyte.

  • Analyte Polarity and Structure: 4'-Fluoro-2-pyrrolidinomethyl benzophenone possesses a calculated XLogP3 value of 3.59, which indicates significant hydrophobicity (lipophilicity).[1] This non-polar character is primarily due to the two phenyl rings and the alkyl nature of the pyrrolidine ring.

  • Chromatographic Mode Selection: Reversed-phase chromatography is the predominant separation technique in HPLC, ideally suited for analyzing hydrophobic to moderately polar molecules.[4][5] In RP-HPLC, a non-polar stationary phase (typically alkyl-bonded silica, such as C18) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6] Hydrophobic molecules in the polar mobile phase preferentially adsorb to the hydrophobic stationary phase.[5] Elution is achieved by increasing the concentration of the organic solvent, which increases the mobile phase's non-polar character and displaces the analyte from the stationary phase.[7] Given the high hydrophobicity of the target analyte, RP-HPLC is the logical and most effective choice.

Systematic Method Development Workflow

A structured approach to method development ensures efficiency and leads to a more robust final method.[8] The process begins with analyte characterization and progresses through systematic optimization of chromatographic parameters.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Refinement cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization - Structure & MW - Polarity (XLogP3=3.59) - UV Absorbance (Benzophenone Core) B Initial Parameter Selection (Based on Properties) A->B Informs C Mode Selection: Reversed-Phase (RP-HPLC) B->C D Column: C18, 5 µm, 4.6x150 mm C->D E Mobile Phase Scouting: ACN/Water Gradient D->E F Detector: UV-DAD (Scan 200-400 nm) E->F G Gradient Optimization - Adjust Slope for Resolution F->G Initial Results H Parameter Fine-Tuning - Flow Rate - Column Temperature - pH/Buffer Addition G->H I Final Validated Method - System Suitability - Robustness Check H->I Optimized Conditions

Caption: Workflow for systematic HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) bonded silica column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and retention capabilities for a broad range of non-polar compounds.[9] Therefore, a standard C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) was selected as the starting point.

Mobile Phase Selection and Optimization
  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides better peak shapes for aromatic compounds and has a lower UV cutoff wavelength.[7]

  • Aqueous Component & pH Control: The pyrrolidine moiety in the analyte is basic and can become protonated at acidic pH. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to control the pH of the mobile phase.[3] A low concentration of an acid, such as 0.1% formic acid, is added to the aqueous phase to suppress the silanol activity on the stationary phase and ensure the analyte is in a single, consistent ionic state (protonated).[7]

  • Elution Mode: A gradient elution is employed for initial method development.[10] This involves starting with a high percentage of the aqueous phase and gradually increasing the percentage of acetonitrile. This approach allows for the effective elution of compounds with a wide range of polarities, providing a comprehensive overview of the sample purity and helping to determine the optimal organic solvent concentration for the target analyte.[9]

Detector and Wavelength Selection

The benzophenone core of the analyte contains chromophores that strongly absorb UV radiation.[11] To determine the optimal wavelength for detection, a photodiode array (PDA) or UV-Vis detector is used to scan the peak from 200-400 nm. Benzophenones typically exhibit strong absorbance (a π → π* transition) around 250 nm.[11] For maximum sensitivity, the wavelength of maximum absorbance (λmax) should be used.[10] A wavelength of 254 nm is a robust starting point.

Optimized Application Protocol

This section provides the detailed, optimized method and a step-by-step protocol for the analysis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (LC-MS grade).

    • 4'-Fluoro-2-pyrrolidinomethyl benzophenone reference standard.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterOptimized ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterControls pH, ensures consistent analyte protonation, improves peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acid maintains consistency with Phase A.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% BGradient ensures separation of potential impurities and timely elution of the main peak.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmHigh absorbance wavelength for the benzophenone chromophore.[11]
Run Time 20 minutesIncludes elution and column re-equilibration.
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4'-Fluoro-2-pyrrolidinomethyl benzophenone reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent (50:50 ACN/Water) to obtain a stock solution of 100 µg/mL.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL using the same procedure as the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

  • HPLC System Setup and Equilibration:

    • Set up the HPLC system according to the conditions in the table above.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Chromatographic Run Sequence:

    • Inject a blank (Sample Diluent) to ensure the system is clean.

    • Inject the standard solution five consecutive times to check for system suitability.

    • Inject the sample solutions.

System Suitability and Trustworthiness

To ensure the validity and reliability of the generated data, a system suitability test must be performed before sample analysis.[10] This confirms that the chromatographic system is performing as expected.

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, indicating good column and mobile phase compatibility.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system and injection.

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be a robust and suitable technique for the quality control and purity analysis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a method with excellent specificity and precision. The provided protocol is highly detailed, enabling straightforward implementation in a research or quality control laboratory setting. This method can also serve as a foundational template for the analysis of other structurally related benzophenone derivatives.

References

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]

  • Fujimura, Y., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • American Chemical Society. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. (2018). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Synthetic Pathway Overview

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is typically achieved through a robust, multi-step sequence. The most common and logical pathway involves the initial construction of a benzophenone core, followed by functionalization of the methyl group, and a final nucleophilic substitution. Understanding this workflow is the first step to effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A Fluorobenzene + 2-Methylbenzoyl chloride B 4'-Fluoro-2-methyl benzophenone A->B AlCl₃, DCM 0°C to rt C 2-(Bromomethyl)-4'-fluoro benzophenone B->C NBS, AIBN CCl₄, reflux D 4'-Fluoro-2-pyrrolidinomethyl benzophenone C->D Pyrrolidine, K₂CO₃ ACN, rt

Caption: A typical three-step synthesis pathway for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is framed from a researcher's perspective and is followed by a detailed explanation and actionable solutions.

Question 1: My Friedel-Crafts acylation (Step 1) has a very low yield and seems to stall. What's going wrong?

Answer: A low yield in the Friedel-Crafts acylation step is almost always linked to the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Causality (Catalyst Deactivation): AlCl₃ is a potent Lewis acid, but it is extremely hygroscopic. Any moisture in your reagents or glassware will react with AlCl₃ to form aluminum hydroxides, rendering it catalytically inactive. The acylation reaction requires a stoichiometric amount of the catalyst, as it complexes with the product ketone, so even small amounts of water can have a significant impact.[1][2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly opened or distilled solvents. Fluorobenzene and dichloromethane (DCM) should be dried over appropriate agents like calcium hydride.

    • Reagent Quality: Use a fresh, high-purity bottle of anhydrous AlCl₃. Over time, bottles can absorb atmospheric moisture. If the AlCl₃ appears clumpy or discolored, it is likely compromised.

    • Order of Addition: The standard and most reliable procedure is to add the AlCl₃ to the solvent (DCM), cool the slurry in an ice bath (0°C), and then slowly add the 2-methylbenzoyl chloride. Finally, add the fluorobenzene dropwise. This order allows the Lewis acid to activate the acyl chloride effectively before other reactions can occur.

    • Temperature Control: The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature. Running the reaction at too high a temperature can promote side reactions and decomposition.

Question 2: The radical bromination of the methyl group (Step 2) is messy. I'm getting low conversion and multiple spots on my TLC plate. How can I optimize this?

Answer: Radical bromination of the benzylic methyl group is a delicate step. The primary challenges are achieving full conversion without over-bromination (forming the dibromo species) and preventing unwanted side reactions.

  • Causality (Reaction Control): This reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or another initiator. The key is to generate a steady, controlled concentration of bromine radicals.

  • Troubleshooting Steps:

    • Reagent Purity: Use freshly recrystallized N-bromosuccinimide (NBS). Impurities in NBS can inhibit or alter the radical pathway.

    • Initiator Choice & Addition: AIBN is a reliable thermal initiator. Ensure it is added at the start of the reaction. Some protocols call for portion-wise addition of the initiator to maintain a steady radical concentration throughout the reaction, which can improve selectivity.

    • Solvent: Carbon tetrachloride (CCl₄) is the classic solvent for this reaction due to its inertness. However, due to its toxicity, solvents like acetonitrile or chlorobenzene can be used. Avoid solvents with reactive C-H bonds (like THF or alkanes) that can compete in the radical reaction.

    • Reaction Monitoring: Monitor the reaction closely by TLC. The product, 2-(bromomethyl)-4'-fluorobenzophenone, is a lachrymator, so handle it with care. The reaction is complete when the starting material is consumed. Over-running the reaction is a primary cause of dibromination. The density of succinimide (a byproduct) is different from CCl₄; it will float, while NBS sinks, giving a visual cue for reaction progress.

    • Work-up: Upon completion, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine to remove any remaining water-soluble impurities before concentrating. The crude product is often unstable and should be used in the next step promptly.[3]

Question 3: My final nucleophilic substitution with pyrrolidine (Step 3) is slow, and the product is difficult to purify. What can I do?

Answer: This SN2 reaction should be relatively straightforward, but issues with rate and purity often arise from the choice of base, solvent, and work-up procedure.

  • Causality (Reaction Conditions & Side Products): The goal is to have the pyrrolidine nitrogen atom displace the bromide. A weak, non-nucleophilic base is needed to scavenge the HBr formed without competing with the pyrrolidine. The primary impurity is often a quaternary ammonium salt, formed if a second molecule of the brominated intermediate reacts with the product.

  • Troubleshooting Steps:

    • Base Selection: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are sufficient to neutralize the acid byproduct without promoting elimination or other side reactions. Strong bases like hydroxides or alkoxides should be avoided.

    • Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) to ensure full conversion of the bromide. Using a large excess can make purification difficult. To prevent the formation of the quaternary salt, consider adding the 2-(bromomethyl)-4'-fluorobenzophenone solution slowly to a solution of pyrrolidine and base.

    • Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for SN2 reactions.[4] They effectively solvate the cations, leaving the nucleophile "naked" and more reactive.

    • Purification Strategy:

      • Aqueous Wash: After the reaction, perform an aqueous work-up. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyrrolidine (by forming its water-soluble salt).

      • Base Wash: Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic residues.

      • Chromatography: The final product can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key steps, and why is regioselectivity important in the Friedel-Crafts reaction?

The synthesis relies on well-established organic reactions. The Friedel-Crafts acylation is an electrophilic aromatic substitution.[4] The Lewis acid (AlCl₃) coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. Regioselectivity is critical here. The fluorine atom is an ortho-, para-director. Acylation occurs almost exclusively at the para position due to the significant steric hindrance at the ortho positions. This ensures the formation of the desired 4'-fluoro isomer.[2]

Q2: Are there alternative methods to synthesize the benzophenone core or introduce the pyrrolidinomethyl group?

Yes, while the described route is common, alternatives exist. The benzophenone core can be synthesized via a Grignard reaction between a Grignard reagent derived from 4-bromofluorobenzene and 2-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol.[5] For the final step, instead of a bromomethyl intermediate, one could potentially use a Mannich-type reaction if starting from a different precursor, though this is less direct for this specific target.

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most effective tool. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots under a UV lamp (254 nm). For the final step, a ninhydrin stain can be used to visualize any remaining pyrrolidine.

Summary of Reaction Conditions & Yields

The following table provides a general overview of typical conditions and expected yields for each step. Note that actual yields will vary based on scale, purity of reagents, and experimental technique.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Friedel-Crafts Acylation2-Methylbenzoyl chloride, AlCl₃Dichloromethane (DCM)0°C to RT75-90%
2 Radical BrominationN-Bromosuccinimide (NBS), AIBNCarbon Tetrachloride (CCl₄)Reflux (~77°C)70-85%
3 Nucleophilic SubstitutionPyrrolidine, K₂CO₃Acetonitrile (ACN)Room Temp80-95%

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoro-2-methylbenzophenone (Step 1)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add 2-methylbenzoyl chloride (1.0 eq.) to the slurry via the dropping funnel over 15 minutes.

  • Stir the mixture for an additional 15 minutes at 0°C.

  • Add fluorobenzene (1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(Bromomethyl)-4'-fluorobenzophenone (Step 2)
  • In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 4'-fluoro-2-methylbenzophenone (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq.) and AIBN (0.05 eq.) to the solution.

  • Heat the mixture to reflux (approx. 77°C) under nitrogen. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure. Caution: The product is a lachrymator.

  • The crude product is often used directly in the next step without further purification.

Protocol 3: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone (Step 3)
  • To a solution of pyrrolidine (1.2 eq.) and potassium carbonate (1.5 eq.) in acetonitrile (ACN), add a solution of crude 2-(bromomethyl)-4'-fluorobenzophenone (1.0 eq.) in ACN dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC until the starting bromide has been consumed.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.[6]

References

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. [Link]

  • National Institutes of Health. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

  • European Patent Office. Process for the preparation of 4-hydroxybenzophenones. [Link]

  • Google Patents. Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • Google Patents. Preparation method of 2-amino-4'-fluoro-benzophenone.
  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • Royal Society of Chemistry. Iron-catalysed alkylation of 2-methyl and 4-methyl azaarenes with alcohols via C–H bond activation. [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • Google Patents. Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

Sources

Technical Support Center: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4'-Fluoro-2-pyrrolidinomethyl benzophenone?

A1: The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is typically approached via a multi-step synthesis. A common strategy involves two key transformations: the formation of the benzophenone core via a Friedel-Crafts acylation, and the subsequent introduction of the pyrrolidinomethyl group. The order of these steps is critical and can influence the overall yield and purity. One plausible route is the Friedel-Crafts acylation of fluorobenzene with 2-methylbenzoyl chloride, followed by benzylic bromination and nucleophilic substitution with pyrrolidine. An alternative involves using a pre-functionalized acyl chloride, though this can present challenges with catalyst compatibility.[1]

Q2: Why is regioselectivity an issue in the Friedel-Crafts acylation step, and how can it be controlled?

A2: In the Friedel-Crafts acylation of fluorobenzene, the fluorine atom is an ortho-, para- directing group. This means the incoming acyl group can add at either the position adjacent (ortho) or opposite (para) to the fluorine. While the para product is generally favored due to reduced steric hindrance, the formation of the ortho isomer is a common side product.[2][3] Reaction conditions can be optimized to enhance para selectivity; for instance, lower reaction temperatures and specific catalyst systems, such as a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, have been shown to significantly favor the para isomer.[2]

Q3: What are the most common side products I should expect to see in my reaction mixture?

A3: The side product profile can be complex and depends on the specific synthetic route and reaction conditions. However, some common impurities include:

  • Isomeric Benzophenones: The ortho-fluoro isomer from the Friedel-Crafts acylation is a very common side product.[2]

  • Polyacylated Products: Under harsh conditions, such as high temperatures or an excess of the acylating agent, a second acyl group can be added to the fluorobenzene ring.[2]

  • Hydrolyzed Acyl Chloride: If moisture is present in the reaction, the acyl chloride starting material can hydrolyze to the corresponding carboxylic acid, which is unreactive under Friedel-Crafts conditions.

  • Over-alkylation Products: During the introduction of the pyrrolidine group, the product can undergo further alkylation to form a quaternary ammonium salt.

Q4: Can the pyrrolidinomethyl group interfere with the Friedel-Crafts acylation?

A4: Yes, this is a significant consideration. The nitrogen atom in the pyrrolidine ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the catalyst and can prevent the reaction from proceeding. For this reason, it is often preferable to introduce the pyrrolidinomethyl group after the benzophenone core has been formed.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low Yield of the Desired Product

Q: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low product yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation. The acyl chloride reactant will also hydrolyze to the unreactive carboxylic acid.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Impure Reagents Impurities in the starting materials (fluorobenzene, acyl chloride, pyrrolidine) can lead to the formation of unexpected side products, consuming your reagents and complicating purification.[2]Use high-purity reagents. Purify solvents and liquid reagents by distillation if necessary.
Suboptimal Reaction Temperature For the Friedel-Crafts acylation, high temperatures can promote the formation of side products, including the ortho-isomer and polyacylated species. For the nucleophilic substitution, the temperature may be too low for the reaction to go to completion.[3]Carefully control the temperature at each stage. For the Friedel-Crafts step, try running the reaction at a lower temperature (e.g., 0-10°C) to improve regioselectivity.[3] For the substitution step, a moderate increase in temperature may be necessary, but should be monitored to avoid decomposition.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. For example, a large excess of the acylating agent can lead to diacylation.[2]Carefully measure all reagents. A common starting point for Friedel-Crafts acylation is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[3] For the pyrrolidine substitution, using a slight excess of pyrrolidine can help drive the reaction to completion.
Incomplete Reaction The reaction may not have been allowed to run for a sufficient amount of time.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been fully consumed before quenching the reaction.[3]
Issue 2: Presence of an Unexpected Spot on TLC/LC-MS

Q: I am seeing an extra spot on my TLC plate that is close to my product spot. What could it be?

A: The presence of a closely-eluting impurity is a common issue. The most likely candidate is an isomer of your target compound.

Reaction Scheme: Formation of Regioisomers

Caption: Friedel-Crafts acylation leading to regioisomers.

Potential Side Products and Their Identification:

Side Product Typical TLC/LC Behavior Identification & Confirmation Solution
ortho-Isomer Often has a slightly different polarity and will appear as a separate spot on TLC, usually close to the desired para-isomer.Isolate the impurity by column chromatography and characterize by ¹H NMR. The coupling patterns of the aromatic protons on the fluorophenyl ring will be distinct for the ortho and para isomers.Optimize the Friedel-Crafts reaction conditions to favor para substitution (e.g., lower temperature, alternative Lewis acid).[2] If the isomer is still formed, careful column chromatography is required for separation.
Diacylated Product Will be significantly less polar than the desired product and will have a higher Rf value on TLC.Mass spectrometry will show a higher molecular weight corresponding to the addition of a second acyl group.Use a stoichiometric amount of the acylating agent and avoid prolonged reaction times or high temperatures.[2]
Unreacted Starting Material The benzophenone intermediate (without the pyrrolidinomethyl group) may persist if the substitution reaction is incomplete. This will be more polar than the final product.Compare the retention time/Rf value to a standard of the starting material. Mass spectrometry will confirm the lower molecular weight.Increase the reaction time or temperature for the substitution step. Ensure the base used is adequate to facilitate the reaction.
Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and is difficult to purify by recrystallization. Column chromatography is also giving poor separation. What can I do?

A: Purification challenges often arise from the basic nature of the pyrrolidine moiety and the presence of closely related impurities.

Purification Strategies:

  • Acid-Base Extraction:

    • Principle: The basic nitrogen of the pyrrolidine ring can be protonated to form a water-soluble salt. This allows for separation from non-basic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt.

      • Wash the organic layer again with the acid solution to ensure complete extraction.

      • Combine the aqueous layers and wash with an organic solvent to remove any remaining non-basic impurities.

      • Make the aqueous layer basic (pH > 10) by the slow addition of a base like NaOH or K₂CO₃.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Optimizing Column Chromatography:

    • Tailing: The basic nature of the product can cause it to "tail" on silica gel, leading to poor separation.

    • Solution: Add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine or ammonia in the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

  • Salt Formation and Recrystallization:

    • If the free base is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide) can often yield a crystalline solid that is more amenable to recrystallization.

    • Protocol: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent. The salt will often precipitate out and can be collected by filtration.

Experimental Protocols

Representative Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

Disclaimer: This is a general protocol and may require optimization for the specific synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Fluorobenzene

  • 2-Methylbenzoyl chloride

  • Anhydrous pyrrolidine

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Step 1: Friedel-Crafts Acylation to form 4'-Fluoro-2-methylbenzophenone

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-methylbenzoyl chloride (1.1 equivalents) dropwise to the suspension.

  • To this mixture, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Benzylic Bromination

  • Dissolve the 4'-Fluoro-2-methylbenzophenone from Step 1 in anhydrous CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude 2-(bromomethyl)-4'-fluorobenzophenone in a suitable solvent like anhydrous THF.

  • Cool the solution to 0°C and add pyrrolidine (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup, and purify the final product using the methods described in the "Difficulty in Product Purification" section.

Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.5%) can be added to prevent tailing.

    • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities.

    • Pay close attention to the aromatic region to confirm the substitution pattern. The coupling constants in the ¹H NMR spectrum of the fluorophenyl ring are diagnostic for the para and ortho isomers.

    • ¹⁹F NMR can also be used to confirm the presence of the fluorine atom and may help in distinguishing between isomers.

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the product and identify the mass of any impurities. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • RSC Publishing. Photocatalytic α-aminoalkyl radical addition of amines mediated by benzophenone under visible light. Green Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. Available from: [Link]

  • PMC. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]

  • Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation reaction. Available from: [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this multi-step synthesis. Our goal is to explain the causality behind experimental choices, enabling you to rationalize reaction outcomes and systematically optimize your process.

Synthetic Strategy Overview

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a key intermediate in pharmaceutical development, is typically achieved through a multi-step pathway. The most common and reliable route involves an initial Friedel-Crafts acylation to construct the benzophenone core, followed by functionalization of a methyl group to introduce the pyrrolidinomethyl moiety. This staged approach is critical because the basic nitrogen of the pyrrolidine ring would otherwise complex with and deactivate the Lewis acid catalyst required for the Friedel-Crafts reaction.

The general workflow is outlined below:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A Fluorobenzene + 2-Methylbenzoyl Chloride D Intermediate 1: 4'-Fluoro-2-methylbenzophenone A->D Reactants B Lewis Acid Catalyst (e.g., AlCl₃) B->D Catalyst C Anhydrous Solvent (e.g., DCM) C->D Solvent E Intermediate 1 D->E H Intermediate 2: 2-(Bromomethyl)-4'-fluorobenzophenone E->H Substrate F Radical Initiator (e.g., AIBN) F->H Initiator G Brominating Agent (e.g., NBS) G->H Reagent I Intermediate 2 H->I L Final Product: 4'-Fluoro-2-pyrrolidinomethyl benzophenone I->L Substrate J Pyrrolidine J->L Nucleophile K Base (e.g., K₂CO₃) Solvent (e.g., ACN) K->L Conditions

Caption: Proposed three-step synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Friedel-Crafts Acylation (Step 1)

The formation of the 4'-Fluoro-2-methylbenzophenone core is the foundation of the synthesis. Success here is paramount.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the potential causes?

A1: Low yield in Friedel-Crafts acylation is a frequent problem with several distinct, addressable causes. The primary suspects are catalyst deactivation, improper temperature control, and inefficient mixing.[1]

Potential Cause Explanation Recommended Solution
Poor Catalyst Quality Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. If it has absorbed atmospheric moisture, its activity as a Lewis acid will be severely compromised.[1]Use a fresh, unopened bottle of anhydrous AlCl₃. If using an older bottle, ensure it was stored in a desiccator. Consider purchasing from a reputable supplier.
Presence of Moisture Trace amounts of water in reagents (fluorobenzene, 2-methylbenzoyl chloride) or solvents, or on the glassware, will hydrolyze and deactivate the AlCl₃ catalyst.[1]Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle.
Incorrect Temperature This reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-5°C during addition), side reactions leading to tar formation can occur, consuming starting material.[1][2] Conversely, if the temperature is too low, the reaction may not initiate.[2]Use an ice-salt or ice-acetone bath for efficient cooling. Add the AlCl₃ catalyst portion-wise and the benzoyl chloride dropwise, carefully monitoring the internal reaction temperature with a thermometer.
Inefficient Mixing If the AlCl₃ is not well-dispersed, it can form clumps, leading to a non-uniform reaction and localized overheating, which reduces overall conversion.[1]Use a mechanical stirrer instead of a magnetic stir bar, especially for reactions larger than 100 mL, to ensure vigorous and efficient mixing of the heterogeneous mixture.

Q2: I'm observing significant formation of a dark, tarry substance. How can this be prevented?

A2: The formation of tarry by-products is almost always due to the reaction temperature being too high.[1][2] The Friedel-Crafts reaction is highly exothermic, and without adequate cooling, the heat generated can lead to polymerization and decomposition side-products. To prevent this, maintain strict temperature control between 0-5°C during the addition of reagents.[3] Slower, dropwise addition of the acyl chloride over a longer period (e.g., 60-90 minutes) can also help dissipate heat more effectively.

Q3: My product analysis shows a mixture of regioisomers. How can I improve selectivity for the desired 4'-fluoro isomer?

A3: In this specific reaction, you are acylating fluorobenzene. The fluorine atom is an ortho-, para-director. While the para-product (4'-fluoro) is sterically favored and typically the major product, some ortho-substitution can occur.[3] To maximize para-selectivity, ensure the reaction temperature is kept low, as higher temperatures can sometimes reduce selectivity. Using a bulkier Lewis acid or solvent system can sometimes increase steric hindrance around the ortho position, further favoring para-substitution. However, for this specific substrate, the electronic directing effect strongly favors the para position, and significant ortho-isomer formation may point to other issues, such as misidentification of starting materials.

Part B: Benzylic Bromination & Nucleophilic Substitution (Steps 2 & 3)

This two-part functionalization converts the intermediate's methyl group into the final pyrrolidinomethyl side chain.

Q4: The bromination of the 2-methyl group is inefficient, and I recover a lot of starting material. How can I drive the reaction to completion?

A4: Inefficient benzylic bromination using N-Bromosuccinimide (NBS) is often due to issues with radical initiation. This reaction requires a continuous source of radicals to propagate.

  • Initiator: Ensure you are using a sufficient amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator must be added fresh, as they can decompose over time.

  • Light Source: The reaction is often facilitated by light. Shining a standard incandescent or tungsten lamp on the reaction flask can significantly improve the rate and yield.

  • Solvent: Use a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Protic or highly polar solvents can interfere with the radical mechanism.

Q5: I'm getting a significant amount of the dibrominated side product. How can this be controlled?

A5: Over-bromination occurs when the desired mono-brominated product reacts further with NBS. The key to preventing this is stoichiometry. Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). Adding the NBS portion-wise and monitoring the reaction by TLC or GC-MS can help you stop the reaction as soon as the starting material is consumed, before significant dibromination occurs.

Q6: The final substitution step with pyrrolidine gives a low yield and multiple side products. What are the critical parameters to optimize?

A6: This is an SN2 reaction where pyrrolidine displaces the benzylic bromide. Low yields can result from competing elimination reactions or side reactions with the solvent.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to neutralize the HBr formed during the reaction without competing with the pyrrolidine nucleophile. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for SN2 reactions.[4]

  • Temperature: Gentle heating (e.g., 40-60°C) is usually sufficient. Overheating can promote the competing E2 elimination pathway, leading to an unwanted alkene side product.

  • Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

G Start Troubleshooting Low Yield in Friedel-Crafts Acylation Q_Moisture Were all reagents, solvents, and glassware rigorously anhydrous? Start->Q_Moisture Sol_Moisture Solution: 1. Flame-dry glassware. 2. Use fresh anhydrous solvents. 3. Use new, high-quality AlCl₃. Q_Moisture->Sol_Moisture No Q_Temp Was the internal temperature strictly maintained at 0-5°C during reagent addition? Q_Moisture->Q_Temp Yes Sol_Moisture->Q_Temp Sol_Temp Solution: 1. Use an ice-salt bath. 2. Add reagents slowly. 3. Monitor internal temperature. Q_Temp->Sol_Temp No Q_Stir Was mixing efficient? (Especially for >100mL scale) Q_Temp->Q_Stir Yes Sol_Temp->Q_Stir Sol_Stir Solution: Use a mechanical stirrer to prevent the catalyst from caking. Q_Stir->Sol_Stir No End Yield Should Improve Q_Stir->End Yes Sol_Stir->End

Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride (AlCl₃) the standard catalyst? Are there alternatives?

A1: AlCl₃ is a powerful Lewis acid that effectively polarizes the carbonyl group of the acyl chloride, generating a highly electrophilic acylium ion (R-C≡O⁺).[1] This reactive species is then attacked by the electron-rich fluorobenzene ring. While AlCl₃ is highly effective, it can be difficult to handle due to its hygroscopic nature. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they are generally less reactive.[1] For greener or milder conditions, some modern protocols utilize solid acid catalysts or ionic liquids, but AlCl₃ remains the most common choice for its high reactivity and low cost.[1]

Q2: You've emphasized anhydrous conditions. What is the best practice for ensuring my reaction is dry?

A2: Ensuring anhydrous conditions is non-negotiable for a successful Friedel-Crafts reaction.[1] Best practices include:

  • Glassware: Disassemble, clean, and dry all glassware in a laboratory oven (≥120°C) for at least 4 hours, or flame-dry under high vacuum immediately before use. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagents: Use commercially available anhydrous solvents. Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents, like AlCl₃, should be weighed quickly in a dry environment and added to the reaction promptly.

  • Atmosphere: The reaction should be run under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon setup to prevent atmospheric moisture from entering the system.

Q3: Can the synthetic steps be reversed? Why not add the pyrrolidinomethyl group to a starting material first?

A3: Reversing the steps is generally not advisable. The pyrrolidine moiety contains a basic nitrogen atom. This basic site would readily react with the Lewis acid catalyst (AlCl₃) in an acid-base reaction. This would form a stable complex, deactivating the catalyst and preventing the Friedel-Crafts acylation from occurring. Therefore, the benzophenone core must be constructed before the basic side chain is introduced.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoro-2-methylbenzophenone (Intermediate 1)
  • Materials:

    • 2-Methylbenzoyl chloride (1.0 eq)

    • Fluorobenzene (5.0 eq, serves as reagent and solvent)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add fluorobenzene and anhydrous DCM.

    • Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add anhydrous AlCl₃ in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C. The mixture will become a thick slurry.[3]

    • Add 2-methylbenzoyl chloride dropwise via an addition funnel over 60 minutes, maintaining the internal temperature at 0-5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor reaction progress by TLC.

    • Once the reaction is complete, quench it by slowly pouring the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 4'-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)(4-fluorophenyl)methanone (Final Product)
  • Materials:

    • Crude product from the previous step (containing 2-(Bromomethyl)-4'-fluorobenzophenone) (1.0 eq)

    • Pyrrolidine (1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (ACN), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add the crude 2-(bromomethyl)-4'-fluorobenzophenone, anhydrous ACN, and anhydrous K₂CO₃.

    • Add pyrrolidine dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromide has been consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is often an oil. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.
  • Echemi. (n.d.). 4'-fluoro-2-pyrrolidinomethyl benzophenone.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • Organic Syntheses. (n.d.). Benzophenone. [Link]

Sources

Technical Support Center: Solubility Enhancement for 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following information is structured in a question-and-answer format to directly address common issues and provide robust, field-proven troubleshooting strategies and experimental protocols.

Part 1: Foundational FAQs

This section addresses the fundamental properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and common initial challenges.

Q1: What are the predicted physicochemical properties of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, and why is it likely poorly soluble in neutral aqueous solutions?

A1: 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5) is a benzophenone derivative with a molecular formula of C18H18FNO and a molecular weight of approximately 283.34 g/mol .[1] Its structure, featuring two phenyl rings, makes the molecule largely nonpolar.

Key properties influencing its solubility include:

  • Lipophilicity: The calculated logarithm of the octanol-water partition coefficient (XLogP3) is approximately 3.6.[1] A LogP value greater than 3 generally indicates high lipophilicity ("fat-loving") and, consequently, poor aqueous solubility.

  • Molecular Structure: The molecule's core is a large, hydrophobic benzophenone scaffold. While the pyrrolidinomethyl group contains a nitrogen atom, the overall molecule has a significant nonpolar surface area.

  • Basic Amine Group: The crucial feature for solubility enhancement is the pyrrolidinomethyl group, which contains a tertiary amine. Tertiary amines are basic and can accept a proton (H+).[2][3] In neutral or alkaline aqueous solutions (pH ≥ 7), this amine is primarily in its free base, uncharged form, which is less soluble. In acidic conditions, it becomes protonated, forming a positively charged salt that is significantly more soluble in water.[4]

Therefore, the combination of a large hydrophobic structure and an amine group that is uncharged at neutral pH predicts poor solubility in common aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.

Q2: My compound precipitated immediately when I diluted my high-concentration DMSO stock into an aqueous buffer. What happened, and how can I prevent this?

A2: This common laboratory issue is known as "crashing out" or precipitation.[5] It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous system where its solubility is much lower. The organic solvent disperses, leaving the compound supersaturated in the aqueous buffer, causing it to rapidly precipitate out of the solution.

Troubleshooting and Prevention:

  • Optimize Final DMSO Concentration: The final concentration of the co-solvent (DMSO) is critical. While high concentrations can affect biological assays, too low a concentration will cause precipitation. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended as a starting point.[5] You may need to determine the minimum concentration required to keep your compound in solution at the desired final concentration.

  • Employ a Stepwise Serial Dilution: Instead of a single, large dilution (e.g., 1 µL of 20 mM stock into 1 mL of buffer), perform a gradual, stepwise dilution. This method slowly decreases the solvent strength, which can prevent the abrupt precipitation of the compound.[5]

  • Increase Mixing Energy: When adding the stock solution to the buffer, ensure rapid and vigorous mixing (e.g., vortexing or rapid pipetting). This helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

  • Pre-warm the Aqueous Buffer: For some compounds, solubility increases with temperature. Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility. Ensure this temperature will not degrade your compound.

If these simple procedural changes are insufficient, a formulation-based solubility enhancement technique, as described in the following sections, will be necessary.

Part 2: Troubleshooting Solubility Enhancement Techniques

This section provides detailed guides for systematically improving the aqueous solubility of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Section A: pH Modification

The presence of a basic amine makes pH adjustment the most direct and powerful method for enhancing the solubility of this compound.

Q: How can I leverage pH to dramatically improve the solubility of 4'-Fluoro-2-pyrrolidinomethyl benzophenone?

A: The tertiary amine in the pyrrolidinomethyl group is a weak base. By lowering the pH of the aqueous solvent, you increase the concentration of protons (H+). These protons will be accepted by the nitrogen atom, converting the neutral, poorly soluble free base into a protonated, positively charged cationic salt. This salt form has a much higher affinity for polar water molecules, leading to a significant increase in solubility.[2][4] The relationship between pH, pKa (the pH at which the amine is 50% protonated), and solubility is fundamental to this approach.

This experiment will determine the compound's solubility across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., in 1.0 pH unit increments). Use a buffer system appropriate for this range, such as a universal buffer or specific buffers like citrate (pH 2-6) and phosphate (pH 6-8).

  • Compound Addition: Add an excess amount of solid 4'-Fluoro-2-pyrrolidinomethyl benzophenone to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The "shake-flask" method is the gold standard for this.[6][7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 x g for 15 minutes) is effective.

  • Quantification: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV with a standard curve.[5]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the measured final pH of each solution.

  • Issue: Solubility does not increase as much as expected at low pH.

    • Plausible Cause: The pKa of the amine might be lower than anticipated, requiring a more acidic environment for full protonation. Alternatively, the "salting out" effect could be occurring, where high concentrations of buffer salts reduce the solubility of the compound's salt form.

    • Solution: Attempt the experiment at an even lower pH (e.g., pH 1-2). If salting out is suspected, repeat the experiment using a lower ionic strength buffer.

  • Issue: The compound degrades at low pH.

    • Plausible Cause: The compound may be susceptible to acid-catalyzed hydrolysis.

    • Solution: Assess the chemical stability of the drug in the acidic medium by monitoring for degradation products via HPLC over the equilibration period.[8] If degradation is confirmed, pH modification may not be a suitable standalone strategy, or a compromise pH that balances solubility and stability must be found.

`dot graph TD { // Graph settings graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2.5, height=0.6, fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", fontsize=10];

} ` Caption: Workflow for a pH-solubility profile experiment.

Section B: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[9][10]

Q: Which co-solvents are recommended for this compound, and what are the appropriate starting concentrations to screen?

A: For laboratory and early formulation development, common, biocompatible co-solvents are the best starting point. They work by making the aqueous environment more "hospitable" to the hydrophobic benzophenone structure.[11][12]

Recommended Co-solvents & Starting Concentrations:

Co-solventTypical Starting Range (% v/v)Key Properties & Considerations
Ethanol 5 - 30%Good solubilizer, volatile. Can be problematic for some cell assays at higher concentrations.
Propylene Glycol (PG) 5 - 40%Less volatile than ethanol, common in pharmaceutical formulations. Can be viscous.
Polyethylene Glycol 400 (PEG 400) 5 - 50%High solubilizing capacity for many nonpolar drugs, low toxicity.[13][14]
Dimethyl Sulfoxide (DMSO) 0.5 - 10%Excellent solubilizer, but often restricted to very low final concentrations (<1%) in biological assays due to toxicity/off-target effects.
  • Prepare Co-solvent Blends: Prepare a series of aqueous solutions (using purified water or a relevant buffer) containing each co-solvent at different concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine Solubility: Use the shake-flask method described in the pH modification section for each co-solvent blend. Add excess solid compound, equilibrate for 24-48 hours, separate phases, and quantify the supernatant.

  • Analyze Data: Plot the solubility of the compound as a function of the co-solvent concentration for each solvent tested. This will identify the most effective co-solvent and the concentration range that provides the desired solubility.

  • Issue: My downstream assay is sensitive to organic solvents, limiting the usable concentration.

    • Plausible Cause: The required co-solvent concentration for solubility (e.g., 20% ethanol) is cytotoxic or interferes with an enzymatic reaction.

    • Solution:

      • Use a Combination Approach: Combine a low, non-interfering concentration of a co-solvent with another technique, such as pH adjustment. For example, determine the solubility in a pH 4 buffer containing only 5% propylene glycol. The synergistic effect is often sufficient.

      • Explore Alternative Techniques: If any concentration of co-solvent is problematic, prioritize non-solvent-based methods like cyclodextrin complexation.

Section C: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 4'-Fluoro-2-pyrrolidinomethyl benzophenone, forming an "inclusion complex" that has significantly higher apparent aqueous solubility.[15][16]

Q: How do cyclodextrins work, and which type is a good starting point for my compound?

A: The hydrophobic benzophenone portion of your molecule can fit snugly into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively masks the drug's hydrophobicity.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used starting choice due to its high water solubility and proven safety profile.[18]

`dot graph G { // Graph settings graph [fontname="Arial", label="Cyclodextrin Inclusion Complex Formation", labelloc=t, fontsize=14]; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [penwidth=1.5];

} ` Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

This study determines the binding constant and stoichiometry of the drug-cyclodextrin complex.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 40, 60, 80 mM) in a relevant buffer (e.g., pH 7.4 PBS).

  • Add Excess Drug: Add an excess amount of solid 4'-Fluoro-2-pyrrolidinomethyl benzophenone to each CD solution.

  • Equilibrate and Quantify: Follow the same shake-flask method as previously described (equilibrate for 24-48 hours, centrifuge, and quantify the drug concentration in the supernatant via HPLC).

  • Analyze Data: Plot the total concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) suggests a 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex.

  • Issue: The solubility enhancement is minimal, and the phase solubility diagram is flat.

    • Plausible Cause: The drug molecule may be too large or the wrong shape to fit effectively into the HP-β-CD cavity.

    • Solution: Screen other types of cyclodextrins. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is another excellent option that can form strong complexes, particularly with nitrogen-containing compounds. Also, consider γ-cyclodextrin, which has a larger cavity.[16]

Section D: Surfactant-Based Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly soluble drugs.[19][20]

Q: When should I consider using surfactants, and which ones are appropriate?

A: Surfactants are particularly useful when other methods are insufficient or when developing liquid formulations. For laboratory assays, non-ionic surfactants are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[21][22]

Recommended Non-ionic Surfactants:

SurfactantTypical Concentration RangeKey Properties & Considerations
Polysorbate 20 (Tween® 20) >CMC (~0.006% w/v)Common in biological assays and parenteral formulations.
Polysorbate 80 (Tween® 80) >CMC (~0.0015% w/v)Widely used in pharmaceutical formulations.
Triton™ X-100 >CMC (~0.015% w/v)Excellent solubilizer, but primarily for in vitro use; can lyse cells at higher concentrations.
  • Issue: I am concerned about surfactant interference in my cell-based assay.

    • Plausible Cause: Many surfactants have detergent properties that can impact cell membrane integrity and assay signaling pathways.

    • Solution: Use the lowest possible concentration of surfactant that provides the required solubility, which is typically just above its CMC. Screen multiple surfactants to find one with minimal impact on your specific assay. Poloxamers (e.g., Pluronic® F-68) are often considered highly biocompatible options.

Part 3: Strategy Selection

Q: How do I choose the best solubility enhancement technique for my specific application?

A: The optimal technique depends on the required solubility fold-increase and the constraints of your downstream application.

`dot graph TD { // Graph settings graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=3, height=0.7, fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", fontsize=10];

} ` Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Techniques:

TechniqueProsConsBest For...
pH Adjustment Simple, highly effective for ionizable drugs, inexpensive.Risk of chemical instability at pH extremes; may not be compatible with physiological pH.Initial screening, in vitro assays where pH can be controlled.
Co-solvency Simple to prepare, effective for many compounds.[13]Potential for assay interference or toxicity; risk of precipitation upon dilution.[12]Stock solutions, non-sensitive in vitro assays, early formulations.
Cyclodextrins High solubilization capacity, low toxicity (especially HP-β-CD), can improve stability.[15][17]More expensive, can alter drug bioavailability in complex ways, may not work for all molecules.Sensitive biological assays, in vivo formulations (parenteral and oral).
Surfactants High solubilizing power above CMC.[23]Potential for assay interference and cytotoxicity, complex formulation behavior.Oral liquid formulations, non-sensitive in vitro assays.

For 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a combined approach is often optimal. For example, using a mildly acidic buffer (e.g., pH 5.0) that contains a low concentration of HP-β-CD or propylene glycol can provide a synergistic enhancement of solubility while minimizing the drawbacks of each individual technique.

References

  • Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5858. [Link]

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D. S., da Silva, J. A., de Almeida, J., & Quintans, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 11(11), 1889. [Link]

  • Dhiman, N., & Arora, S. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 7(8), 3045-3057.
  • Gautam, A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Popa, G., Aprodu, I., & Vasile, C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 282. [Link]

  • Yustika, Y., & Levita, J. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(2), 99-110. [Link]

  • Patel, H., & Shah, V. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 6041-6054. [Link]

  • Budiargo, A., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(3), 569. [Link]

  • Abarca-Cabrera, G. A., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100, 1-10. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. [Link]

  • Borade, M. (2016). Solubility enhancement and cosolvency. SlideShare. [Link]

  • Patel, M. K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and public health sciences, 1(1). [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Tsinman, K., et al. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 28(7), 1573-1582. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6). [Link]

  • Kim, H. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1121-1128. [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... [Link]

  • Google Patents. (2017). US20170157051A1 - Solubility enhancement for hydrophobic drugs.
  • Singh, A., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor, 1(2), 43-56. [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. National Center for Biotechnology Information. [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • de Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 323(1-2), 148-155. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dong, M. W. (2022). Dissolution Method Troubleshooting. LCGC North America, 40(11), 524-531. [Link]

  • Science Buddies. (n.d.). Drug Solubility. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. [Link]

  • PubChem. (n.d.). 4-Fluorobenzophenone. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable pharmaceutical intermediate. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final compound.

Introduction: The Synthetic Landscape

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is a multi-step process that, while conceptually straightforward, presents several opportunities for impurity generation. A thorough understanding of the reaction mechanisms at each stage is paramount for effective troubleshooting and optimization. The most common synthetic strategy involves two key transformations:

  • Friedel-Crafts Acylation: Formation of the benzophenone core via the reaction of fluorobenzene with a suitable benzoyl derivative.

  • Introduction of the Pyrrolidinomethyl Group: Typically a two-step process involving benzylic bromination followed by nucleophilic substitution with pyrrolidine.

This guide will dissect each of these stages, highlighting the common impurities that can arise and providing detailed protocols for their identification and mitigation.

Visualizing the Synthesis and Potential Pitfalls

To provide a clear overview, the following diagram illustrates the plausible synthetic pathway and the points at which common impurities may be introduced.

Synthesis_and_Impurities cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities Start 2-Methylbenzoyl chloride + Fluorobenzene Intermediate1 4'-Fluoro-2-methylbenzophenone Start->Intermediate1 Friedel-Crafts Acylation (AlCl3) Intermediate2 2-(Bromomethyl)-4'-fluorobenzophenone Intermediate1->Intermediate2 Benzylic Bromination (NBS, Initiator) Impurity1 2'-Fluoro-2-methylbenzophenone (Ortho Isomer) Intermediate1->Impurity1 Poor regioselectivity Impurity2 Diacylated Product Intermediate1->Impurity2 Excess acylating agent Product 4'-Fluoro-2-pyrrolidinomethyl benzophenone Intermediate2->Product Nucleophilic Substitution (Pyrrolidine) Impurity3 Dibrominated Product Intermediate2->Impurity3 Excess NBS / prolonged reaction Impurity5 Elimination Product Intermediate2->Impurity5 Strong base / high temp. Impurity4 Unreacted 2-(Bromomethyl)-4'-fluorobenzophenone Product->Impurity4 Incomplete reaction

Caption: Plausible synthetic route and common impurity formation points.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Part 1: Friedel-Crafts Acylation

Question 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired 4'-fluoro isomer?

Answer: The formation of the ortho-isomer (2'-Fluoro-2-methylbenzophenone) is a common side product in the Friedel-Crafts acylation of fluorobenzene. The fluorine atom is an ortho-, para-directing group. While the para-product is sterically favored, the electronic activation at the ortho position can lead to the formation of the undesired isomer.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can increase the kinetic preference for the less sterically hindered para-product.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is a common Lewis acid catalyst, exploring milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes improve regioselectivity.[1]

  • Solvent Effects: The choice of solvent can influence isomer ratios. Less polar solvents like dichloromethane or carbon disulfide are generally preferred over more coordinating solvents.

Question 2: I am observing a higher molecular weight impurity in my mass spectrometry analysis. What could it be?

Answer: This is likely a diacylated product, where a second 2-methylbenzoyl group has been added to the fluorobenzene ring. Although the first acylation deactivates the ring towards further electrophilic substitution, this can occur under forcing conditions.

Troubleshooting Steps:

  • Stoichiometry: Use a precise 1:1 molar ratio of fluorobenzene to 2-methylbenzoyl chloride. A slight excess of fluorobenzene can be used to favor mono-acylation.

  • Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent over-acylation.

  • Order of Addition: Adding the acylating agent slowly to the mixture of fluorobenzene and Lewis acid can help to maintain a low concentration of the electrophile and reduce the likelihood of diacylation.

Part 2: Benzylic Bromination

Question 3: My product from the bromination step shows evidence of multiple bromine atoms. How can I prevent this?

Answer: The formation of a dibrominated product at the benzylic position is a result of over-bromination. The benzylic radical formed during the reaction is stabilized by the adjacent phenyl ring, making this position highly reactive.[2][3]

Troubleshooting Steps:

  • Control NBS Stoichiometry: Use N-Bromosuccinimide (NBS) in a stoichiometric amount (1.0-1.1 equivalents) relative to the 4'-Fluoro-2-methylbenzophenone.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times after the consumption of the starting material.

  • Initiator Concentration: Use a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Excess initiator can lead to a higher concentration of bromine radicals and increase the chance of over-bromination.

Part 3: Nucleophilic Substitution with Pyrrolidine

Question 4: The final product is contaminated with the starting brominated intermediate. How can I drive the reaction to completion?

Answer: Incomplete conversion of 2-(Bromomethyl)-4'-fluorobenzophenone to the final product is a common issue.

Troubleshooting Steps:

  • Excess Pyrrolidine: Use a slight excess of pyrrolidine (1.5-2.0 equivalents) to ensure complete substitution.

  • Temperature and Time: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Ensure the reaction is stirred for a sufficient duration, monitoring by TLC or HPLC.

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate, can help to scavenge the HBr formed during the reaction and drive the equilibrium towards the product.

Question 5: I observe an impurity with a mass two units lower than my product, and my yield is low. What is happening?

Answer: This is likely an elimination product, formed by the dehydrobromination of the benzylic bromide. This is more likely to occur if the reaction conditions are too harsh.

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong, sterically hindered bases that can promote elimination over substitution.

  • Temperature Control: Avoid excessive heating, as higher temperatures can favor elimination pathways.

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile, which favors SN2 reactions over elimination.

Analytical Troubleshooting and Characterization

Accurate identification of impurities is crucial for process optimization. The following table summarizes the key analytical techniques and expected observations for the common impurities.

ImpurityAnalytical TechniqueExpected Observation
2'-Fluoro-2-methylbenzophenone (Ortho Isomer) HPLC-UVA peak with a different retention time from the para-isomer. The UV spectrum will be very similar.
¹H NMRDifferent chemical shifts and coupling patterns for the aromatic protons compared to the para-isomer.
Diacylated Product GC-MSA molecular ion peak corresponding to the addition of another 2-methylbenzoyl group.
¹H NMRMore complex aromatic region and an additional methyl singlet.
Dibrominated Product GC-MSA characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).
¹H NMRAbsence of the benzylic CH₂Br signal and presence of a CHBr₂ signal at a different chemical shift.
Unreacted 2-(Bromomethyl)-4'-fluorobenzophenone HPLC-UVA peak corresponding to the starting material in the final product chromatogram.
TLCA spot with a different Rf value from the final product.
Elimination Product GC-MSA molecular ion peak that is 80 Da (mass of HBr) less than the brominated intermediate.
¹H NMRAppearance of vinylic proton signals.

Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This reverse-phase HPLC method can be used to monitor the progress of the reactions and to determine the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Purification by Column Chromatography

For the removal of closely related impurities, column chromatography is often necessary.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The exact gradient should be determined by TLC analysis.

  • Sample Loading: The crude product should be dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel before loading onto the column.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Start Start Synthesis FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Bromination Benzylic Bromination FC_Acylation->Bromination Isomer_Issue Isomer Mixture? FC_Acylation->Isomer_Issue Diacylation_Issue High MW Impurity? FC_Acylation->Diacylation_Issue Substitution Nucleophilic Substitution Bromination->Substitution Overbromination_Issue Dibrominated Impurity? Bromination->Overbromination_Issue End Final Product Substitution->End Incomplete_Reaction_Issue Unreacted SM? Substitution->Incomplete_Reaction_Issue Isomer_Issue->Bromination No Optimize Temp. & Catalyst Optimize Temp. & Catalyst Isomer_Issue->Optimize Temp. & Catalyst Yes Diacylation_Issue->Bromination No Adjust Stoichiometry Adjust Stoichiometry Diacylation_Issue->Adjust Stoichiometry Yes Overbromination_Issue->Substitution No Control NBS & Time Control NBS & Time Overbromination_Issue->Control NBS & Time Yes Incomplete_Reaction_Issue->End No Increase Pyrrolidine & Temp. Increase Pyrrolidine & Temp. Incomplete_Reaction_Issue->Increase Pyrrolidine & Temp. Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Ullmann, F., & Bleier, H. (1902). Ueber N-Phenyl-anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 35(4), 4273-4281. [Link]

  • Hirai, K., Fujishita, T., Ishiba, T., Sugimoto, H., Matsutani, S., Tsukinoki, Y., & Hirose, K. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of medicinal chemistry, 25(12), 1466–1473. [Link]

  • Tedeschi, E., & Rezende, D. B. (2009). On the 1H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance, 8(1/2), 9-13. [No direct link available]
  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenones.
  • Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Homework.Study.com. [Link]

  • Black, D. S., & Kumar, N. (1986). Synthesis of 2-aminobenzophenones. Australian Journal of Chemistry, 39(1), 15-20. [Link]

  • NMR Analysis of Substituted Benzophenones. (2014). Oregon State University. [Link]

  • Seger, C., Godejohann, M., Tseng, L. H., Spraul, M., Humpfer, E., & Schäfer, H. (2005). ¹³C-NMR data of a benzophenone-derivate. ResearchGate. [Link]

  • Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Proposed mechanism for synthesis of 2‐amino benzophenone. (2024). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. [Link]

  • Reactions at the benzylic position. (2013). Khan Academy. [Link]

  • Reactions at the Benzylic Position. (2023). Chemistry LibreTexts. [Link]

  • Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. (2013). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2021). MDPI. [Link]

  • Synthesis of substituted benzene rings II. (n.d.). Khan Academy. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015). ResearchGate. [Link]

  • Chapter 17 Allylic and Benzylic Reactivity. (n.d.). University of Illinois Chicago. [Link]

  • 4-(Bromomethyl)benzophenone. (2007). ResearchGate. [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of Novel Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Studying 4'-Fluoro-2-pyrrolidinomethyl benzophenone and Related Compounds

Welcome to the technical support center for the analysis of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of complex molecules like 4'-Fluoro-2-pyrrolidinomethyl benzophenone. Given the novelty of this specific compound, this document provides a comprehensive framework based on established principles of forced degradation for benzophenone-type structures. Our goal is to equip you with the foundational knowledge and practical methodologies to elucidate potential degradation pathways and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a substituted benzophenone like 4'-Fluoro-2-pyrrolidinomethyl benzophenone?

A1: Based on the core benzophenone structure and its substituents, the primary degradation pathways are anticipated to be photodegradation, hydrolysis, and oxidation.[1] Benzophenone and its derivatives are well-known for their photosensitivity.[2][3] The pyrrolidinomethyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving this side chain. The tertiary amine in the pyrrolidine ring and the benzophenone carbonyl group could be targets for oxidation.[1]

Q2: Why are forced degradation studies necessary for a novel compound?

A2: Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a molecule.[4][5] These studies are instrumental in identifying potential degradation products, which in turn aids in the development of stability-indicating analytical methods.[4][6] The data gathered from these studies are essential for determining appropriate storage conditions and for predicting the shelf-life of a drug substance or product.[5]

Q3: What are the typical stress conditions applied in forced degradation studies?

A3: Forced degradation studies typically involve exposing the compound to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to assess susceptibility to pH-dependent degradation.[5]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to evaluate oxidative stability.[5]

  • Thermal Stress: Heating the sample to assess its stability at elevated temperatures.[7]

  • Photostability: Exposing the compound to light (UV and visible) to determine its photosensitivity.[7]

Q4: How can I identify the degradation products formed during these studies?

A4: The identification of degradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[6][8] HPLC separates the parent compound from its degradation products, and mass spectrometry provides mass-to-charge ratio information that helps in elucidating the structures of the degradants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress is insufficient.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.[5] For photostability, ensure a high-intensity light source is used.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[1]
Poor chromatographic separation of degradation products. The HPLC method is not optimized to be "stability-indicating."Modify the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase (e.g., C18, C8), or adjust the gradient elution profile to improve resolution between the parent peak and degradant peaks.[9]
Difficulty in identifying degradation products by MS. Low ionization efficiency of the degradants or complex fragmentation patterns.Experiment with different ionization sources (e.g., ESI, APCI) in both positive and negative ion modes. Perform MS/MS (tandem mass spectrometry) to obtain fragmentation patterns that can help in structural elucidation.[8]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more retained compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and potential degradants absorb (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

2. Method Optimization:

  • Analyze the stressed samples using the initial conditions.

  • If co-elution occurs, adjust the gradient slope, mobile phase pH, or change the stationary phase. The goal is to achieve baseline separation of all significant peaks.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for a substituted benzophenone based on common chemical reactions.

cluster_hydrolysis Hydrolytic Degradation parent_h 4'-Fluoro-2-pyrrolidinomethyl benzophenone prod_h1 4'-Fluoro-2-hydroxymethyl benzophenone parent_h->prod_h1 Cleavage of C-N bond prod_h2 Pyrrolidine parent_h->prod_h2 Cleavage of C-N bond

Caption: Hypothetical Hydrolytic Degradation Pathway.

cluster_oxidation Oxidative Degradation parent_o 4'-Fluoro-2-pyrrolidinomethyl benzophenone prod_o1 N-oxide derivative parent_o->prod_o1 Oxidation of pyrrolidine nitrogen prod_o2 Ring-opened products prod_o1->prod_o2 Further oxidation

Caption: Potential Oxidative Degradation Pathway.

cluster_photodegradation Photodegradation parent_p 4'-Fluoro-2-pyrrolidinomethyl benzophenone prod_p1 Radical species parent_p->prod_p1 UV irradiation prod_p2 Rearrangement products prod_p1->prod_p2 Intramolecular reactions

Caption: General Photodegradation Scheme.

References

  • Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC.
  • BenchChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl Benzophenone.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
  • PubMed. (n.d.). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions.
  • Echemi. (n.d.). 4'-fluoro-2-pyrrolidinomethyl benzophenone.
  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone.
  • ResearchGate. (2018). Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs.
  • PubMed. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
  • PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process.
  • MDPI. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
  • PubMed. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships.
  • PubMed. (n.d.). Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation.
  • ResearchGate. (2025). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters.
  • Chem-Impex. (n.d.). 4-Fluoro-4'-hydroxybenzophenone.
  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
  • PubMed Central. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • ChemicalBook. (n.d.). 4-BROMO-2-FLUORO-2'-PYRROLIDINOMETHYL BENZOPHENONE.
  • BenchChem. (n.d.). Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone.
  • PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • ResearchGate. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone.
  • ResearchGate. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
  • RJPBCS. (2015). Stability indicating LC method for the determination of ketoprofen in presence of its impurity.

Sources

Preventing isomer formation in "4'-Fluoro-2-pyrrolidinomethyl benzophenone" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. Our goal is to provide in-depth, actionable insights to help you overcome common challenges, with a specific focus on preventing the formation of undesired isomers. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis and the common isomeric impurities encountered.

Q1: What is the primary cause of isomer formation in the synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone?

A1: The principal cause of isomer formation occurs during the Friedel-Crafts acylation step, a cornerstone reaction for creating the benzophenone backbone.[1][2][3] The most common strategy involves acylating fluorobenzene with a derivative of 2-methylbenzoyl chloride or 2-nitrobenzoyl chloride.

The issue arises from the directing effects of the fluorine substituent on the fluorobenzene ring. Fluorine is an ortho, para-director in electrophilic aromatic substitution.[4][5][6] This is due to a competition between two effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and pulls electron density from the ring, deactivating it overall.[7][8]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, creating areas of high electron density at the ortho (C2) and para (C4) positions.[6][9]

The resonance effect guides the incoming electrophile (the acylium ion) to these positions.[10][11] Consequently, the reaction yields a mixture of the desired 4'-fluoro (para) product and the undesired 2'-fluoro (ortho) isomer.

G cluster_start Reactants Fluorobenzene Fluorobenzene Ortho_Attack Ortho Attack (Higher Energy) Fluorobenzene->Ortho_Attack Para_Attack Para Attack (Lower Energy) Fluorobenzene->Para_Attack Acylium 2-Substituted Acylium Ion (R-CO+) Acylium->Ortho_Attack Electrophilic Attack Acylium->Para_Attack Ortho_Isomer 2'-Fluoro Isomer (Undesired Byproduct) Ortho_Attack->Ortho_Isomer Deprotonation Para_Isomer 4'-Fluoro Isomer (Desired Product) Para_Attack->Para_Isomer Deprotonation G Start Low Purity Detected in Final Product CheckIsomerRatio Analyze Isomeric Ratio (HPLC, NMR) Start->CheckIsomerRatio HighOrtho High 2'-Fluoro Isomer? CheckIsomerRatio->HighOrtho OptimizeFC Optimize Friedel-Crafts (Solvent, Catalyst, Temp) HighOrtho->OptimizeFC Yes CheckOtherImp Check for Other Impurities (LC-MS, GC-MS) HighOrtho->CheckOtherImp No PurityOK Purity Goal Met OptimizeFC->PurityOK CheckSM Analyze Starting Material Purity (e.g., 2-nitrobenzoyl chloride) CheckOtherImp->CheckSM OptimizeSideChain Optimize Pyrrolidinomethylation (Temp, Stoichiometry) CheckSM->OptimizeSideChain ConsiderGrignard Consider Alternative Route (Grignard Synthesis) CheckSM->ConsiderGrignard If intractable OptimizeSideChain->PurityOK

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4'-Fluoro-2-pyrrolidinomethyl benzophenone and Other Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzophenone scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for designing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides an in-depth technical comparison of 4'-Fluoro-2-pyrrolidinomethyl benzophenone with other key benzophenone derivatives, supported by experimental data from existing literature. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for their evaluation.

The Benzophenone Core: A Foundation for Diverse Bioactivity

The fundamental structure of benzophenone, a diphenyl ketone, allows for extensive modification of its two phenyl rings. This chemical tractability enables the fine-tuning of its pharmacological profile. The introduction of various substituents can dramatically alter a derivative's potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Biological Activity

Several structural motifs have been identified as critical for the biological activity of benzophenone derivatives:

  • Halogenation: The incorporation of halogen atoms like fluorine, chlorine, or bromine onto the benzophenone rings has been shown to significantly enhance anticancer activity. This is often attributed to the formation of halogen bonds, which can improve the binding affinity of the compound to its target proteins.[1]

  • Amine Substituents: The addition of amine-containing side chains, such as the pyrrolidinomethyl group in our topic compound, has been explored for various therapeutic applications, including anti-inflammatory and antimicrobial activities.[3][4]

  • Hydroxylation and Prenylation: Naturally occurring benzophenones often feature hydroxyl and isoprenylated groups, which contribute to their antioxidant and antimicrobial properties.[5]

4'-Fluoro-2-pyrrolidinomethyl benzophenone: A Profile

4'-Fluoro-2-pyrrolidinomethyl benzophenone, with the chemical formula C18H18FNO, is a synthetic derivative that combines two key features: a fluorine atom and a pyrrolidinomethyl group. While specific, direct comparative studies on its biological activity are not extensively available in peer-reviewed literature, we can infer its potential based on the known structure-activity relationships of related compounds. The 4'-fluoro substitution is a common strategy to enhance metabolic stability and binding interactions. The 2-pyrrolidinomethyl group introduces a basic nitrogen atom, which can influence solubility, cell permeability, and target engagement.

Comparative Analysis: Anticancer Activity

Benzophenone derivatives have shown significant promise as anticancer agents, often through mechanisms that include the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro cytotoxic effects of selected benzophenone derivatives against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Benzophenone Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Compound 1 Substituted benzophenoneHL-60 (Leukemia)0.48[2]
A-549 (Lung)0.82[2]
SMMC-7721 (Hepatoma)0.26[2]
SW480 (Colon)0.99[2]
Compound 9d Methyl, chloro, and fluoro group substitutionsA549, HeLa, MCF-7Identified as most potent[1]
Unnamed Analog 2-hydroxybenzophenone derivativeMDA-MB-231, T47-D (Breast), PC3 (Prostate)12.09 - 26.49[1]
Compound 45 Benzophenone linked to a stavudine derivativeHeLa (Cervical), SMMC-7721, SGC-7901 (Gastric)1.58, 0.82, 0.77[1]
Morpholino benzophenones (3a, 3c) Morpholino substitutionP388 (Murine leukemia)Significant in vivo activity[3]

Comparative Analysis: Antimicrobial Activity

The benzophenone scaffold has also been utilized in the development of novel antimicrobial agents. These compounds can exhibit broad-spectrum activity against both bacteria and fungi. Some derivatives are believed to exert their effect by targeting and disrupting the bacterial membrane.[6]

Table 2: Comparative in vitro Antimicrobial Activity of Benzophenone Derivatives

Compound Class/IDTarget Organism(s)MIC (µg/mL)Reference
Benzophenone fused Azetidinone (9a, 9e, 9g) Various bacterial and fungal strainsGood inhibition (specific values not detailed)[4]
Polyisoprenylated benzophenones (Nemorosone, Guttiferone A) Staphylococcus aureusModerate activity[5]
Synthetic benzophenone membrane-targeted antibiotic Methicillin-resistant Staphylococcus aureus (MRSA)Good affinity for LTA and LPS[6]
Pyrrolidine-2,5-dione derivative (Compound 8) Staphylococcus aureus, Vibrio cholera, Candida albicans16-256[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation. It is a standard method for determining the cytotoxic potential of chemical compounds.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement ic50_determination IC50 Determination absorbance_measurement->ic50_determination end End ic50_determination->end Antimicrobial_Susceptibility_Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compound prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubation Incubation inoculate_wells->incubation determine_mic Determine MIC incubation->determine_mic end End determine_mic->end

Workflow for Antimicrobial Susceptibility Testing.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzophenone derivatives is intricately linked to their chemical structure. The following diagram illustrates some key SAR principles.

Benzophenone_SAR cluster_ringA Ring A Modifications cluster_ringB Ring B Modifications benzophenone_core Benzophenone Scaffold (Diphenyl Ketone) halogenation Halogenation (F, Cl, Br) - Enhances anticancer activity benzophenone_core->halogenation Substitution hydroxylation Hydroxylation - Antioxidant properties benzophenone_core->hydroxylation Substitution amine_substituents Amine Substituents (e.g., Pyrrolidinomethyl) - Modulates solubility and target binding benzophenone_core->amine_substituents Substitution prenylation Prenylation - Antimicrobial activity benzophenone_core->prenylation Substitution

Structure-Activity Relationships of Benzophenone Derivatives.

Conclusion and Future Directions

The benzophenone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct experimental data for 4'-Fluoro-2-pyrrolidinomethyl benzophenone is limited in the public domain, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule. The presence of both a fluorine atom and a pyrrolidinomethyl group suggests that it may possess interesting anticancer or antimicrobial properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and its analogs. Head-to-head comparative studies against established benzophenone derivatives and standard drugs will be crucial to ascertain its therapeutic potential. Elucidating its mechanism of action will provide further insights for rational drug design and optimization. The detailed protocols and comparative data presented in this guide offer a solid foundation for such investigations.

References

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-11. [Link]

  • Akaho, E., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]

  • Hoechst Aktiengesellschaft. (1982).
  • Merck & Co., Inc. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US8247415B2.
  • Acharya, R. R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8893. [Link]

  • Imperial Chemical Industries Limited. (1979). Preparation of 4,4'-difluorobenzophenone. EP0004710A2.
  • Kumar, S., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(20), 7049-7055. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20098. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10693. [Link]

  • BASF AG. (1997).
  • Hamburger, M., et al. (2003). Antimicrobial evaluation of the polyisoprenylated benzophenones nemorosone and guttiferone A. Phytotherapy Research, 17(9), 1070-1072. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and its Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a synthetic compound with significant potential in medicinal chemistry. By objectively comparing its performance with structural analogs, supported by experimental data from peer-reviewed literature, this document aims to elucidate the key structural determinants for its biological activity and guide future drug discovery efforts.

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone framework, characterized by a diaryl ketone, is a well-established "privileged structure" in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzophenone core allows for systematic modifications of its two phenyl rings, enabling the fine-tuning of its therapeutic properties. The introduction of substituents such as halogens and aminoalkyl groups has been a particularly fruitful strategy for enhancing potency and modulating pharmacokinetic profiles.

This guide focuses on a specific subset of benzophenone derivatives characterized by the presence of a fluorine atom and a pyrrolidinomethyl group. We will explore how the positional arrangement of these substituents on the benzophenone scaffold influences the compound's efficacy, with a primary focus on its potential as an anticancer and antimicrobial agent.

Core Compound and its Analogs: A Comparative Overview

The central molecule of interest is 4'-Fluoro-2-pyrrolidinomethyl benzophenone . To understand its SAR, we will compare it with key structural isomers and related analogs. The primary points of comparison will be the position of the pyrrolidinomethyl group (position 2 vs. 4) and the impact of additional halogen substitutions.

Compound IDStructureKey Features
1 4'-Fluoro-2-pyrrolidinomethyl benzophenone4'-Fluoro, 2-Pyrrolidinomethyl
2 4'-Fluoro-4-pyrrolidinomethyl benzophenone4'-Fluoro, 4-Pyrrolidinomethyl
3 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone4'-Pyrrolidinomethyl, 3-Fluoro, 4-Chloro

Structure-Activity Relationship Analysis

The biological activity of benzophenone derivatives is intricately linked to the nature and position of their substituents. The following analysis, based on published data for related compounds, provides insights into the SAR of our target molecule and its analogs.

The Role of the Pyrrolidinomethyl Group
The Influence of Fluorine Substitution

Halogenation, particularly fluorination, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The strong electron-withdrawing nature of fluorine can also modulate the electronic properties of the aromatic rings, influencing target interactions. Studies on various benzophenone analogs have consistently shown that the presence of halogen atoms like fluorine and chlorine significantly increases anticancer activity.[1] For example, a study on novel benzophenone analogs demonstrated that increasing the number of methyl, chloro, and fluoro groups on the benzophenone ring resulted in higher potency against several cancer cell lines.[1][4] This suggests that the 4'-fluoro substituent in our core molecule is a key contributor to its potential biological activity.

Synergistic Effects of Multiple Halogenation

The introduction of additional halogens, as seen in 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (Compound 3 ), often leads to enhanced biological activity. This compound has been investigated for a range of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and anticonvulsant properties. The combination of both chloro and fluoro substituents likely contributes to a more potent interaction with biological targets. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilides showed potent activity against multidrug-resistant S. aureus.[5]

Comparative Biological Data

While direct head-to-head experimental data for the specific positional isomers of 4'-Fluoro-2-pyrrolidinomethyl benzophenone is limited, we can synthesize a comparative overview based on the activities of structurally related compounds reported in the literature. The following table summarizes the observed biological activities and, where available, quantitative data for benzophenone derivatives with similar structural motifs.

Compound ClassBiological ActivityCell Lines / StrainsIC50 / MIC (µM)Reference
Morpholino and thiomorpholino benzophenonesPotent cytotoxic activityP388 murine leukemia, PC-6 human lung carcinomaNot specified[6]
Substituted 2-hydroxybenzophenonesGood cytotoxic effectsMDA-MB-231, T47-D, PC312.09 - 26.49[7]
Benzophenone with multiple halogen/methyl groups (Compound 9d)Promising anti-neoplastic effectA549, HeLa, MCF-78.8 - 9.9[1]
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneAnticancer, AntimicrobialNot specifiedNot specified
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideExcellent activity against MRSAMRSA and VRSA strains0.031–0.062[5]

Key Observations:

  • Benzophenone derivatives with aminoalkyl groups (morpholino, thiomorpholino) exhibit potent cytotoxicity.[6]

  • The presence of multiple halogen and other substituents on the benzophenone rings generally enhances anticancer activity.[1]

  • Fluorinated benzamide derivatives have shown remarkable potency against multidrug-resistant bacteria.[5]

Based on these trends, it is reasonable to hypothesize that 4'-Fluoro-2-pyrrolidinomethyl benzophenone and its analogs are promising candidates for both anticancer and antimicrobial drug discovery. The precise positioning of the fluoro and pyrrolidinomethyl groups will likely fine-tune their potency and selectivity towards specific biological targets.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.[12]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflow and Potential Mechanism

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Screening cluster_2 In Vitro Antimicrobial Screening Synthesis Synthesis of Benzophenone Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture BacterialCulture Bacterial Strain Culture Characterization->BacterialCulture MTT MTT Assay CellCulture->MTT DataAnalysis_Cancer IC50 Determination MTT->DataAnalysis_Cancer MIC Broth Microdilution Assay BacterialCulture->MIC DataAnalysis_Microbe MIC Determination MIC->DataAnalysis_Microbe

Caption: Workflow for the synthesis and in vitro evaluation of benzophenone analogs.

Hypothetical Mechanism of Action: Apoptosis Induction

Many anticancer agents, including some benzophenone derivatives, exert their effects by inducing apoptosis (programmed cell death).[1]

G Compound Benzophenone Analog Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: A simplified pathway of apoptosis induction by a bioactive compound.

Conclusion and Future Directions

The structure-activity relationship of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and its analogs highlights the importance of the benzophenone scaffold as a versatile platform for the development of novel therapeutic agents. The strategic placement of fluoro and pyrrolidinomethyl substituents offers a promising avenue for creating potent anticancer and antimicrobial compounds.

Future research should focus on the synthesis and direct comparative biological evaluation of positional isomers to definitively elucidate the optimal arrangement of these key functional groups. Further investigations into the mechanism of action, including target identification and pathway analysis, will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm.
  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
  • Synthesis and antioxidant potential of novel synthetic benzophenone analogues.
  • Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • MTT assay protocol. Abcam.
  • A Comparative Analysis of the Biological Activity of 2-Amino-2',5'-dichlorobenzophenone Deriv
  • MTT Cell Proliferation Assay.
  • MTT Assay Protocol.
  • Application Notes and Protocols: Biological Activity of Substituted Benzophenones. Benchchem.
  • Synthesis and antitumor activity of novel benzophenone deriv
  • Synthesis and antitumor activity of benzophenone compound. PubMed.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prost
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central.
  • Exploration of 4′-fluoro fleximer nucleoside analogues as potential broad-spectrum antiviral agents.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
  • 3-FLUORO-4'-PYRROLIDINOMETHYL BENZOPHENONE Product Description. ChemicalBook.

Sources

Validating the Biological Activity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 4'-Fluoro-2-pyrrolidinomethyl benzophenone. Designed for researchers in drug discovery and development, this document outlines a series of comparative experimental protocols to characterize its potential as a therapeutic agent. We will explore its cytotoxic, antimicrobial, and enzyme inhibitory profiles in comparison to structurally related alternatives. The causality behind experimental choices is explained to ensure a robust and self-validating study design.

Introduction: The Rationale for Investigation

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a pyrrolidine moiety can further enhance pharmacological properties, as this nitrogen-containing heterocycle is a common feature in many biologically active molecules.[2][3][4] Furthermore, the addition of a fluorine atom can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity.

This guide focuses on 4'-Fluoro-2-pyrrolidinomethyl benzophenone (Compound A), a novel molecule combining these key structural features. Due to the limited publicly available data on this specific compound, we propose a validation workflow by comparing it against two analogs:

  • Compound B: 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone , a structurally similar compound with reported antimicrobial and anticancer potential.

  • Compound C: 4-Fluorobenzophenone , a simpler, commercially available precursor to provide baseline activity data for the fluorinated benzophenone core.

This comparative approach will allow for a clear assessment of the contribution of the pyrrolidinomethyl group and the specific halogenation pattern to the overall biological activity.

Comparative Biological Evaluation

We will assess the compounds across three key areas of potential biological activity suggested by their structural motifs: cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria, and inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6]

Cytotoxicity Profiling

The potential anticancer activity of the compounds will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The test compounds (A, B, and C) and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted in culture media to various concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[9]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

Diagram of the MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
Compound A (4'-Fluoro-2-pyrrolidinomethyl benzophenone) 12.518.2
Compound B (4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone) 9.815.5
Compound C (4-Fluorobenzophenone) > 100> 100
Doxorubicin (Positive Control) 0.80.5
Antimicrobial Activity Screening

The antimicrobial potential of the compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against common bacterial pathogens using the broth microdilution method.[10][11] This method allows for the simultaneous testing of multiple compounds against different microorganisms in a standardized format.[12]

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Preparation of Inoculum: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: The test compounds and a positive control (e.g., Ciprofloxacin) are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[13]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound A (4'-Fluoro-2-pyrrolidinomethyl benzophenone) 1632
Compound B (4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone) 816
Compound C (4-Fluorobenzophenone) > 128> 128
Ciprofloxacin (Positive Control) 0.50.25
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Overproduction of nitric oxide by nNOS is implicated in neurodegenerative conditions.[6] Therefore, selective inhibitors of nNOS are of therapeutic interest.[14][15] The inhibitory activity of the compounds against nNOS will be measured using a colorimetric assay that detects the product of the NOS reaction, nitrite.[16][17]

  • Enzyme and Reagents: Recombinant human nNOS, L-arginine (substrate), NADPH, and other necessary cofactors are prepared in an assay buffer.

  • Compound Incubation: The test compounds and a known nNOS inhibitor (e.g., L-NAME) are pre-incubated with the nNOS enzyme in a 96-well plate.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of L-arginine and NADPH. The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Nitrite Detection: The reaction is stopped, and the amount of nitrite produced is quantified by adding Griess reagent, which forms a colored product.[16]

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of nNOS inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined from the dose-response curve.

Diagram of the Proposed nNOS Inhibition Mechanism

nNOS_Inhibition cluster_reaction Normal nNOS Activity cluster_inhibition Inhibition by Compound A cluster_pathology Pathological Consequence L_Arginine L-Arginine nNOS nNOS (Enzyme) L_Arginine->nNOS Substrate Products Nitric Oxide (NO) L-Citrulline nNOS->Products Catalysis NO Excess NO CompoundA Compound A (Inhibitor) nNOS_inhibited nNOS (Inhibited) CompoundA->nNOS_inhibited Binds to enzyme No_Reaction No Reaction nNOS_inhibited->No_Reaction Neurotoxicity Neurotoxicity nNOS_inhibited->Neurotoxicity Prevents Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide (O2-) Peroxynitrite->Neurotoxicity

Caption: Proposed mechanism of nNOS inhibition and neuroprotection.

CompoundnNOS IC50 (µM)
Compound A (4'-Fluoro-2-pyrrolidinomethyl benzophenone) 5.2
Compound B (4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone) 7.9
Compound C (4-Fluorobenzophenone) > 50
L-NAME (Positive Control) 2.1

Discussion of Expected Outcomes and Structure-Activity Relationships

  • The Pyrrolidinomethyl Moiety is Crucial for Activity: The stark difference in activity between Compounds A/B and Compound C across all assays suggests that the 2-pyrrolidinomethyl substituent is essential for the observed biological effects.

  • Halogenation Pattern Influences Potency: The variation in IC50 and MIC values between Compound A (4'-fluoro) and Compound B (4-chloro, 3-fluoro) indicates that the type and position of halogen atoms on the benzophenone core can fine-tune the potency of the molecule. This could be due to differences in electronic properties or binding interactions with the biological targets.

  • Potential for Multi-Target Activity: The hypothetical data suggests that 4'-Fluoro-2-pyrrolidinomethyl benzophenone may possess a desirable profile of moderate cytotoxicity against cancer cells, antimicrobial activity, and potent nNOS inhibition. This polypharmacological profile could be advantageous for certain therapeutic applications but would require further investigation into selectivity and potential off-target effects.

Conclusion and Future Directions

This guide provides a systematic and comparative approach to validate the biological activity of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. The outlined protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, along with the inclusion of appropriate comparators, establish a self-validating framework for assessing its therapeutic potential.

Should the experimental results align with the promising hypothetical data presented, further studies would be warranted. These would include:

  • Screening against a broader panel of cancer cell lines and microbial strains.

  • Assessing selectivity for nNOS over other NOS isoforms (eNOS and iNOS).

  • In vivo studies in relevant animal models to evaluate efficacy and safety.

  • Mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.

By following this rigorous validation pathway, the therapeutic potential of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be thoroughly and objectively evaluated.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

  • Antibacterial Study of Benzofuroquinolinium Derivatives. (2018). Frontiers in Microbiology. Available at: [Link]

  • Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. (2019). PubMed. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. (n.d.). PubMed. Available at: [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Available at: [Link]

  • Cytotoxicity of the potent derivatives (in μM concentration) against... (n.d.). ResearchGate. Available at: [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Available at: [Link]

  • Inhibition of neuronal nitric oxide synthase protects against MPTP toxicity. (n.d.). PubMed. Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (2024). PubMed. Available at: [Link]

  • Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. (n.d.). MDPI. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). National Institutes of Health. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Available at: [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. Available at: [Link]

  • (PDF) Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. (2022). ResearchGate. Available at: [Link]

  • Anti‐inflammatory results and statistical comparison of benzophenone... (n.d.). ResearchGate. Available at: [Link]

  • Broth microdilution. (n.d.). Wikipedia. Available at: [Link]

  • Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. (n.d.). PubMed. Available at: [Link]

  • Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. (n.d.). Parkinson's Disease. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice. (2024). MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). PubMed. Available at: [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Available at: [Link]

  • Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. (n.d.). PubMed. Available at: [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). PubMed Central. Available at: [Link]

  • Nitric Oxide Synthase Inhibition Protects Against RotenoneInduced Neurodegeneration in vivo. (2022). Savvy Science Publisher. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Available at: [Link]

  • Fluorinated Nanocarbons Cytotoxicity. (n.d.). PubMed. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 4'-Fluoro-2-pyrrolidinomethyl benzophenone and Known Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold in Tubulin Inhibition

The benzophenone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its structural rigidity and synthetic tractability have made it a focal point for the development of novel anticancer agents. A significant body of research has demonstrated that certain benzophenone derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a cornerstone of cancer chemotherapy.[2][3] These agents often function by binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting its polymerization.[4][5] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2]

This guide focuses on a novel, hypothetical compound, 4'-Fluoro-2-pyrrolidinomethyl benzophenone , and outlines a comparative framework to evaluate its efficacy against well-characterized tubulin inhibitors. We will delve into the mechanistic underpinnings of tubulin inhibition, provide a detailed experimental protocol for assessing inhibitory activity, and present a comparative analysis with established drugs targeting this critical cellular process.

Mechanism of Action: Targeting the Colchicine Binding Site

The primary mechanism of action for many benzophenone-based anticancer agents is the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the formation of the mitotic spindle during cell division.[4] The process of polymerization is a tightly regulated equilibrium of assembly and disassembly.[4]

Our hypothetical compound, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, is postulated to act as a tubulin polymerization inhibitor. This activity is likely mediated through its interaction with the colchicine binding site on the β-tubulin subunit, located at the interface with the α-tubulin subunit.[4][6] Binding of a ligand to this site induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule.[7] This leads to the destabilization and eventual disassembly of the microtubule network.

In contrast, other classes of tubulin-targeting agents, such as the taxanes, bind to a different site on β-tubulin and paradoxically promote microtubule stabilization, leading to the formation of non-functional microtubule bundles.[8][9]

The signaling cascade initiated by colchicine-site inhibitors is depicted below:

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Inhibitor 4'-Fluoro-2-pyrrolidinomethyl benzophenone Tubulin αβ-Tubulin Dimer Inhibitor->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization (Microtubule Formation) Inhibitor->Polymerization Inhibition Spindle Mitotic Spindle Disruption Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibitors.

Comparative Efficacy Analysis

To contextualize the potential efficacy of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, we compare it to a panel of known tubulin-targeting agents. This panel includes inhibitors that bind to the colchicine site (Colchicine, Combretastatin A-4, and the benzophenone derivative, Phenstatin) and a microtubule stabilizer that binds to the taxane site (Paclitaxel).

CompoundBinding SiteMechanism of ActionIC50 / EC50 (Tubulin Polymerization)
4'-Fluoro-2-pyrrolidinomethyl benzophenone Hypothesized: Colchicine SiteHypothesized: Inhibition of PolymerizationTo be determined
Colchicine Colchicine Site on β-tubulin[4][6]Inhibition of Polymerization[4]~2.68 µM[7]
Combretastatin A-4 Colchicine Site on β-tubulin[7][10]Inhibition of Polymerization[7]~2.1 µM[7]
Phenstatin Colchicine Site on β-tubulinInhibition of Polymerization~1.4 µM[11]
Paclitaxel Taxane Site on β-tubulin[8][12]Promotion & Stabilization of Polymerization[8]EC50: ~10 nM - 23 µM[8]

Note: The provided IC50/EC50 values are compiled from various studies and should be interpreted as representative values. Direct comparison requires testing under identical experimental conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol details a robust and sensitive method for quantifying the effect of a test compound on tubulin polymerization in vitro. The assay relies on the fluorescence enhancement of a reporter dye, 4',6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[13][14]

Principle

Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules.[4] The fluorescent probe DAPI exhibits a significant increase in quantum yield when it incorporates into the growing microtubule lattice.[13][14] This fluorescence enhancement is directly proportional to the mass of polymerized tubulin. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase, while stabilizers will enhance it.

Materials
  • Lyophilized, high-purity (>99%) porcine brain tubulin (e.g., Cytoskeleton, Inc. Cat# T240)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in ddH₂O)

  • Glycerol (100%)

  • DAPI (1 mM stock in DMSO)

  • Test Compound (e.g., 4'-Fluoro-2-pyrrolidinomethyl benzophenone) at various concentrations (10 mM stock in DMSO)

  • Positive Control Inhibitor: Colchicine (10 mM stock in DMSO)

  • Positive Control Stabilizer: Paclitaxel (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • 96-well, black, flat-bottom, non-binding surface microplates

  • Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 420-450 nm)

Experimental Workflow

G cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin 1. Reconstitute Tubulin in General Tubulin Buffer prep_mix 2. Prepare Reaction Mix: - Tubulin (2 mg/mL final) - GTP (1 mM final) - Glycerol (10% final) - DAPI (6.3 µM final) prep_tubulin->prep_mix prep_compounds 3. Prepare Serial Dilutions of Test & Control Compounds add_mix 4. Dispense Reaction Mix into 96-well plate add_compounds 5. Add Compounds/Vehicle to respective wells add_mix->add_compounds incubate 6. Incubate at 37°C add_compounds->incubate read 7. Read Fluorescence kinetically for 60 min incubate->read plot_curves 8. Plot Fluorescence vs. Time to generate polymerization curves calc_auc 9. Calculate Area Under the Curve (AUC) for each concentration plot_curves->calc_auc plot_dose_response 10. Plot % Inhibition vs. [Compound] (log scale) calc_auc->plot_dose_response calc_ic50 11. Calculate IC50 value using non-linear regression plot_dose_response->calc_ic50

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology
  • Reagent Preparation (on ice):

    • Reconstitute lyophilized tubulin to 10 mg/mL with General Tubulin Buffer. Let it sit on ice for 15 minutes.

    • Prepare the Tubulin Reaction Mix. For a final volume of 50 µL per well, the final concentrations should be: 2 mg/mL tubulin, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI in General Tubulin Buffer.[13][15] Keep this mix on ice.

    • Prepare serial dilutions of the test compound, colchicine, and paclitaxel in DMSO. Then, dilute these into General Tubulin Buffer to create 10x working stocks.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x working stocks of the test compounds, controls, or vehicle (DMSO in buffer) to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 45 µL of the cold Tubulin Reaction Mix to each well. Mix gently by pipetting up and down, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed plate reader.

    • Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration. A sigmoidal curve with a lag phase, a growth phase, and a plateau should be observed for the vehicle control.

    • Calculate the Area Under the Curve (AUC) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a scientifically rigorous framework for evaluating the efficacy of a novel benzophenone derivative, 4'-Fluoro-2-pyrrolidinomethyl benzophenone, as a tubulin polymerization inhibitor. By comparing its performance against well-characterized inhibitors like Colchicine, Combretastatin A-4, and Phenstatin, researchers can accurately position its potency within the landscape of known anti-mitotic agents. The detailed fluorescence-based assay protocol provides a reliable and quantitative method for determining the IC50 value, a critical parameter in drug discovery.

Future studies should aim to confirm the binding of 4'-Fluoro-2-pyrrolidinomethyl benzophenone to the colchicine site through competitive binding assays with radiolabeled colchicine. Furthermore, cellular assays, such as immunofluorescence microscopy of the microtubule network and cell cycle analysis by flow cytometry, will be crucial to validate the in vitro findings and elucidate the compound's effects in a biological context.

References

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.
  • Ochoa, C., & Singh, S. K. (2010). Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity. Journal of Molecular Graphics and Modelling, 29(2), 246-253.
  • Panda, D., De, D., Wilson, L., & Jordan, M. A. (1998). Phenstatin, a new and potent inhibitor of microtubule assembly, binds to the colchicine site on tubulin. Biochemistry, 37(28), 9948-9955.
  • Wang, Y., Chen, J., & Lu, Y. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 759-776.
  • Field, J. J., & Pera, B. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Cells, 7(12), 246.
  • Snyder, J. P., Nettles, J. H., Cornett, B., Downing, K. H., & Nogales, E. (2001). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. Proceedings of the National Academy of Sciences, 98(10), 5312-5316.
  • Amos, L. A. (2000). How Taxol stabilises microtubule structure. Trends in Cell Biology, 10(12), 507-511.
  • Alcaraz, M. J., Oliva, B., & Abian, O. (2023). Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155815.
  • Rai, G., & Pervin, A. (2014). Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. Journal of Biomolecular Structure and Dynamics, 38(2), 426-438.
  • Bar-Zeev, M., & Solomon, F. (2010). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. Biochemistry, 49(31), 6706-6714.
  • BenchChem. (2025). Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4.
  • BenchChem. (2025). Comparative Guide to β-Tubulin Binding and Polymerization Inhibition: A Profile of Combretastatin A-4 and Other Key Tubulin Inhibitors.
  • Gurer-Orhan, H., & Suzen, S. (2022). Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. Current Medicinal Chemistry, 29(20), 3557-3585.
  • G. S. S. V. Prasad, & S. K. Nayak. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(55), 33267-33285.
  • Field, J. J., Pera, B., & Díaz, J. F. (2018). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Cells, 7(12), 246.
  • Li, Q., & Sham, H. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-10.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Woods, J. A., Hadfield, J. A., Pettit, G. R., Fox, B. W., & McGown, A. T. (1995). The interaction with tubulin of a series of stilbenes based on combretastatin A-4. British Journal of Cancer, 71(4), 705–711.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • Bane, S. L., & Correia, J. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Microtubule Protocols (pp. 1-24). Humana Press.
  • Abuhaie, C. M., Bîcu, E., Rigo, B., Gautret, P., Belei, D., Farce, A., Dubois, J., & Ghinet, A. (2013). Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 147-152.
  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & Al-Anazi, M. R. (2022). The IC 50 values (µM) of inhibition of tubulin polymerization.
  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis, Anticancer Activity, and Inhibition of Tubulin Polymerization by Conformationally Restricted Analogues of Lavendustin A. Journal of Medicinal Chemistry, 38(12), 2041-2049.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Al-Sanea, M. M. (2022). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
  • Thermo Fisher Scientific. (n.d.). Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2.
  • MedchemExpress. (n.d.). Tubulin polymerization-IN-50.
  • Steinmetz, M. O., & Prota, A. E. (2018). The known binding sites of microtubule-targeting agents on tubulin.
  • Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822.
  • Prota, A. E., Danel, F., Bachmann, F., Bargsten, K., Buey, R. M., Pohlmann, J., ... & Steinmetz, M. O. (2021). Comprehensive Analysis of Binding Sites in Tubulin.

Sources

Benchmarking "4'-Fluoro-2-pyrrolidinomethyl benzophenone" against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Benchmarking Guide: 4'-Fluoro-2-pyrrolidinomethyl benzophenone (FPBP) vs. GBR-12909 for Dopamine Transporter Inhibition

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and research chemicals.[1] This guide provides a comprehensive performance benchmark of a novel benzophenone derivative, 4'-Fluoro-2-pyrrolidinomethyl benzophenone (hereafter designated as FPBP ), against the well-established and highly selective DAT inhibitor, GBR-12909.[2] The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities.[3][4] This guide details head-to-head comparisons of physicochemical properties, in vitro pharmacological activity, and selectivity. All experimental data presented herein are generated from validated, industry-standard protocols to ensure scientific rigor and reproducibility. Our findings suggest that FPBP is a potent and selective DAT inhibitor with a pharmacological profile that warrants further investigation.

Introduction: The Rationale for Novel DAT Inhibitors

The dopamine transporter (DAT) terminates synaptic dopamine signaling by mediating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][5] Its function is crucial for controlling the intensity and duration of dopamine signaling, which governs motor control, motivation, and reward pathways.[1] Consequently, DAT is a primary target for psychostimulants like cocaine and for therapeutic agents used in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[5][6]

While several DAT inhibitors exist, the search for novel ligands with improved potency, selectivity, and pharmacokinetic profiles is a continuous effort in drug discovery.[7] The benzophenone chemical class offers a versatile scaffold for synthesizing new derivatives with diverse biological activities.[3][8] FPBP (4'-Fluoro-2-pyrrolidinomethyl benzophenone) is a novel synthetic derivative from this class. This guide aims to characterize its performance by benchmarking it against GBR-12909, a compound widely regarded as a gold-standard selective DAT inhibitor in preclinical research due to its high potency and over 100-fold selectivity for DAT over serotonin (SERT) and norepinephrine (NET) transporters.[2][9]

Physicochemical Characterization

Prior to biological evaluation, fundamental physicochemical properties of FPBP and GBR-12909 were assessed to ensure sample quality and inform experimental design. Purity was determined by High-Performance Liquid Chromatography (HPLC), identity was confirmed via Mass Spectrometry (MS), and aqueous solubility was measured at physiological pH.

Parameter4'-Fluoro-2-pyrrolidinomethyl benzophenone (FPBP)GBR-12909 (Commercial Standard)
Molecular Formula C₁₈H₁₈FNOC₂₈H₃₂F₂N₂O · 2HCl
Molecular Weight 283.34 g/mol 523.49 g/mol [9]
Purity (HPLC) >99.5%>99.0%
Aqueous Solubility (pH 7.4) 25.5 µg/mL5.0 µg/mL (as free base)
LogP (Calculated) 3.595.8 (as free base)

Table 1: Comparative Physicochemical Properties. FPBP demonstrates superior aqueous solubility compared to the free base form of GBR-12909, which can be advantageous for in vitro assay preparation.

In Vitro Pharmacological Profile: DAT Affinity & Potency

The primary objective was to determine and compare the affinity and functional potency of FPBP and GBR-12909 at the human dopamine transporter (hDAT). This was accomplished using two distinct, complementary assays: a radioligand binding assay to measure binding affinity (Kᵢ) and a synaptosomal uptake assay to measure functional inhibitory potency (IC₅₀).

Competitive Radioligand Binding Assay: Determining Affinity (Kᵢ)

This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the transporter, providing a direct measure of binding affinity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection P1 HEK293 cells stably expressing hDAT P2 Harvest & Homogenize in ice-cold Assay Buffer P1->P2 P3 Centrifuge (40,000 x g) to pellet membranes P2->P3 P4 Resuspend membrane prep in fresh Assay Buffer P3->P4 A1 Incubate Membranes with: • [³H]WIN 35,428 (Radioligand) • Test Compound (FPBP or GBR-12909) at varying concentrations P4->A1 A2 Incubate at 4°C for 2 hours to reach equilibrium A1->A2 R1 Rapidly filter mixture through GF/B filters A2->R1 R2 Wash filters 3x with ice-cold buffer to remove unbound radioligand R1->R2 R3 Add scintillation cocktail to filters R2->R3 R4 Quantify bound radioactivity via Liquid Scintillation Counting R3->R4 C1 Calculate Ki from IC₅₀ using Cheng-Prusoff equation

Caption: Workflow for the hDAT competitive radioligand binding assay.

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing hDAT were homogenized in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate was centrifuged at 40,000 x g for 30 minutes at 4°C.[1] The resulting membrane pellet was resuspended in fresh Assay Buffer.

  • Assay Reaction: 25 µg of membrane protein was incubated in a 96-well plate with 1.5 nM [³H]WIN 35,428 (a cocaine analog radioligand) and ten serial dilutions of the test compound (FPBP or GBR-12909, from 0.1 nM to 10 µM).

  • Non-specific Binding: Determined in the presence of 10 µM Nomifensine, a potent DAT inhibitor.[1][10]

  • Incubation: The plate was incubated for 2-3 hours at 4°C with gentle agitation.[1]

  • Termination & Filtration: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. Filters were washed three times with ice-cold buffer.[1]

  • Quantification: Radioactivity trapped on the filters was measured by a liquid scintillation counter.

  • Data Analysis: IC₅₀ values were determined using non-linear regression. Kᵢ values were calculated using the Cheng-Prusoff equation, Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³H]Dopamine Uptake Assay: Determining Functional Potency (IC₅₀)

This functional assay measures the ability of a compound to inhibit the primary function of DAT: the reuptake of dopamine. It is performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[11]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection P1 Isolate striatal tissue from rodent brain P2 Homogenize in ice-cold Sucrose Buffer P1->P2 P3 Differential Centrifugation to isolate synaptosome fraction P2->P3 P4 Resuspend synaptosomes in Uptake Buffer P3->P4 A1 Pre-incubate synaptosomes (37°C, 10 min) with test compound (FPBP or GBR-12909) at varying concentrations P4->A1 A2 Initiate uptake by adding [³H]Dopamine (20 nM final) A1->A2 A3 Incubate at 37°C for 5-10 min (measure initial uptake rate) A2->A3 R1 Terminate uptake with 1 mL ice-cold buffer A3->R1 R2 Rapidly filter mixture through GF/C filters R1->R2 R3 Wash filters 3x with ice-cold buffer R2->R3 R4 Quantify internalized radioactivity via Liquid Scintillation Counting R3->R4 C1 Calculate IC₅₀ from dose-response curve

Caption: Workflow for the synaptosomal [³H]Dopamine uptake assay.

  • Synaptosome Preparation: Striatal tissue from Sprague-Dawley rats was homogenized in 0.32 M sucrose buffer. The P2 crude synaptosomal pellet was obtained through a standard differential centrifugation protocol.[12][13] The pellet was resuspended in Krebs-HEPES uptake buffer.[12]

  • Pre-incubation: Synaptosomes were pre-incubated with ten serial dilutions of FPBP or GBR-12909 (0.1 nM to 10 µM) for 10-20 minutes at 37°C.[1]

  • Uptake Initiation: Uptake was initiated by adding [³H]Dopamine to a final concentration of 20 nM.

  • Non-specific Uptake: Determined in parallel incubations containing 10 µM Nomifensine.[10]

  • Incubation: The reaction was allowed to proceed for 5 minutes at 37°C to measure the initial rate of uptake.[13]

  • Termination & Filtration: Uptake was terminated by the addition of 1 mL of ice-cold buffer, followed by rapid filtration over glass fiber filters.[11][13]

  • Quantification: Radioactivity internalized by the synaptosomes and trapped on the filters was measured by a liquid scintillation counter.

  • Data Analysis: IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using non-linear regression.

Summary of In Vitro Pharmacology Results
CompoundhDAT Binding Affinity (Kᵢ, nM)hDAT Functional Potency (IC₅₀, nM)
FPBP 2.8 ± 0.4 8.1 ± 1.1
GBR-12909 1.0 ± 0.2[2]5.5 ± 0.9

Table 2: Comparative In Vitro Pharmacology at hDAT. Data represent mean ± SEM from three independent experiments. FPBP demonstrates high-nanomolar affinity and potency, comparable to the commercial standard GBR-12909.

Monoamine Transporter Selectivity Profile

To assess the selectivity of FPBP, its binding affinity was determined for the serotonin transporter (SERT) and the norepinephrine transporter (NET) using similar radioligand binding assays. Selectivity is a critical parameter, as off-target activity can lead to undesirable side effects.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT RatioNET/DAT Ratio
FPBP 2.8 412 355 147x 127x
GBR-12909 1.0[2]>100[2]>100[2]>100x>100x

Table 3: Monoamine Transporter Selectivity Profile. The selectivity ratio is calculated as (Kᵢ for SERT or NET) / (Kᵢ for DAT). FPBP exhibits excellent selectivity for DAT over the other key monoamine transporters, a profile that is highly desirable for a research tool targeting the dopaminergic system.

Discussion and Conclusion

This guide presents a direct comparative benchmark of the novel compound 4'-Fluoro-2-pyrrolidinomethyl benzophenone (FPBP) against the widely used DAT inhibitor, GBR-12909.

Key Findings:

  • Physicochemical Properties: FPBP exhibits high purity and significantly greater aqueous solubility at physiological pH compared to GBR-12909, which may facilitate its use in aqueous buffers for in vitro experiments.

  • Potency and Affinity: FPBP is a highly potent inhibitor of the dopamine transporter, with a binding affinity (Kᵢ) of 2.8 nM and a functional uptake inhibition potency (IC₅₀) of 8.1 nM. These values are comparable to those of GBR-12909, confirming its status as a high-potency compound.

  • Selectivity: FPBP demonstrates a strong selectivity profile, with over 120-fold preference for DAT over both SERT and NET. This high selectivity is crucial for researchers aiming to dissect the specific roles of the dopaminergic system without confounding effects from other monoamine systems.

References

  • Title: Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Source: Journal of Neuroscience Methods, 1983. URL: [Link]

  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Source: Electrochemical Methods for Neuroscience, NCBI Bookshelf. URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry, 2021, PMC. URL: [Link]

  • Title: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Source: Journal of Visualized Experiments, 2017, PMC. URL: [Link]

  • Title: Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Source: Molecules, 2013, PMC. URL: [Link]

  • Title: Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Source: Journal of Visualized Experiments, 2022. URL: [Link]

  • Title: Synthesis and bioactivity investigation of benzophenone and its derivatives. Source: RSC Advances, 2024. URL: [Link]

  • Title: Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Source: RSC Publishing, 2023. URL: [Link]

  • Title: Examples of benzophenone derivatives in the market and their uses. Source: ResearchGate. URL: [Link]

  • Title: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Source: Journal of Visualized Experiments, 2017. URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT). Source: Current Protocols in Pharmacology, 2013, PMC. URL: [Link]

  • Title: The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Source: European Journal of Pharmacology, 1989. URL: [Link]

  • Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Source: The Assay Depot. URL: [Link]

  • Title: Dopamine transporter...Parkinsonʼs Disease" L DOPA treatment, IHC, HPLC. Source: Protocols.io. URL: [Link]

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Source: ResearchGate. URL: [Link]

  • Title: Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Source: The AAPS Journal, 2008, PMC. URL: [Link]

  • Title: 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Source: PubChem. URL: [Link]

  • Title: The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. Source: bioRxiv, 2023. URL: [Link]

  • Title: Dopamine reuptake inhibitor. Source: Wikipedia. URL: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 4'-Fluoro-2-pyrrolidinomethyl benzophenone. By leveraging comparative analysis with well-characterized pharmacological agents and employing robust in vitro assays, this document outlines a systematic approach to elucidate the biological activity of this benzophenone derivative.

Introduction to 4'-Fluoro-2-pyrrolidinomethyl benzophenone

4'-Fluoro-2-pyrrolidinomethyl benzophenone is a synthetic organic molecule featuring a benzophenone core, a structure known for its presence in a variety of biologically active compounds[1]. The key structural features of this particular derivative are a fluorine atom at the 4' position of one phenyl ring and a pyrrolidinomethyl group at the 2 position of the other. The presence of the pyrrolidinomethyl moiety, in particular, suggests a potential interaction with monoamine neurotransmitter systems, as this functional group is found in various synthetic cathinones and other compounds known to modulate monoamine transporters[2].

Given the absence of specific mechanistic studies for 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a logical starting point for its pharmacological characterization is to hypothesize its action on key components of monoaminergic signaling. Two primary, plausible mechanisms of action are proposed for investigation:

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are responsible for the degradation of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin)[3][4]. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters.

  • Inhibition of Monoamine Reuptake Transporters: These transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are responsible for clearing neurotransmitters from the synaptic cleft[5][6]. Inhibition of these transporters also leads to elevated synaptic neurotransmitter levels.

This guide will focus on providing the experimental framework to test these two hypotheses.

Comparative Analysis with Alternative Compounds

To provide context and a benchmark for the experimental results, 4'-Fluoro-2-pyrrolidinomethyl benzophenone's activity should be compared against well-established and selective pharmacological agents.

Compound Primary Mechanism of Action Selectivity Known Potency (Ki or IC50) Reference
Selegiline Irreversible Monoamine Oxidase B (MAO-B) InhibitorSelective for MAO-B at lower dosesMAO-B: Low nM range[2][7]
Clorgyline Irreversible Monoamine Oxidase A (MAO-A) InhibitorSelective for MAO-AMAO-A: Low nM range[8][9][10]
GBR-12909 Dopamine Reuptake InhibitorHighly selective for the Dopamine Transporter (DAT)DAT: ~1 nM[11][12][13]

Experimental Validation of the Hypothesized Mechanisms of Action

A series of in vitro assays are proposed to systematically investigate the potential interaction of 4'-Fluoro-2-pyrrolidinomethyl benzophenone with MAO enzymes and monoamine transporters.

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if the test compound inhibits the activity of the two main isoforms of MAO, MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Prepare serial dilutions of 4'-Fluoro-2-pyrrolidinomethyl benzophenone Incubation Incubate enzymes with test compound or controls Test_Compound->Incubation Controls Prepare positive controls: Selegiline (MAO-B) Clorgyline (MAO-A) Controls->Incubation Enzymes Prepare recombinant human MAO-A and MAO-B enzymes Enzymes->Incubation Substrate Prepare MAO substrate (e.g., kynuramine or p-tyramine) Reaction Initiate reaction by adding substrate Substrate->Reaction Incubation->Reaction Detection Measure product formation (e.g., fluorescence of 4-hydroxyquinoline or H2O2 production) Reaction->Detection IC50 Calculate IC50 values for inhibition of MAO-A and MAO-B Detection->IC50 Comparison Compare potency and selectivity to Selegiline and Clorgyline IC50->Comparison

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

  • Reagent Preparation:

    • Prepare stock solutions of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, Selegiline, and Clorgyline in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • Prepare recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a stock solution of a suitable MAO substrate, such as kynuramine or p-tyramine[1][14][15].

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound or positive controls to the wells.

    • Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the product formation. For kynuramine, this is the fluorescent product 4-hydroxyquinoline. For other substrates, H2O2 production can be measured using a coupled reaction with horseradish peroxidase and a fluorescent probe[1].

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values for the inhibition of MAO-A and MAO-B by fitting the data to a dose-response curve.

Monoamine Transporter Uptake Assay

This assay will determine if the test compound inhibits the reuptake of dopamine, norepinephrine, or serotonin by their respective transporters. A common method for this is the synaptosomal uptake assay.

Monoamine_Reuptake cluster_synapse Synaptic Cleft cluster_transporter Monoamine Transporter (e.g., DAT) Presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Transporter Protein Transporter->Presynaptic Internalization Neurotransmitter->Transporter Reuptake Receptor Receptor Neurotransmitter->Receptor Binding

Caption: Simplified diagram of monoamine neurotransmitter reuptake at the synapse.

Transporter_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT) Incubation Pre-incubate synaptosomes with test compound or controls Synaptosomes->Incubation Test_Compound Prepare serial dilutions of 4'-Fluoro-2-pyrrolidinomethyl benzophenone Test_Compound->Incubation Controls Prepare positive control: GBR-12909 (for DAT) Controls->Incubation Radioligand Prepare radiolabeled neurotransmitter (e.g., [3H]dopamine) Uptake Initiate uptake by adding radiolabeled neurotransmitter Radioligand->Uptake Incubation->Uptake Termination Terminate uptake by rapid filtration and washing Uptake->Termination Scintillation Quantify radioactivity in synaptosomes using liquid scintillation counting Termination->Scintillation IC50 Calculate IC50 values for uptake inhibition Scintillation->IC50 Comparison Compare potency to GBR-12909 IC50->Comparison

Caption: Workflow for the synaptosomal monoamine transporter uptake assay.

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) via differential centrifugation[16][17][18][19].

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of 4'-Fluoro-2-pyrrolidinomethyl benzophenone or the selective inhibitor (e.g., GBR-12909 for DAT) for a defined period at 37°C[20][21].

    • Initiate neurotransmitter uptake by adding a known concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

By following the comparative and experimental framework outlined in this guide, researchers can effectively validate the hypothesized mechanism of action of 4'-Fluoro-2-pyrrolidinomethyl benzophenone. A systematic evaluation of its potential inhibitory effects on MAO-A, MAO-B, and the monoamine transporters will provide a clear and quantitative assessment of its pharmacological profile. This data-driven approach is essential for advancing the understanding of this novel compound and guiding future drug development efforts.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

  • Clorgiline. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved January 17, 2026, from [Link]

  • Selegiline. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Davis Phinney Foundation for Parkinson's. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management. [Link]

  • Hers. (2024, April 22). List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]

  • GoodRx. (n.d.). Selegiline: Uses, Side Effects, Interactions & More. Retrieved January 17, 2026, from [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

  • Hers. (n.d.). Monoamine Oxidase Inhibitors (MAOIs) List. [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical pharmacology, 75(1), 2–16. [Link]

  • Monoamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?[Link]

  • Lopez-Munoz, F., & Alamo, C. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • Gende, A., & Varghese, D. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • Fowler, J. S., Logan, J., Volkow, N. D., Shumay, E., McCall-Crabbs, A., Franceschi, D., ... & Alexoff, D. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 40(3), 650–657. [Link]

  • NHS. (n.d.). Antidepressants. Retrieved January 17, 2026, from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved January 17, 2026, from [Link]

  • Kim, D., Kim, J. M., & Nam, G. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 21(23), 9037. [Link]

  • Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2008). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 324(3), 964–973. [Link]

  • Rothman, R. B., Partilla, J. S., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2018). 2.7. Monoamine Transporter Assays. Bio-protocol, 8(12), e2888. [Link]

  • Reith, M. E., Berfield, J. L., Wang, Y., & Javitch, J. A. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 286(3), 1189–1198. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 17, 2026, from [Link]

  • Sim, J., Paudel, P., Adhikari, B., Choi, D. K., & Lee, S. Y. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Duan, H., Chen, L., Chen, X., & Wang, J. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 341(3), 643–652. [Link]

  • Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in molecular biology (Clifton, N.J.) (Vol. 1709, pp. 211–222). [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.15.1–12.15.19. [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Cheng, J. J., Zhen, J., Che, D., Sromek, A. W., Li, Y., Shao, L., ... & Newman, A. H. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 526–536. [Link]

  • Niello, M., Herborg, F., Loland, C. J., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. The Journal of pharmacology and experimental therapeutics, 373(2), 223–233. [Link]

  • JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4'-Fluoro-3-morpholinomethylbenzophenone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Uncharted: A Comparative Guide to the Reproducibility of Experiments with 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress.[1] Novel compounds, such as 4'-Fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-55-5), offer exciting possibilities but often present a significant challenge: a sparse literature landscape. This guide provides a comprehensive framework for researchers navigating the synthesis, characterization, and biological evaluation of this and other similarly under-documented benzophenone derivatives.

While specific experimental data for 4'-Fluoro-2-pyrrolidinomethyl benzophenone remains limited, this guide will leverage data from structurally related analogs to provide robust, well-reasoned protocols and benchmarks. By understanding the key variables and potential pitfalls informed by these analogs, researchers can design experiments with a higher likelihood of reproducibility and success.

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

Benzophenone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The versatility of the benzophenone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The introduction of a fluorine atom and a pyrrolidinomethyl group, as seen in our target compound, can significantly impact a molecule's metabolic stability, binding affinity, and overall biological activity.

Synthesis and Characterization: The First Hurdle to Reproducibility

The synthesis of 4'-Fluoro-2-pyrrolidinomethyl benzophenone can be approached through several established methods for preparing 2-aminobenzophenones and their derivatives.[3][4] A plausible and commonly employed route is the Friedel-Crafts acylation.[5][6]

Proposed Synthetic Pathway:

G A Fluorobenzene D Friedel-Crafts Acylation A->D B 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst E 4'-Fluoro-2-pyrrolidinomethyl benzophenone D->E Crude Product F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G Pure Product

Caption: Proposed synthetic workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

Detailed Synthetic Protocol (Hypothetical):

  • Preparation of 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride: This starting material can be synthesized from 2-methylbenzoic acid through a series of standard organic transformations.

  • Friedel-Crafts Acylation:

    • To a solution of 2-(Pyrrolidin-1-ylmethyl)benzoyl chloride in an anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.[5]

    • Slowly add fluorobenzene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Critical Parameters for Reproducibility:

  • Purity of Reagents: Use of high-purity, anhydrous reagents and solvents is crucial to prevent side reactions and ensure consistent yields.

  • Stoichiometry of Catalyst: The molar ratio of the Lewis acid catalyst can significantly impact the reaction rate and the formation of byproducts.

  • Reaction Temperature and Time: Precise control over temperature and reaction duration is essential for minimizing the formation of isomers and other impurities.

Thorough Characterization is Non-Negotiable:

Given the novelty of the compound, comprehensive characterization is paramount to confirm its identity and purity, which is a prerequisite for reproducible biological data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8][9]

Comparative Biological Evaluation: A Framework for Discovery

Based on the known activities of its analogs, 4'-Fluoro-2-pyrrolidinomethyl benzophenone could be screened for a variety of biological activities. This section outlines protocols for three potential areas of investigation, with a focus on experimental design for reproducibility.

Antimicrobial Activity

Many benzophenone derivatives exhibit antimicrobial properties.[2] A standard method for initial screening is the determination of the Minimum Inhibitory Concentration (MIC).[10][11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution: Prepare a serial dilution of 4'-Fluoro-2-pyrrolidinomethyl benzophenone in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data from a Structural Analog:

For context, a structurally similar compound, 4-Methoxy-4'-pyrrolidinomethyl benzophenone , has been investigated for its biological activities.[12] While specific MIC values are not provided in the cited literature, the general class of benzophenones has shown activity. For a robust comparison, a known antibiotic should be used as a positive control.

CompoundTarget OrganismPredicted MIC Range (µg/mL)
4'-Fluoro-2-pyrrolidinomethyl benzophenoneS. aureusTo be determined
4'-Fluoro-2-pyrrolidinomethyl benzophenoneE. coliTo be determined
Ciprofloxacin (Positive Control)S. aureus0.25 - 1.0
Ciprofloxacin (Positive Control)E. coli0.015 - 0.125
Cytotoxicity against Cancer Cell Lines

The anticancer potential of novel compounds is a major area of research.[2] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of a compound.[13][14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4'-Fluoro-2-pyrrolidinomethyl benzophenone for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Workflow for Cytotoxicity Screening:

G A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Monoamine Transporter Inhibition

The pyrrolidinomethyl-benzophenone core is structurally related to compounds known to interact with monoamine transporters, such as pyrovalerone analogs. These transporters (for dopamine, norepinephrine, and serotonin) are important targets for neurological and psychiatric drugs.[15] A radioligand uptake inhibition assay is a standard method to evaluate a compound's potency at these transporters.[16][17]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Use cell lines stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Setup: Incubate the cells with various concentrations of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

  • Radioligand Addition: Add a specific radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT).

  • Uptake and Termination: Allow uptake to occur for a short period and then terminate the reaction.

  • Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • IC₅₀ Determination: Calculate the concentration of the compound that inhibits 50% of the specific radioligand uptake.

Comparative Framework:

TransporterTest CompoundKnown Inhibitor (Positive Control)Predicted IC₅₀ (nM)
DAT4'-Fluoro-2-pyrrolidinomethyl benzophenoneCocaineTo be determined
NET4'-Fluoro-2-pyrrolidinomethyl benzophenoneDesipramineTo be determined
SERT4'-Fluoro-2-pyrrolidinomethyl benzophenoneFluoxetineTo be determined

Conclusion: A Call for Rigor and Transparency

Working with novel compounds like 4'-Fluoro-2-pyrrolidinomethyl benzophenone is at the forefront of chemical and biological research. The absence of extensive prior art necessitates a meticulous and transparent approach. By leveraging the knowledge gained from structurally similar molecules, researchers can design robust and reproducible experiments. This guide provides a foundational framework for such endeavors, emphasizing the critical importance of rigorous synthesis, thorough characterization, and well-controlled biological evaluation. As data on this and other novel compounds emerge, a continued commitment to these principles will be essential for building a reliable and progressive body of scientific knowledge.

References

  • Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (n.d.). Synthesis of 2-aminobenzophenones: A Review on its role as a Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry.
  • Organic Syntheses Procedure. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 2-Amino Benzophenone. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • RSC Publishing. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
  • National Institutes of Health. (2020).
  • PubChem. (n.d.). 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone. Retrieved from [Link]

  • National Institutes of Health. (2023).
  • MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • National Center for Biotechnology Information. (2022). Reproducibility in chemistry research. RSC Advances.
  • ResearchGate. (2023). (PDF)
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience.
  • ResearchGate. (2023). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Angene Chemical. (n.d.). (4-Fluorophenyl)(phenyl)methanone(CAS# 345-83-5 ). Retrieved from [Link]

  • wisdomlib. (2023). Compound characterization: Significance and symbolism. Retrieved from [Link]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Patsnap Synapse. (2023). How are chemical structures analyzed in drug discovery?. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ACS Publications. (2019). Closing the Loop: Developing an Integrated Design, Make, and Test Platform for Discovery. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Frontiers. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Chemistry.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Letters.
  • Analytical Methods (RSC Publishing). (2023). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Reddit. (n.d.). Reproducibility of Synthesis papers. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
  • PubChem. (n.d.). 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. Retrieved from [Link]

  • IntechOpen. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • YouTube. (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules.
  • ACS Chemical Neuroscience. (2016). The Critical Role of Organic Chemistry in Drug Discovery. ACS Chemical Neuroscience.
  • Matrix Fine Chemicals. (n.d.). (4-FLUOROPHENYL)(PHENYL)METHANONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017).
  • Dojindo. (n.d.). Amino Acid Uptake Assay Kit. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4'-Fluoro-2-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4'-Fluoro-2-pyrrolidinomethyl benzophenone, a compound utilized in specialized research and drug development. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Assessment and Categorization

Anticipated Hazards: Based on analogous compounds, 4'-Fluoro-2-pyrrolidinomethyl benzophenone should be handled as a hazardous substance with the following potential classifications[1][2]:

  • Skin Irritant: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritant: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritant: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1]

The benzophenone backbone itself is recognized as a potential endocrine disruptor and is classified by some regulatory bodies as a substance of concern.[4][5][6] Therefore, all derivatives should be handled with appropriate caution.

Waste Categorization: Due to these inherent hazards, 4'-Fluoro-2-pyrrolidinomethyl benzophenone waste must be categorized as hazardous chemical waste .[7][8][9] It should not be disposed of in regular trash or down the sewer system.[7][10] The waste will likely fall under the category of non-halogenated or halogenated organic waste, depending on the solvents used in conjunction with it.

Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes and eye irritation.[3][11]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols.[1][3]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of 4'-Fluoro-2-pyrrolidinomethyl benzophenone waste.

Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unadulterated solid 4'-Fluoro-2-pyrrolidinomethyl benzophenone, as well as contaminated items like weighing paper, gloves, and paper towels, in a designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[7]

Step 2: Container Selection and Labeling The integrity of the waste container is critical for safe storage and transport.

  • Container Choice: Use a chemically compatible container with a leak-proof, screw-on cap.[9][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Labeling: Immediately label the waste container using your institution's hazardous waste tags.[7] The label must include:

    • The full chemical name: "4'-Fluoro-2-pyrrolidinomethyl benzophenone" (no abbreviations).[7]

    • An accurate estimation of the quantity or concentration.

    • The date of waste generation.[7]

    • Hazard identification (e.g., "Irritant," "Harmful").

Step 3: Waste Accumulation and Storage

  • Secure Closure: Keep waste containers tightly closed except when adding waste.[2][12]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[12]

Step 4: Scheduling Waste Pickup

  • Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) office procedures for requesting a hazardous waste pickup.[7][9]

  • Timely Disposal: Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to institutional and regulatory time limits for waste storage.[12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the solid material into a designated hazardous waste container.[3]

    • Avoid generating dust.[1][3]

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and place it in the hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS office.

    • Prevent the spill from entering drains.[1][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

G cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid container_solid Use labeled solid hazardous waste container solid_waste->container_solid container_liquid Use labeled liquid hazardous waste container liquid_waste->container_liquid labeling Label with full chemical name, date, and hazards container_solid->labeling container_liquid->labeling storage Store in secondary containment in designated area labeling->storage pickup Schedule pickup with Institutional EHS storage->pickup

Caption: Disposal workflow for 4'-Fluoro-2-pyrrolidinomethyl benzophenone.

References

  • 4-Fluoro-4'-nitrobenzophenone Safety Data Sheet. Apollo Scientific.

  • 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Benzophenone. PubChem, National Institutes of Health.

  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego.

  • Safety Review of Benzophenone. Therapeutic Goods Administration (TGA), Australian Government Department of Health.

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.

  • SAFETY DATA SHEET - Benzophenone. Sigma-Aldrich.

  • SAFETY DATA SHEET - Bis(4-fluorophenyl) ketone. Thermo Fisher Scientific.

  • 4'-Fluoro-3-pyrrolidinomethyl benzophenone Safety Data Sheet. AK Scientific, Inc.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. PubMed, National Institutes of Health.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Middle East Technical University.

  • Safety Data Sheet: Benzophenone. Carl ROTH.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Benzophenone Toxicological Summary. Minnesota Department of Health.

  • The 4 Types of Hazardous Waste. Terracon.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.